Androstane
Description
Structure
3D Structure
Properties
CAS No. |
24887-75-0 |
|---|---|
Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
QZLYKIGBANMMBK-FZFXZXLVSA-N |
SMILES |
CC12CCCC1C3CCC4CCCCC4(C3CC2)C |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@]4([C@H]3CC2)C |
Canonical SMILES |
CC12CCCC1C3CCC4CCCCC4(C3CC2)C |
melting_point |
64.625 °C |
Other CAS No. |
24887-75-0 |
Synonyms |
5 alpha-androstane androstane androstane, (5alpha)-isomer androstane, (5beta)-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Androstane Steroid Nucleus: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androstane steroid nucleus, a C19 tetracyclic hydrocarbon, forms the fundamental framework for all androgenic steroid hormones. Its rigid, polycyclic structure, characterized by a specific stereochemical configuration, dictates the biological activity and pharmacological properties of its vast array of derivatives. This technical guide provides a comprehensive overview of the this compound core, detailing its chemical properties, stereoisomerism, and the profound influence of its structural features on androgen receptor binding and subsequent signaling pathways. This document also includes a compilation of key physical property data for prominent this compound derivatives, alongside detailed experimental protocols for their synthesis, extraction, and analysis, intended to serve as a valuable resource for researchers in steroid chemistry and drug development.
The this compound Steroid Nucleus: A Structural Overview
The this compound nucleus is a saturated tetracyclic hydrocarbon with the molecular formula C₁₉H₃₂.[1][2] It is composed of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D) fused together, forming the characteristic steroid structure.[3] The numbering of the carbon atoms follows a standardized convention, crucial for the unambiguous naming of its derivatives.
Stereochemistry: The Basis of Biological Specificity
The three-dimensional arrangement of the this compound nucleus is of paramount importance to its biological function. The fusion of the rings can result in different stereoisomers. The most significant isomerism arises from the configuration of the hydrogen atom at position C5, leading to two distinct series:
-
5α-Androstane (trans-fusion): In this configuration, the A and B rings are fused in a trans orientation, resulting in a relatively flat, planar molecule.[1][2]
-
5β-Androstane (cis-fusion): Here, the A and B rings are in a cis-fusion, leading to a bent or "L" shaped structure.[1][2]
This stereochemical difference significantly impacts the overall shape of the molecule and, consequently, its ability to bind to the androgen receptor. The 5α-isomers generally exhibit higher androgenic activity.
The stereochemistry at other chiral centers (C8, C9, C10, C13, and C14) is typically conserved in naturally occurring androgens, with a trans-fusion between the B/C and C/D rings. Substituents on the steroid nucleus are designated as α (projecting below the plane of the molecule) or β (projecting above the plane).
Chemical Properties of the this compound Nucleus
The chemical reactivity of the this compound nucleus is largely dictated by its saturated hydrocarbon framework. However, the introduction of functional groups at various positions unlocks a diverse range of chemical transformations, enabling the synthesis of a vast library of biologically active compounds.
Reactivity and Functionalization
The this compound skeleton is relatively inert. However, the presence of angular methyl groups at C10 and C13, along with the axial and equatorial protons, provides a complex steric environment that influences the regioselectivity and stereoselectivity of reactions.
Functionalization of the this compound nucleus is key to modulating its biological activity. Common modifications include:
-
Oxidation: Introduction of hydroxyl (-OH) or keto (=O) groups, particularly at C3 and C17, is crucial for androgenic activity.
-
Reduction: Reduction of keto groups to hydroxyl groups can alter the potency and metabolic fate of the steroid.
-
Alkylation and Alkynylation: Introduction of alkyl or alkynyl groups, especially at C17, can enhance oral bioavailability and modify activity.
-
Halogenation: The addition of halogen atoms can influence binding affinity and metabolic stability.
-
Heterocyclic Ring Fusion: Fusing heterocyclic rings to the this compound nucleus can lead to novel pharmacological profiles.
Physical Properties of Key this compound Derivatives
The physical properties of this compound derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of their functional groups. The following table summarizes these properties for several important this compound-based steroids.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| 5α-Androstane | C₁₉H₃₂ | 260.46 | 50-50.5 | 336.0 ± 9.0 | Insoluble |
| Androsterone | C₁₉H₃₀O₂ | 290.44 | 185 | Not Available | 0.012 mg/mL at 23 °C[4] |
| Epiandrosterone | C₁₉H₃₀O₂ | 290.44 | 172-174 | Not Available | Not Available |
| Androstenedione | C₁₉H₂₆O₂ | 286.41 | 170-173 | Decomposes at 200°C[5] | 57.8 mg/L at 25 °C[5] |
| Testosterone | C₁₉H₂₈O₂ | 288.43 | 155 | Not Available | 23.4 mg/L at 25 °C |
| Dihydrotestosterone (DHT) | C₁₉H₃₀O₂ | 290.44 | 181 | Not Available | 525 mg/mL at 25 °C[6] |
| 3α-Androstanediol | C₁₉H₃₂O₂ | 292.46 | 198-200 | Not Available | Not Available |
| 3β-Androstanediol | C₁₉H₃₂O₂ | 292.46 | 168–170 | Not Available | Not Available |
Androgen Receptor Signaling Pathway
This compound-derived androgens exert their biological effects primarily through binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor. The AR signaling pathway can be broadly divided into genomic and non-genomic pathways.
Classical Genomic Signaling Pathway
The classical or genomic pathway involves the regulation of gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydroepiandrosterone | C19H28O2 | CID 5881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione - Google Patents [patents.google.com]
- 4. Androstenedione synthesis - chemicalbook [chemicalbook.com]
- 5. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
The Androstane Core: A Foundation of Biological Signaling and Therapeutic Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The androstane scaffold, a C19 steroid hydrocarbon, represents a fundamental structural motif in a vast array of biologically active molecules.[1] This tetracyclic core, composed of a gonane nucleus with methyl groups at C-10 and C-13, is the parent structure for all androgens, the male sex hormones.[1][2] Its rigid, three-dimensional structure provides a precise framework for interaction with various protein targets, most notably nuclear hormone receptors, making it a cornerstone of endocrinology and a fertile ground for therapeutic development. This guide delves into the profound biological significance of the this compound core, exploring its role in cellular signaling, the structural nuances that dictate its function, and the experimental methodologies used to probe its activity.
The this compound Core in Endogenous Steroids: Biosynthesis and Function
The this compound skeleton is the defining feature of androgens such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT).[1][3] These hormones are critical for a wide range of physiological processes, including male sexual differentiation, maturation during puberty, maintenance of spermatogenesis, and regulation of gonadotropin secretion.[4] The biosynthesis of this compound-based steroids originates from cholesterol through a series of enzymatic conversions. Key examples of endogenous this compound steroids include:
-
Dehydroepiandrosterone (DHEA): A primary precursor for both androgenic and estrogenic sex hormones, produced in the adrenal cortex.[5]
-
Androstenedione (A4): An androgenic steroid that can be converted to testosterone or serve as a precursor to estrone.[5]
-
Testosterone (T): The principal male sex hormone, secreted primarily by the testes.[3]
-
Dihydrotestosterone (DHT): A potent metabolite of testosterone, formed in tissues like the skin and prostate, which binds to the androgen receptor with higher affinity than testosterone.[5][6]
-
Androsterone: A metabolite of androgens that exhibits weak masculinizing effects and also functions as a neurosteroid.[5][7]
The stereochemistry at the junction of the A and B rings gives rise to two principal isomers: 5α-androstane and 5β-androstane.[1] The 5α configuration is particularly significant in mammalian biology as it is characteristic of potent androgens like DHT.[1]
Signaling Pathways of this compound-Based Hormones
The biological effects of this compound steroids are primarily mediated through their interaction with the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[8] This interaction triggers a cascade of molecular events that can be broadly categorized into classical (genomic) and non-classical (non-genomic) signaling pathways.
Classical (Genomic) Androgen Receptor Signaling
The classical pathway involves the direct regulation of gene expression and is responsible for the long-term effects of androgens.[9]
-
Ligand Binding: In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[4] The binding of an androgen, such as testosterone or DHT, induces a conformational change in the AR.[9]
-
HSP Dissociation and Dimerization: This conformational change leads to the dissociation of HSPs and the formation of AR homodimers.[4][10]
-
Nuclear Translocation: The AR homodimer then translocates into the nucleus.[4][10]
-
DNA Binding and Gene Transcription: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][10] This binding, along with the recruitment of co-activators and co-repressors, modulates the transcription of genes involved in cellular proliferation and apoptosis.[8][10]
Non-Classical (Non-Genomic) Signaling
Androgens can also elicit rapid biological responses that are too quick to be explained by gene transcription.[9] These effects are mediated by non-classical or non-genomic pathways.
This can involve a subpopulation of AR located at the plasma membrane, which, upon androgen binding, can rapidly activate second messenger signaling cascades, including the MAPK and PI3K/AKT/mTOR pathways.[4][10][11] These rapid signals can influence a variety of cellular processes and can also cross-talk with the classical genomic pathway, for instance, by phosphorylating the nuclear AR and modulating its transcriptional activity.[4][9]
Structure-Activity Relationships (SAR)
Modifications to the this compound core can dramatically alter a compound's biological activity, including its binding affinity, selectivity for different receptors, and metabolic stability.[12][13]
-
A-Ring: The planarity of the A-ring relative to the B-ring is a critical requirement for binding to the estrogen receptor.[14] Saturation of the A-ring, as seen in 5α- and 5β-androstane derivatives, generally decreases affinity for the estrogen receptor.[14]
-
C3-Position: The presence of a carbonyl group at the C-3 position is not essential for anti-aromatase activity, but modifications here can influence potency.[15]
-
C17-Position: The nature of the substituent at C-17 is crucial for androgenic activity. A 17β-hydroxyl group is a key feature of potent androgens like testosterone and DHT.[12] Conversely, a 17-keto group often reduces androgenic potency.[12]
-
Other Modifications: The introduction of heterocyclic rings or other functional groups into the steroid core can enhance bioactivity, improve selectivity, and reduce side effects, which is a key strategy in the development of novel therapeutics for hormone-dependent cancers.[16]
Therapeutic Applications and Drug Development
The this compound nucleus is a privileged scaffold in drug discovery, forming the basis for numerous therapeutic agents.
-
Hormone Replacement Therapy: Synthetic this compound derivatives are used in the treatment of hypogonadism.[1]
-
Anabolic Agents: Modified androstanes, known as anabolic-androgenic steroids (AAS), have been developed to enhance protein synthesis and are used to treat conditions like cachexia.[1]
-
Anti-Cancer Agents: The this compound framework is central to the development of drugs for hormone-dependent cancers, such as prostate and breast cancer.[16][17] This includes AR antagonists and inhibitors of key steroidogenic enzymes like aromatase (CYP19A1) and steroid 17α-hydroxylase/17,20-lyase (CYP17A1).[15][18][19] For example, abiraterone, a potent CYP17A1 inhibitor, is based on a modified steroid scaffold and is used to treat prostate cancer.[20]
Quantitative Data on this compound Derivatives
The biological activity of this compound derivatives is quantified through various metrics, including receptor binding affinity and enzyme inhibition. The following tables summarize key quantitative data for representative this compound compounds.
Table 1: Receptor Binding Affinity of Selected this compound Steroids
| Compound | Receptor | Binding Affinity Metric | Value | Reference |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | 1.00 (by definition) | [21] |
| Testosterone (T) | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | 0.19 | [21] |
| 17α-Methyltestosterone | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | ~0.1 | [21] |
| Methenolone | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | High, similar to 17α-Methyl-T | [21] |
| 5α-Androstane-3α,17β-diol | Androgen Receptor (AR) | Relative Binding Affinity (RBA) | ≤ 0.01 | [21] |
| Dihydrotestosterone (DHT) | Sex Hormone-Binding Globulin (SHBG) | Relative Binding Affinity (RBA) | 1.00 | [21] |
| Testosterone (T) | Sex Hormone-Binding Globulin (SHBG) | Relative Binding Affinity (RBA) | 0.19 | [21] |
| Mesterolone | Sex Hormone-Binding Globulin (SHBG) | Relative Binding Affinity (RBA) | ~4.00 | [21] |
Table 2: Enzyme Inhibition by this compound-Based Aromatase Inhibitors
| Compound | Enzyme | Inhibition Metric | Value (nM) | Reference |
| 3-deoxy steroidal olefin 3a | Aromatase (CYP19A1) | Ki | 50 | [15] |
| 3-deoxy steroidal olefin 3a | Aromatase (CYP19A1) | IC50 | 225 | [15] |
| Epoxide derivative 4a | Aromatase (CYP19A1) | Ki | 38 | [15] |
| Epoxide derivative 4a | Aromatase (CYP19A1) | IC50 | 145 | [15] |
| Androstenedione derivative 30 | Aromatase (CYP19A1) | IC50 | 110 | [18] |
| Androstenedione derivative 31 | Aromatase (CYP19A1) | IC50 | 250 | [18] |
| C6α-allyl analogue 35 | Aromatase (CYP19A1) | IC50 | 55 | [18] |
Key Experimental Protocols
The characterization of this compound derivatives relies on a suite of standardized in vitro assays.
Androgen Receptor (AR) Ligand Competition Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the AR by measuring its ability to compete with a radiolabeled ligand.[22][23]
Methodology:
-
Preparation of AR: A recombinant protein containing the ligand-binding domain (LBD) of the AR is expressed and purified.[22][24]
-
Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) is incubated with the AR-LBD in the presence of varying concentrations of the unlabeled test compound.[24]
-
Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved using techniques like scintillation proximity assay (SPA) or by separating on Ni-coated plates for His-tagged receptors.[23][24]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. This value is indicative of the compound's binding affinity for the AR.[22]
H295R Steroidogenesis Assay
The H295R in vitro assay is a widely used method to screen for chemicals that can disrupt the synthesis of steroid hormones.[25][26] The human H295R adrenocortical carcinoma cell line is unique in that it expresses all the key enzymes required for steroidogenesis, allowing for the simultaneous assessment of effects on progestagens, corticosteroids, androgens, and estrogens.[25][27]
Methodology:
-
Cell Culture: H295R cells are cultured in multi-well plates until they reach the desired confluence.
-
Chemical Exposure: The culture medium is replaced with fresh medium containing the test chemical at various concentrations. A solvent control is also included.
-
Incubation: The cells are incubated with the test chemical for a defined period (e.g., 48 hours) to allow for effects on steroid hormone production.
-
Hormone Extraction: After incubation, the culture medium is collected, and the steroid hormones are extracted, often using liquid-liquid extraction or solid-phase extraction.[28]
-
Quantification: The concentrations of multiple steroid hormones (e.g., testosterone, estradiol, progesterone) in the extracts are quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[28][29]
-
Data Analysis: The hormone concentrations from the chemical-treated wells are compared to the solvent control wells to determine if the test chemical significantly alters steroid production.
Conclusion
The this compound core is more than just a chemical scaffold; it is a master key that unlocks a complex world of biological regulation. From its central role in defining male physiology through androgen receptor signaling to its utility as a template for life-saving therapeutics, the significance of the this compound structure is undeniable. A thorough understanding of its structure-activity relationships, signaling pathways, and the experimental methods used for its study is essential for researchers and drug development professionals seeking to harness its potential for human health. As research continues to uncover new roles and interactions of this compound-based molecules, this foundational core will undoubtedly remain at the forefront of endocrinology and medicinal chemistry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testosterone - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Androgen - Wikipedia [en.wikipedia.org]
- 6. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androsterone - Wikipedia [en.wikipedia.org]
- 8. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 9. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 11. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of androstene steroids with respect to local anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Relative binding affinity of this compound and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of new A,D-ring modified steroids as aromatase inhibitors: design, synthesis, and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterocyclic this compound derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07613B [pubs.rsc.org]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tools.thermofisher.com [tools.thermofisher.com]
The Dawn of Androstane: A Technical Guide to the Discovery and History of Androstane-Based Steroids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical milestones in the field of androstane-based steroids. From their initial isolation to their groundbreaking synthesis, this document provides a comprehensive overview of the scientific journey that laid the foundation for our modern understanding of androgens and their derivatives. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are presented to offer a thorough resource for professionals in research and drug development.
A Historical Overview: The Unraveling of Androgen Chemistry
The story of this compound-based steroids is a chronicle of meticulous scientific investigation, rivalry, and collaboration that defined a significant era in organic chemistry and endocrinology. The early 20th century witnessed a fervent quest to isolate and identify the substances responsible for male sexual characteristics, a pursuit that culminated in the elucidation of the this compound core structure.
The Isolation of Androsterone:
A pivotal moment arrived in 1931 when German chemist Adolf Butenandt and his colleague Kurt Tscherning successfully isolated a crystalline male sex hormone from a staggering 17,000 liters of male urine.[1][2] This arduous process yielded a mere 50 milligrams of the crystalline substance, which Butenandt named androsterone.[1][2] His work demonstrated that its chemical formula was remarkably similar to that of the female hormone estrone, which he had isolated two years prior, suggesting a common steroidal backbone.[1][3][4] This discovery was a monumental step forward, providing the first tangible evidence of a specific chemical entity responsible for androgenic effects. For this and his work on other sex hormones, Butenandt was awarded the Nobel Prize in Chemistry in 1939, an honor he shared with Leopold Ruzicka.[5]
The Synthesis of Testosterone:
While Butenandt's work focused on isolation, Croatian-Swiss chemist Leopold Ruzicka was pioneering the field of organic synthesis. His groundbreaking research on terpenes and higher polymethylenes provided the essential framework for synthesizing complex organic molecules.[6][7] In 1934, Ruzicka achieved the first chemical synthesis of androsterone, confirming its structure.[7][8] This feat was quickly followed by an even more significant achievement. In 1935, working independently, both Butenandt's and Ruzicka's laboratories announced the synthesis of the significantly more potent male sex hormone, testosterone.[6][9] Ruzicka's team synthesized testosterone from cholesterol, a landmark achievement that not only confirmed its structure but also opened the door for the large-scale production of this vital hormone.[6][9] This breakthrough was instrumental in the development of hormone therapies and laid the groundwork for the synthesis of a vast array of other pharmaceutically important steroids.[6]
These pioneering efforts in isolation, structure elucidation, and synthesis marked the birth of the steroid pharmaceutical industry and ushered in a new era of understanding the profound physiological roles of this compound-based steroids.
Core this compound-Based Steroids: A Quantitative Comparison
The biological activity of this compound-based steroids is a key determinant of their therapeutic potential. The following tables summarize quantitative data on the receptor binding affinity and the anabolic and androgenic activities of several key this compound derivatives, providing a basis for comparative analysis.
Table 1: Androgen Receptor (AR) Relative Binding Affinity (RBA)
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) |
| Methyltrienolone (R1881) | 100 |
| Dihydrotestosterone (DHT) | 100 |
| Testosterone | 50 |
| Androsterone | 10 |
| Epiandrosterone | 5 |
Data compiled from various sources. RBA is a relative measure and can vary depending on the assay conditions.
Table 2: Anabolic and Androgenic Activity of Selected this compound Derivatives
| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic/Androgenic Ratio |
| Testosterone | 100 | 100 | 1 |
| Dihydrotestosterone (DHT) | 100 | 200-300 | ~0.3-0.5 |
| Androsterone | ~15 | ~15 | ~1 |
| Nandrolone (19-nortestosterone) | 125 | 37 | 3.4 |
| Oxandrolone | 322-630 | 24 | 13.4-26.3 |
| Stanozolol | 320 | 30 | 10.7 |
Anabolic and androgenic activities are often assessed using the levator ani muscle weight and ventral prostate/seminal vesicle weight in castrated rats, respectively. These values are comparative and can vary between studies.
Key Experimental Protocols of the Era
The groundbreaking discoveries of Butenandt and Ruzicka were the result of meticulous and often laborious experimental work. While the original publications provide the foundational information, this section outlines the general methodologies employed in these historic experiments, reflecting the techniques available in the 1930s.
Isolation of Androsterone from Male Urine (Adapted from Butenandt, 1931)
This protocol provides a conceptual workflow based on the available historical descriptions of Butenandt's isolation of androsterone.
Objective: To isolate the crystalline androgenic substance from a large volume of male urine.
Methodology Workflow:
Caption: Workflow for the isolation of androsterone.
Detailed Steps:
-
Collection and Hydrolysis: A vast quantity of male urine was collected. The urine was acidified, typically with hydrochloric acid, and heated to hydrolyze the water-soluble glucuronide and sulfate conjugates of the steroids, liberating the free steroid hormones.
-
Solvent Extraction: The acidified urine was then repeatedly extracted with an organic solvent immiscible with water, such as chloroform or diethyl ether. The steroid hormones, being lipophilic, would partition into the organic layer.
-
Purification of the Extract: The organic extract was washed with a basic solution, like sodium hydroxide, to remove acidic compounds, including phenols (such as estrone). The extract was then washed with water to remove any remaining base and salts.
-
Concentration and Initial Fractionation: The organic solvent was evaporated to yield a crude, oily residue. This residue was then subjected to fractional distillation or sublimation under reduced pressure to separate compounds based on their volatility.
-
Crystallization: The fraction containing the androgenic activity was further purified by repeated recrystallization from various solvents. This process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the steroid decreases, and it crystallizes out, leaving impurities behind in the solvent.
-
Characterization: The final crystalline product was characterized by its melting point, elemental analysis (to determine the chemical formula), and biological activity (e.g., the capon comb growth test).
Synthesis of Testosterone from Cholesterol (Adapted from Ruzicka, 1935)
This protocol outlines the general synthetic strategy employed by Ruzicka's group to convert cholesterol into testosterone.
Objective: To chemically synthesize testosterone from a readily available sterol precursor, cholesterol.
Methodology Workflow:
Caption: Synthetic pathway from cholesterol to testosterone.
Detailed Steps:
-
Side-Chain Degradation of Cholesterol: The long hydrocarbon side chain at the C-17 position of cholesterol was removed through a series of chemical reactions, primarily involving oxidation. This was a critical and challenging step in early steroid synthesis.
-
Formation of Androstenolone (DHEA): The degradation of the cholesterol side chain yielded androstenolone, more commonly known as dehydroepiandrosterone (DHEA). DHEA possesses the core this compound skeleton with a ketone at C-17 and a hydroxyl group at C-3.
-
Protection of the 3-Hydroxyl Group: To selectively modify the C-17 position, the more reactive 3-hydroxyl group was often protected by converting it into an ester, such as an acetate.
-
Reduction of the 17-Keto Group: The ketone group at C-17 was then reduced to a hydroxyl group using a reducing agent.
-
Deprotection of the 3-Hydroxyl Group: The protecting group at the 3-position was removed to regenerate the hydroxyl group.
-
Oppenauer Oxidation: This key final step involved the selective oxidation of the 3-hydroxyl group to a ketone. Crucially, this reaction also caused the migration of the double bond from the C5-C6 position to the C4-C5 position, creating the α,β-unsaturated ketone system characteristic of testosterone.
Signaling Pathways of this compound-Based Steroids
This compound-based steroids exert their profound biological effects primarily through interaction with specific intracellular receptors, which then act as ligand-activated transcription factors. The two most well-characterized receptors in this context are the Androgen Receptor (AR) and the Constitutive this compound Receptor (CAR).
The Androgen Receptor (AR) Signaling Pathway
The AR is the primary mediator of the anabolic and androgenic effects of testosterone and its more potent metabolite, dihydrotestosterone (DHT).
Caption: Androgen Receptor (AR) signaling pathway.
Description of the AR Signaling Pathway:
-
Ligand Binding: In target tissues, testosterone can either bind directly to the AR or be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.
-
Receptor Activation: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgen (testosterone or DHT) induces a conformational change in the AR, causing the dissociation of the HSPs.
-
Nuclear Translocation and Dimerization: The activated AR-ligand complex translocates into the nucleus and forms a homodimer with another activated AR-ligand complex.
-
DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcription: Upon binding to DNA, the AR dimer recruits co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.
The Constitutive this compound Receptor (CAR) Signaling Pathway
CAR is a nuclear receptor primarily expressed in the liver and is a key regulator of xenobiotic and endobiotic metabolism. It can be activated by a variety of compounds, including some this compound metabolites.
Caption: Constitutive this compound Receptor (CAR) signaling.
Description of the CAR Signaling Pathway:
-
Activation: In its basal state, CAR is located in the cytoplasm in an inactive complex. It can be activated by two main mechanisms: direct binding of a ligand or through indirect activation by signaling pathways initiated by compounds like phenobarbital. This activation often involves dephosphorylation of the CAR protein.
-
Nuclear Translocation: Upon activation, CAR translocates to the nucleus.
-
Heterodimerization: In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding and Gene Transcription: The CAR-RXR heterodimer binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the regulatory regions of target genes.
-
Regulation of Metabolism: This binding event leads to the increased transcription of genes encoding various drug-metabolizing enzymes (e.g., cytochrome P450 enzymes like CYP2B6 and CYP3A4) and transporters, thereby playing a crucial role in the detoxification and clearance of a wide range of substances.
Conclusion
The discovery and synthesis of this compound-based steroids in the early 20th century represent a landmark achievement in the history of science. The pioneering work of Adolf Butenandt and Leopold Ruzicka not only unraveled the chemical basis of masculinity but also laid the cornerstone for the modern pharmaceutical industry. The ability to isolate, identify, and synthesize these potent molecules has led to profound advancements in medicine, from hormone replacement therapies to the development of novel anabolic and anti-cancer agents. The intricate signaling pathways through which these steroids exert their effects continue to be an active area of research, offering new avenues for therapeutic intervention. This guide serves as a testament to the enduring legacy of these early discoveries and provides a foundational resource for the scientists and researchers who continue to build upon this remarkable scientific heritage.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Relative binding affinity of this compound and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Adolf Butenandt | Biography, Nobel Prize, & Facts | Britannica [britannica.com]
The Core of Androstanes: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstane compounds, a class of steroids built upon the cyclopentanoperhydrophenanthrene nucleus, are pivotal in numerous biological processes and hold significant therapeutic potential. From their role as endogenous hormones in vertebrates to their presence as complex secondary metabolites in plants and fungi, the structural diversity of androstanes offers a rich landscape for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of this compound compounds and the detailed methodologies for their isolation and purification. Furthermore, it delves into the key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development.
Natural Sources of this compound Compounds
This compound compounds are biosynthesized across a wide range of organisms, from mammals to marine invertebrates and terrestrial plants. Understanding these natural reservoirs is the first step in harnessing their potential.
Animal Sources
In vertebrates, this compound compounds are primarily known as androgens, the male sex hormones. They are synthesized in the testes, ovaries, and adrenal glands from cholesterol.[1] Key androgens include testosterone, dihydrotestosterone (DHT), androstenedione, and dehydroepiandrosterone (DHEA).[1] The concentration of these steroids varies significantly between tissues.
Table 1: Concentration of Endogenous this compound Compounds in Bovine Tissues
| Compound | Tissue | Animal | Concentration (ng/g) | Citation |
| Testosterone | Fat | Bull | >10 | [1] |
| Testosterone | Kidney | Bull | 2.8 | [1] |
| Testosterone | Liver | Bull | 0.75 | [1] |
| Testosterone | Muscle | Bull | 0.29 - 0.78 | [1] |
| Testosterone | Fat | Heifer | 0.178 - 0.340 | [1] |
| Testosterone | Kidney | Heifer | 0.256 - 0.685 | [1] |
| Testosterone | Liver | Heifer | 0.039 - 0.193 | [1] |
| Testosterone | Muscle | Heifer | 0.016 - 0.092 | [1] |
| Androstenedione | Fat | Calves, Bulls, Heifers | Higher than in muscle | [2] |
| Androstenedione | Muscle | Calves, Bulls, Heifers | Lower than in fat | [2] |
Plant Sources
Plants are a rich source of a diverse array of steroids, including compounds with an this compound skeleton. These are often referred to as phytosteroids or, in some cases, vertebrate-type steroids due to their structural similarity to animal hormones.[2] A notable class of plant-derived this compound-type compounds are the withanolides, steroidal lactones found predominantly in the Solanaceae family.[3]
-
Withania somnifera (Ashwagandha): This plant is a well-known source of numerous withanolides, such as withaferin A and withanolide A, which are primarily found in the leaves and roots.[4][5]
-
Physalis peruviana (Cape Gooseberry): This plant produces a unique subclass of withanolides with a truncated this compound backbone, named irinans.[6]
Table 2: Yield of this compound-Type Withanolides from Plant Sources
| Compound | Plant Source | Plant Part | Extraction Method | Yield | Citation |
| Withaferin A | Withania somnifera | Leaves | Methanol:Water (80:20) Reflux | 150 mg from 200g (0.075%) | [5] |
| Irinans (e.g., Irinan A) | Physalis peruviana | Whole Plant | H2O/MeOH (3:1) followed by fractionation | Not explicitly quantified, but 4β-hydroxywithanolide E was the major compound (50 mg from 140g) | [6] |
| Physaperuvin K | Physalis peruviana | Fruit | Methanol Extraction | 18 mg from 3.0 kg (0.0006%) | [7] |
| Physalolactone | Physalis peruviana | Aerial Parts | Methanol Extraction | Not explicitly quantified | [8] |
Fungal and Microbial Sources
Fungi and other microorganisms are valuable sources of enzymes that can perform highly specific and efficient transformations of steroid skeletons. This process, known as biotransformation, can be used to produce novel this compound derivatives, such as steroidal lactones, from readily available steroid precursors.[9] Filamentous fungi, in particular, are known for their ability to carry out Baeyer-Villiger oxidation of this compound ketones to yield testololactone and other related compounds.[9][10]
Table 3: Fungal Biotransformation of this compound Precursors
| Substrate | Fungal Strain | Major Product | Yield | Citation |
| Androstenedione | Penicillium vinaceum AM110 | Testololactone | 95% conversion in 48h | [11] |
| Progesterone | Fusarium solani 14-2 | Testololactone | 8.682 g/L | [12] |
| Androst-4-ene-3,17-dione | Fusarium solani BH1031 | Testololactone | Not explicitly quantified | [10] |
| Androstenedione | Aspergillus nidulans (engineered) | Testosterone | ~1 g/L from 1 g/L AD | [13] |
Marine Sources
The marine environment is a vast and largely untapped resource for novel bioactive compounds, including unique steroids. Marine organisms such as sponges, corals, and algae produce a variety of steroidal structures, some of which possess the this compound core. These compounds often exhibit significant biological activities, including cytotoxic effects against cancer cell lines.
Isolation and Purification of this compound Compounds
The successful isolation of this compound compounds from their natural sources is a critical step in their study and development. The choice of methodology depends on the source material, the chemical properties of the target compound, and the desired scale of purification.
Experimental Workflow for Isolation
A general workflow for the isolation of this compound compounds from a natural source involves extraction, fractionation, and purification.
Detailed Experimental Protocols
This protocol is suitable for the exhaustive extraction of moderately polar to nonpolar steroids from dried and powdered plant material.
Materials:
-
Dried and finely ground plant material (e.g., leaves, roots)
-
Soxhlet apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Extraction thimble (cellulose)
-
Extraction solvent (e.g., n-hexane, petroleum ether, ethanol)[14][15]
-
Rotary evaporator
Procedure:
-
Sample Preparation: Accurately weigh the dried, powdered plant material and place it into an extraction thimble.[16]
-
Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Fill the round-bottom flask to approximately two-thirds of its volume with the chosen extraction solvent. Assemble the Soxhlet apparatus with the condenser on top and place it on the heating mantle.[16]
-
Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.[16]
-
Siphoning: Once the solvent level in the extractor reaches the top of the siphon arm, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.[16]
-
Cycling: Allow the extraction to proceed for a sufficient number of cycles (typically 6-24 hours), or until the solvent in the siphon tube runs clear.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the crude extract using a rotary evaporator to remove the solvent. The resulting crude extract can then be further purified.
This protocol describes the separation of steroids from a crude extract based on their polarity using silica gel column chromatography.
Materials:
-
Crude steroid extract
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
Glass chromatography column
-
Cotton or glass wool
-
Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)[15]
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid spray)
Procedure:
-
Column Packing: Securely plug the bottom of the chromatography column with a small piece of cotton or glass wool. Fill the column with a slurry of silica gel in the initial, least polar elution solvent. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent. Carefully load the sample solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a nonpolar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[15]
-
Fraction Collection: Collect the eluate in a series of labeled tubes or flasks.
-
Monitoring the Separation: Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots using a suitable reagent.
-
Pooling and Concentration: Combine the fractions that contain the desired pure compound, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound compound.
This protocol provides an example of a reversed-phase HPLC method for the purification of withanolides.
Instrumentation:
-
Preparative or semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid
-
Solvent B: Methanol with 0.1% acetic acid
Procedure:
-
Sample Preparation: Dissolve the partially purified withanolide fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution: Equilibrate the column with the initial mobile phase composition (e.g., 60% Solvent A, 40% Solvent B). After injecting the sample, run a linear gradient to increase the concentration of Solvent B over a set time (e.g., to 100% Solvent B over 60 minutes) at a constant flow rate (e.g., 2-4 mL/min).[17]
-
Detection and Fraction Collection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 228 nm for withanolides). Collect the fractions corresponding to the peaks of interest.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under vacuum to obtain the purified withanolide.
Signaling Pathways of this compound Compounds
This compound compounds, particularly androgens, exert their biological effects by modulating specific intracellular signaling pathways. The canonical pathway involves the androgen receptor (AR), a ligand-activated transcription factor. However, non-genomic pathways involving rapid activation of kinase cascades are also crucial.
Canonical Androgen Receptor (AR) Signaling Pathway
The classical mechanism of androgen action involves the binding of androgens to the AR in the cytoplasm, followed by translocation to the nucleus and regulation of gene expression.
In this pathway, androgens like testosterone (T) or its more potent metabolite, 5α-dihydrotestosterone (DHT), diffuse into the cell and bind to the AR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[18] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[19] The activated AR then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[19] The AR dimer then recruits co-activators and the basal transcription machinery to regulate the expression of genes involved in cell growth, proliferation, and differentiation.[19]
Non-Genomic Androgen Signaling: Crosstalk with Kinase Pathways
Androgens can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are often mediated by membrane-associated ARs that activate intracellular kinase signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[3][4]
Upon androgen binding to a membrane-associated AR, a signaling cascade is initiated, often involving the activation of Src kinase.[20] This leads to the activation of the small GTPase Ras, which in turn activates a kinase cascade consisting of Raf, MEK, and finally ERK.[20][21] Activated ERK can then phosphorylate various downstream targets, including transcription factors, to regulate cellular processes like proliferation and survival.[3]
Similar to the MAPK/ERK pathway, androgen binding to a membrane AR can lead to the activation of PI3K.[20] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1, which in turn phosphorylates and activates Akt.[4] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival, growth, and proliferation.[22] There is significant crosstalk between the AR and PI3K/Akt pathways, with each pathway capable of influencing the activity of the other.[4][23]
Conclusion
The diverse natural sources of this compound compounds, from endogenous hormones in animals to complex withanolides in plants and biotransformation products from fungi, provide a rich and varied chemical space for scientific exploration. The successful isolation and purification of these compounds, guided by the detailed protocols outlined in this guide, are fundamental to unlocking their therapeutic potential. A thorough understanding of the intricate signaling pathways through which androstanes exert their effects, including both genomic and non-genomic mechanisms, is essential for the rational design and development of novel therapeutics. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge and application of this important class of natural products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiological levels of androstenedione and testosterone in some edible tissues from calves, bulls and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Modifications of this compound and Androstene Steroids by Penicillium vinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of androst-4-ene-3,17-dione by three fungal species Fusarium solani BH1031, Aspergillus awamori MH18 and Mucor circinelloides W12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial Modifications of this compound and Androstene Steroids by Penicillium vinaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hielscher.com [hielscher.com]
- 17. staff.cimap.res.in [staff.cimap.res.in]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. abeomics.com [abeomics.com]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. Crosstalking between Androgen and PI3K/AKT Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Androstane: The Core Scaffold of Androgenic Hormones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Androstane, a C19 steroid, forms the fundamental backbone of all androgenic hormones.[1] This saturated tetracyclic hydrocarbon, with its characteristic four-ring structure, provides the essential framework from which a diverse array of androgens are derived, playing critical roles in male sexual development, muscle growth, and various metabolic processes.[1] This technical guide provides a comprehensive overview of this compound's role as the parent structure for androgens, delving into its stereochemistry, the biosynthesis of its hormonal derivatives, their mechanism of action, and the experimental methodologies used to study them.
This compound itself is a C19 steroidal hydrocarbon featuring a gonane core.[2] It exists as two primary isomers, 5α-androstane and 5β-androstane, which differ in the stereochemical configuration at the junction of the A and B rings.[1] This seemingly subtle difference has profound implications for the biological activity of its derivatives. The 5α-isomers, such as the potent androgen dihydrotestosterone (DHT), generally exhibit higher affinity for the androgen receptor.[2][3]
Physicochemical Properties of this compound and Key Derivatives
The physicochemical properties of this compound and its derivatives are crucial for their biological function, influencing their transport, metabolism, and interaction with the androgen receptor.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP |
| 5α-Androstane | C₁₉H₃₂ | 260.46 | 48-50 | 7.6 |
| Androsterone | C₁₉H₃₀O₂ | 290.44 | 185 | 3.69 |
| Androstenedione | C₁₉H₂₆O₂ | 286.41 | 170-171 | 2.7 |
Data sourced from PubChem and other chemical databases.[4][5][6]
Biosynthesis of Androgens from the this compound Core
Androgens are not synthesized de novo. Instead, they are produced from cholesterol through a series of enzymatic reactions that modify the cholesterol backbone to ultimately yield the this compound core and its various functionalized derivatives. This intricate process primarily occurs in the testes, ovaries, and adrenal glands.[7]
The biosynthesis of androgens can be broadly categorized into the "classic" or "frontdoor" pathway and an alternative "backdoor" pathway. The classic pathway involves the conversion of cholesterol to pregnenolone, which is then metabolized to dehydroepiandrosterone (DHEA) and androstenedione. Androstenedione is a key intermediate that can be converted to testosterone.[8]
Key Enzymes in Androgen Biosynthesis:
-
P450scc (Cholesterol side-chain cleavage enzyme): Initiates the pathway by converting cholesterol to pregnenolone.[8]
-
3β-hydroxysteroid dehydrogenase (3β-HSD): Converts Δ⁵-steroids to Δ⁴-steroids, a crucial step in the formation of progesterone and androstenedione.[7]
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A bifunctional enzyme that first hydroxylates pregnenolone and progesterone at the 17α position and then cleaves the C17-20 bond to produce DHEA and androstenedione, respectively. The 17,20-lyase activity is a critical control point in androgen synthesis.[7][9]
-
17β-hydroxysteroid dehydrogenase (17β-HSD): A family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids. For instance, 17β-HSD type 3 is primarily responsible for the conversion of androstenedione to testosterone in the testes.[10][11][12][13]
-
5α-reductase: Converts testosterone to the more potent androgen, dihydrotestosterone (DHT), in target tissues.[2]
The regulation of these enzymes is complex, involving feedback mechanisms and hormonal control, primarily by luteinizing hormone (LH) from the pituitary gland.[14]
Androgen Biosynthesis Pathway
References
- 1. grokipedia.com [grokipedia.com]
- 2. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Relative binding affinity of this compound and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5alpha-Androstane | C19H32 | CID 94144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Disorder of androgen biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological and biochemical aspects of 17β-hydroxysteroid dehydrogenase type 2 and 3 [edoc.unibas.ch]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Mechanisms of androgen production in male pseudohermaphroditism due to 17 beta-hydroxysteroid dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Regulation of androgen biosynthesis - A short review and preliminary results from the hyperandrogenic starvation NCI-H295R cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Androstane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstane derivatives, a class of C19 steroids, are pivotal in human physiology, playing crucial roles in the development and maintenance of male characteristics, and serving as precursors for estrogens. The biosynthesis of these potent signaling molecules is a complex, multi-step process originating from cholesterol, primarily occurring in the adrenal glands and gonads. This intricate network of enzymatic reactions is tightly regulated, and its dysregulation is implicated in numerous pathologies, including congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and hormone-dependent cancers such as prostate and breast cancer. This guide provides an in-depth overview of the core biosynthetic pathways leading to this compound derivatives, with a focus on the key enzymes, intermediates, and regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of steroidogenesis and its pharmacological modulation.
Core Biosynthetic Pathways
The synthesis of this compound derivatives from cholesterol proceeds through a series of enzymatic modifications that can be broadly categorized into two main pathways: the "classic" or "Δ⁵" and "Δ⁴" pathways, and the more recently elucidated "backdoor" pathway.
The Classic Androgen Biosynthesis Pathway
The classic pathway is the primary route for the production of testosterone and its potent metabolite, dihydrotestosterone (DHT). This pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.
The initial steps of steroidogenesis, common to all steroid hormones, involve the conversion of cholesterol to pregnenolone.
-
Cholesterol → Pregnenolone: This conversion is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), located in the inner mitochondrial membrane.
From pregnenolone, the pathway can proceed via two main branches, the Δ⁵ and Δ⁴ pathways, which are defined by the isomerization state of the steroid A-ring.
Δ⁵ Pathway:
-
Pregnenolone → 17α-Hydroxypregnenolone: The enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) hydroxylates pregnenolone at the 17α position.
-
17α-Hydroxypregnenolone → Dehydroepiandrosterone (DHEA): The 17,20-lyase activity of CYP17A1 then cleaves the C17-20 bond to produce DHEA, a key C19 steroid precursor.
-
DHEA → Androstenediol: DHEA can be converted to androstenediol by 17β-hydroxysteroid dehydrogenase (HSD17B) .
-
DHEA → Androstenedione: Alternatively, DHEA is converted to androstenedione by 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (HSD3B2) .
Δ⁴ Pathway:
-
Pregnenolone → Progesterone: HSD3B2 converts pregnenolone to progesterone.
-
Progesterone → 17α-Hydroxyprogesterone: The 17α-hydroxylase activity of CYP17A1 converts progesterone to 17α-hydroxyprogesterone.
-
17α-Hydroxyprogesterone → Androstenedione: The 17,20-lyase activity of CYP17A1 then produces androstenedione.
Final Steps of Testosterone and DHT Synthesis:
-
Androstenedione → Testosterone: HSD17B3 and AKR1C3 (also known as HSD17B5) are the primary enzymes responsible for the reduction of androstenedione to testosterone.
-
Testosterone → Dihydrotestosterone (DHT): In target tissues such as the prostate, skin, and hair follicles, testosterone is irreversibly converted to the more potent androgen, DHT, by the action of 5α-reductase (SRD5A1 and SRD5A2) .
The Backdoor Pathway
Recent research has highlighted an alternative "backdoor" pathway for DHT synthesis that bypasses testosterone as an intermediate. This pathway is particularly relevant in fetal development and in certain pathological conditions. The backdoor pathway diverges from the classic pathway at the level of 17α-hydroxyprogesterone.
-
17α-Hydroxyprogesterone → 17α-Hydroxy-dihydroprogesterone: SRD5A1 reduces 17α-hydroxyprogesterone.
-
17α-Hydroxy-dihydroprogesterone → Androsterone: This intermediate is then converted to androsterone. Androsterone is a primary circulating backdoor androgen.
-
Androsterone → Androstanediol: AKR1C3 reduces androsterone to androstanediol.
-
Androstanediol → Dihydrotestosterone (DHT): Finally, androstanediol is oxidized to DHT.
Quantitative Data on Key Enzymes
The efficiency of each enzymatic step in the this compound biosynthesis pathway is determined by the kinetic parameters of the respective enzymes, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters are crucial for understanding the flux through the pathway and for the development of targeted enzyme inhibitors.
| Enzyme | Substrate | Product | Kₘ (µM) | Vₘₐₓ (turnover rate) | Tissue/Cell Type |
| CYP11A1 | Cholesterol | Pregnenolone | Data not available | Data not available | Adrenal, Gonads |
| CYP17A1 | Pregnenolone | 17α-OH-Pregnenolone | Data not available | Data not available | Adrenal, Gonads |
| 17α-OH-Pregnenolone | DHEA | Data not available | Data not available | Adrenal, Gonads | |
| Progesterone | 17α-OH-Progesterone | Data not available | Data not available | Adrenal, Gonads | |
| 17α-OH-Progesterone | Androstenedione | Data not available | Data not available | Adrenal, Gonads | |
| HSD3B2 | Pregnenolone | Progesterone | Data not available | Data not available | Adrenal, Gonads |
| DHEA | Androstenedione | Data not available | Data not available | Adrenal, Gonads | |
| HSD17B3 | Androstenedione | Testosterone | Data not available | Data not available | Testis |
| AKR1C3 | Androstenedione | Testosterone | Data not available | Data not available | Adrenal, Prostate |
| SRD5A1 | Testosterone | DHT | Data not available | Data not available | Skin, Prostate |
| SRD5A2 | Testosterone | DHT | Data not available | Data not available | Prostate |
Note: Specific, comparable quantitative data for enzyme kinetics under standardized conditions are highly variable in the literature and depend on the experimental system (e.g., recombinant enzyme vs. tissue homogenate, substrate presentation). Researchers are encouraged to consult primary literature for specific experimental contexts.
Experimental Protocols
The study of this compound biosynthesis relies on a variety of experimental techniques to quantify steroid hormones and to measure the activity of steroidogenic enzymes.
Quantification of this compound Derivatives
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for the accurate and sensitive quantification of steroid hormones in biological matrices such as serum, plasma, and tissue homogenates.
-
Sample Preparation:
-
Liquid-Liquid Extraction: Steroids are extracted from the aqueous biological matrix using an organic solvent (e.g., methyl tert-butyl ether, diethyl ether).
-
Solid-Phase Extraction (SPE): Alternatively, SPE cartridges can be used for sample cleanup and concentration.
-
Derivatization: To improve ionization efficiency and chromatographic separation, steroids can be derivatized.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is typically used for the separation of this compound derivatives.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol, acetonitrile) with a modifier (e.g., formic acid, ammonium fluoride) is employed.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard are monitored for high specificity and accurate quantification.
-
Enzyme Activity Assays
In Vitro Assays with Recombinant Enzymes or Cellular Fractions:
-
General Principle: The activity of a specific steroidogenic enzyme is determined by incubating a source of the enzyme (e.g., recombinant protein, microsomes from cells or tissues) with a specific substrate and necessary cofactors (e.g., NADPH for reductases, O₂ and a P450 reductase for CYPs). The formation of the product is then measured over time.
-
CYP17A1 Activity Assay:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase (POR) and cytochrome b5 in a suitable expression system (e.g., E. coli, insect cells).
-
Substrate: Radiolabeled ([³H] or [¹⁴C]) pregnenolone or progesterone.
-
Reaction: The enzyme, substrate, and NADPH are incubated in a suitable buffer at 37°C.
-
Product Analysis: The reaction is stopped, and the steroids are extracted. The substrate and products (17α-hydroxypregnenolone/progesterone and DHEA/androstenedione) are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.
-
-
HSD3B2 Activity Assay:
-
Enzyme Source: Microsomal fractions from tissues or cells expressing HSD3B2.
-
Substrate: Pregnenolone or DHEA.
-
Cofactor: NAD⁺.
-
Detection: The conversion of NAD⁺ to NADH can be monitored spectrophotometrically at 340 nm. Alternatively, the steroid products can be quantified by LC-MS/MS.
-
-
AKR1C3 Activity Assay:
-
Enzyme Source: Recombinant AKR1C3 or cytosolic fractions.
-
Substrate: Androstenedione.
-
Cofactor: NADPH.
-
Detection: The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
-
-
SRD5A1/2 Activity Assay:
-
Enzyme Source: Microsomal fractions from cells or tissues expressing SRD5A1 or SRD5A2.
-
Substrate: Testosterone.
-
Cofactor: NADPH.
-
Detection: The product, DHT, is quantified by LC-MS/MS.
-
Cell-Based Steroidogenesis Assays:
-
H295R Cell Line: The human adrenocortical carcinoma cell line H295R is a widely used in vitro model as it expresses all the key enzymes required for steroidogenesis.
-
Protocol Outline:
-
H295R cells are cultured in appropriate media.
-
Cells are treated with test compounds (e.g., potential inhibitors or inducers of steroidogenesis).
-
After an incubation period, the cell culture medium is collected.
-
The concentrations of various steroid hormones (e.g., progesterone, androstenedione, testosterone, cortisol, estradiol) in the medium are quantified by LC-MS/MS or immunoassays.
-
Cell viability is assessed to control for cytotoxicity of the test compounds.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Core pathways of this compound derivative biosynthesis.
Experimental Workflows
Caption: Workflow for steroid quantification by LC-MS/MS.
Caption: General workflow for in vitro enzyme activity assays.
Conclusion
The biosynthesis of this compound derivatives is a fundamental process with far-reaching implications for human health and disease. A thorough understanding of the enzymes, intermediates, and regulatory networks involved is essential for the development of novel therapeutic strategies targeting a range of endocrine disorders. This guide has provided a comprehensive overview of the core biosynthetic pathways, methodologies for their study, and a framework for the quantitative analysis of these complex systems. Continued research in this area will undoubtedly uncover further intricacies of steroidogenesis, paving the way for more precise and effective pharmacological interventions.
The Androstane Scaffold: A Technical Guide to Structure-Activity Relationships of Simple Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androstane skeleton, a C19 steroid, serves as a fundamental scaffold for a multitude of biologically active molecules, most notably androgens like testosterone and dihydrotestosterone. The rigid, four-ring structure of this compound provides a versatile platform for chemical modifications, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. These activities range from potent anticancer and anti-inflammatory effects to the specific inhibition of key enzymes involved in steroid metabolism. Understanding the structure-activity relationships (SAR) of simple this compound derivatives is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the SAR of simple this compound derivatives, focusing on their anticancer properties and their roles as inhibitors of crucial enzymes such as aromatase and 5α-reductase. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area.
I. Anticancer Activity of this compound Derivatives
The antiproliferative activity of this compound derivatives has been a significant area of investigation, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. Modifications at different positions of the this compound nucleus, particularly at C-3, C-16, and C-17, have been shown to profoundly influence their anticancer efficacy.
Structure-Activity Relationship Insights
Substitutions on the A- and D-rings of the this compound core have been shown to significantly impact cytotoxic activity. For instance, the introduction of heterocyclic moieties or alkylaminoethyl side chains can enhance the antiproliferative effects of the parent compound.[1] Studies have shown that certain O-alkylated oxyimino androst-4-ene derivatives exhibit strong activity against malignant melanoma (G-361), lung adenocarcinoma (A549), and colon adenocarcinoma (HT-29) cell lines.[1] The presence of a 2-(pyrrolidin-1-yl)ethyl substituent on a (17E)-(pyridin-2-yl)methylidene derivative, for example, induced significant apoptosis in A549 cells with low cytotoxicity toward normal cells, marking it as a promising candidate for further anticancer research.[1] Furthermore, the insertion of a heterocyclic ring into the steroid core has been explored to enhance bioactivity and reduce side effects.[2] For example, certain thiazoline, thiadiazoline, and thiazolidinone steroid compounds have shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer.[2]
Quantitative structure-activity relationship (QSAR) studies have further elucidated the relationship between the physicochemical properties of this compound derivatives and their anticancer activity. These models have demonstrated a significant correlation between anti-inflammatory and anticancer activities and various structural parameters, providing a predictive framework for designing more potent compounds.[3]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected simple this compound derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| This compound Derivative | Modification(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 17α-(pyridin-2-yl)methyl 2-(morpholin-4-yl)ethyl derivative of androst-4-ene 3E-oxime | O-alkylation at C-3, pyridinylmethyl and morpholinylethyl groups at C-17 | G-361 (melanoma) | Not specified, but strong activity reported | [1] |
| (17E)-(pyridin-2-yl)methylidene derivative with 2-(pyrrolidin-1-yl)ethyl substituent | O-alkylation at C-3, pyridinylmethylidene and pyrrolidinylethyl groups at C-17 | A549 (lung adenocarcinoma) | Not specified, but significant apoptosis induced | [1] |
| 16β-(benzimidazol-1-yl)-3β-amino-5α-androstane | Benzimidazole at C-16, amino group at C-3 | HeLa (cervical cancer) | < 20 | [4] |
| 16E-(4-chlorobenzylidene)-3β-acetoxy-5-androsten-17-one | Chlorobenzylidene at C-16, acetoxy at C-3 | SW480 (colon adenocarcinoma) | < 20 | [5] |
| Thiazole derivative 13 | Thiazole ring fused to the A-ring | MCF7 (breast adenocarcinoma) | Not specified, but high ERα binding affinity | [2] |
| Thiazolidinone derivative 7 | Thiazolidinone ring at C-2 | LNCaP (prostate cancer) | Not specified, but strong selective ERβ affinity | [2] |
II. This compound Derivatives as Enzyme Inhibitors
Simple this compound derivatives have been extensively studied as inhibitors of key enzymes in steroidogenic pathways, including aromatase (CYP19A1) and 5α-reductase. Inhibition of these enzymes is a validated therapeutic strategy for hormone-dependent cancers and other endocrine disorders.
Aromatase Inhibition
Aromatase catalyzes the conversion of androgens to estrogens. Inhibiting this enzyme is a cornerstone in the treatment of estrogen receptor-positive breast cancer.[6]
Modifications on the A and D rings of the this compound nucleus are critical for aromatase inhibitory activity. For instance, D-seco derivatives obtained from 16-oximino androstene compounds have shown potent anti-aromatase activity.[7] One such derivative demonstrated an IC50 of 0.42 µM and competitive inhibition with a Ki of 0.27 µM.[7] The introduction of alkyl substituents at the C-6 position of androst-4-en-17-ones has also been shown to yield potent competitive inhibitors of human placental aromatase.[8] Specifically, 6α- and 6β-methyl-17-keto steroids exhibited high inhibitory activities with Ki values of 3.1 and 5.3 nM, respectively.[8] A carbonyl group at C-17 appears to be crucial for tight binding to the enzyme.[8]
| This compound Derivative | Modification(s) | Inhibition Parameter | Value | Reference |
| D-seco androstene derivative 12 | D-ring fragmentation | IC50 | 0.42 µM | [7] |
| Ki | 0.27 µM | [7] | ||
| 6α-methyl-androst-4-en-17-one | 6α-methyl group | Ki | 3.1 nM | [8] |
| 6β-methyl-androst-4-en-17-one | 6β-methyl group | Ki | 5.3 nM | [8] |
| 6β-hydroxy-androst-4-en-17-one | 6β-hydroxy group | Ki | 6.0 nM | [8] |
| 3-deoxy-5α-androstan-17-one olefin | Deoxy at C-3, 5α-configuration | Ki | 50 nM | [9] |
| IC50 | 225 nM | [9] | ||
| 3,4-epoxy-5α-androstan-17-one | Epoxy group at C-3, C-4 | Ki | 38 nM | [9] |
| IC50 | 145 nM | [9] |
5α-Reductase Inhibition
5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibitors of this enzyme are used in the treatment of benign prostatic hyperplasia and androgenic alopecia.
Ester derivatives of dehydroepiandrosterone with substituents on the phenyl group of the ester moiety at C-3 have been shown to inhibit 5α-reductase type 1.[10][11] The nature of the substituent on the phenyl group influences the inhibitory potency (IC50).[10][11] Interestingly, most of these derivatives did not bind to the androgen receptor, indicating a specific mechanism of action.[10][11]
| Androstene Derivative | Modification(s) | 5α-R Type 1 IC50 (µM) | 5α-R Type 2 IC50 (µM) | Reference |
| Dehydroepiandrosterone ester 1 | Phenyl ester at C-3 | Not specified, but active | 100 | [11] |
| Dehydroepiandrosterone ester 2 | Substituted phenyl ester at C-3 | Not specified, but active | 0.00358 | [11] |
| Dehydroepiandrosterone ester 11 | Substituted phenyl ester at C-3 | 0.55 | Not Active | [11] |
| Finasteride (Reference) | - | 0.63 | Not specified | [11] |
III. Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[12]
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Aromatase Inhibition Assay (Fluorometric)
This protocol describes a method to screen for aromatase inhibitors using a fluorogenic substrate.
1. Reagent Preparation:
-
Prepare the Aromatase Assay Buffer, Aromatase Substrate, and NADPH according to the kit manufacturer's instructions.
-
Prepare a solution of a known aromatase inhibitor (e.g., letrozole) to serve as a positive control.
2. Reaction Setup:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the human recombinant aromatase enzyme to each well.
-
Include wells with and without a selective aromatase inhibitor to determine the specific aromatase activity.
3. Pre-incubation:
-
Incubate the plate for at least 10 minutes at 37°C to allow the test compounds to interact with the enzyme.
4. Reaction Initiation and Measurement:
-
Prepare a mixture of the Aromatase Substrate and NADPH.
-
Add this mixture to each well to initiate the reaction.
-
Immediately measure the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at an excitation wavelength of 488 nm and an emission wavelength of 527 nm.
5. Data Analysis:
-
Calculate the rate of the reaction (fluorescence units per minute).
-
Determine the aromatase-specific activity by subtracting the activity in the presence of the selective inhibitor from the total activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
C. 5α-Reductase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of compounds against 5α-reductase using rat liver microsomes.
1. Enzyme Preparation:
-
Prepare a microsomal fraction from rat liver tissue, which serves as the source of the 5α-reductase enzyme.
2. Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Modified phosphate buffer (pH 6.5)
-
Rat liver microsomes (e.g., 20 µg/mL)
-
Test compound at various concentrations or vehicle control
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
3. Reaction Initiation and Termination:
-
Initiate the reaction by adding testosterone (e.g., 0.9 µM).
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 1 N HCl.
4. Product Quantification:
-
The amount of testosterone remaining (or the amount of DHT formed) is determined. This can be done using various methods, including:
-
Enzyme Immunoassay (EIA): Use a specific antibody to quantify the amount of testosterone.
-
LC-MS/MS: Extract the steroids and quantify testosterone and DHT using liquid chromatography-tandem mass spectrometry.
-
5. Data Analysis:
-
Calculate the percentage of inhibition of testosterone conversion for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
IV. Signaling Pathways and Experimental Workflows
Androgen Receptor (AR) Signaling Pathway
This compound derivatives, particularly androgens, exert their effects primarily through the androgen receptor, a ligand-activated transcription factor. The canonical AR signaling pathway is a key target in prostate cancer therapy.
Caption: Canonical Androgen Receptor (AR) signaling pathway.[1][11]
Constitutive this compound Receptor (CAR) Activation
The Constitutive this compound Receptor (CAR) is a nuclear receptor that plays a crucial role in the metabolism of xenobiotics. Its activation can occur through both ligand-dependent and ligand-independent mechanisms.
Caption: Activation of the Constitutive this compound Receptor (CAR).[2][10]
Experimental Workflow for In Vitro Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of this compound derivatives for anticancer activity.
Caption: General workflow for screening this compound derivatives.
Conclusion
The this compound nucleus represents a privileged scaffold in medicinal chemistry, offering a robust framework for the development of potent and selective therapeutic agents. This guide has summarized the key structure-activity relationships of simple this compound derivatives in the contexts of anticancer activity and enzyme inhibition. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers in the field. Future efforts in this area should continue to explore novel modifications of the this compound core, guided by SAR and QSAR principles, to discover next-generation therapeutics with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Constitutive this compound receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolism-Disrupting Chemicals and the Constitutive this compound Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5α-reductase inhibition assay [bio-protocol.org]
- 7. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. abcam.com [abcam.com]
- 10. Signaling control of the constitutive this compound receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Prediction of Androstane Derivative Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstane and its derivatives represent a pivotal class of steroid hormones with a broad spectrum of biological activities. Their therapeutic potential, particularly in oncology and inflammatory diseases, has spurred significant interest in the development of novel synthetic analogues. This technical guide provides an in-depth overview of the in silico methodologies employed to predict the bioactivity of this compound derivatives. It covers key computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, while also detailing the experimental protocols for the synthesis and biological evaluation necessary for model validation. This document aims to equip researchers with the foundational knowledge and practical insights required to leverage computational tools in the rational design and discovery of potent and selective this compound-based therapeutics.
Introduction
The this compound nucleus, a 19-carbon tetracyclic hydrocarbon, is the foundational structure for all androgenic hormones, including testosterone. Modifications to this core structure can dramatically alter its biological activity, leading to compounds with potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The traditional drug discovery pipeline for such derivatives is often a resource-intensive and time-consuming process. In silico prediction of bioactivity has emerged as a critical component in modern drug development, enabling the rapid screening of virtual libraries, prioritization of synthetic candidates, and elucidation of mechanisms of action, thereby significantly accelerating the discovery timeline.[3][4]
This guide will explore the synergistic relationship between computational prediction and experimental validation in the context of this compound derivative research.
Computational Methodologies for Bioactivity Prediction
A variety of computational methods are utilized to predict the biological activity of this compound derivatives. These can be broadly categorized into ligand-based and structure-based approaches.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a ligand-based approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors).[2][5] The goal is to develop a mathematical model that can predict the activity of novel, unsynthesized compounds.
Experimental Protocol: 2D-QSAR Model Development
-
Data Collection: A dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50, ED50) is compiled.[2][5][6]
-
Structure Preparation: The two-dimensional (2D) structures of the molecules are drawn and converted to three-dimensional (3D) structures using software like Spartan.[7]
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for each molecule using software such as CODESSA.[6]
-
Model Building: Multiple Linear Regression (MLR) or other machine learning algorithms are used to build a regression model correlating the descriptors with the biological activity.[5][6]
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. A good model will have a high squared correlation coefficient (R²) and cross-validated squared correlation coefficient (q²).[2][5][6]
Experimental Protocol: 3D-QSAR Model Development
-
Molecular Alignment: The 3D structures of the compounds in the dataset are aligned based on a common scaffold.
-
Molecular Field Calculation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric and electrostatic fields around the aligned molecules.[8]
-
Model Generation: Partial Least Squares (PLS) analysis is employed to create a 3D-QSAR model that relates the variations in the molecular fields to the differences in biological activity.[8]
-
Contour Map Analysis: The results are visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[1][9] This technique is instrumental in understanding the molecular basis of ligand recognition and in virtual screening campaigns.
Experimental Protocol: Molecular Docking of this compound Derivatives
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., androgen receptor, aromatase, CYP17A1) is obtained from the Protein Data Bank (PDB).[1][9] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the this compound derivatives are generated and their energy is minimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein and score the different binding poses based on a scoring function that estimates the binding free energy.[10]
-
Analysis of Results: The predicted binding modes and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.[11] The docking scores can be used to rank compounds for their potential bioactivity.[1]
Pharmacophore Modeling
Pharmacophore modeling is a ligand-based approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Conformational Analysis: A set of active molecules is selected, and their conformational space is explored to generate a representative set of low-energy conformers for each molecule.
-
Feature Identification: Common chemical features present in the active molecules are identified.
-
Hypothesis Generation: A pharmacophore hypothesis is generated by aligning the conformers of the active molecules and identifying a spatial arrangement of features that is common to all of them.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds.
Synthesis and Biological Evaluation of this compound Derivatives
The predictive power of in silico models is fundamentally reliant on the quality of the experimental data used for their development and validation.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives often starts from commercially available steroid precursors like dehydroepiandrosterone (DHEA) or androstenedione.[9][12] Multi-step synthetic routes are employed to introduce various functional groups and heterocyclic rings onto the this compound scaffold.[12][13]
General Experimental Protocol for Synthesis
-
Reaction Setup: The starting materials, reagents, and solvents are combined in a reaction vessel under appropriate conditions (e.g., temperature, inert atmosphere).
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated and purified using methods such as extraction, crystallization, or column chromatography.
-
Structural Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography.[9]
In Vitro Biological Evaluation
The synthesized this compound derivatives are then subjected to a battery of in vitro assays to determine their biological activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., SW480, A549, HepG2, HeLa) and normal cell lines are cultured in appropriate media.[14]
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[15]
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[14]
Experimental Protocol: Receptor Binding Assay
-
Receptor Preparation: The ligand-binding domain (LBD) of the target receptor (e.g., ERα, ERβ, AR, GR) is expressed and purified.[12]
-
Competitive Binding: A fluorescently labeled ligand and varying concentrations of the test compound are incubated with the receptor LBD.
-
Fluorescence Measurement: The fluorescence polarization or intensity is measured. The displacement of the fluorescent ligand by the test compound leads to a change in the fluorescence signal.
-
Binding Affinity Calculation: The relative binding affinity of the test compound is determined by calculating its IC50 value for displacing the fluorescent ligand.[12]
Signaling Pathways and Workflows
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Androgen Receptor Signaling Pathway
Androgens exert their effects primarily through the androgen receptor (AR), a nuclear hormone receptor.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward steroidal anticancer drugs: Non-parametric and 3D-QSAR modeling of 17-picolyl and 17-picolinylidene androstanes with antiproliferative activity on breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17(E)-picolinylidene this compound derivatives as potential inhibitors of prostate cancer cell growth: antiproliferative activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and QSAR studies of aromatase inhibitor androstenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterocyclic this compound derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological evaluation of some 16E-arylidene this compound derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxic Screening of Novel Androstane Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of novel androstane compounds, drawing from recent advancements in the field. This compound derivatives continue to be a significant focus of anticancer drug discovery due to their potential for high cytotoxic effects against various tumor cells.[1][2][3] This document synthesizes key findings on their in vitro activity, details the experimental protocols for their evaluation, and visualizes associated signaling pathways and workflows to support ongoing research and development.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various novel this compound compounds against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines for selectivity assessment. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a clear basis for comparison.
Table 1: Cytotoxic Activity (IC50, µM) of O-Alkylated Oxyimino Androst-4-ene Derivatives [1][2]
| Compound | A549 (Lung) | HT-29 (Colon) | G-361 (Melanoma) | MDA-MB-231 (Breast) | PC-3 (Prostate) | HeLa (Cervical) | MRC-5 (Normal Lung) | BJ (Normal Fibroblast) |
| 2 | - | - | - | - | - | 13.8 | - | - |
| 4 | 11.8 | - | - | - | - | - | - | - |
| 5 | - | - | - | - | - | 18.4 | - | - |
| 6 | 14.1 | - | - | - | - | - | - | - |
| 7 | 5.4 | - | - | - | 14.0 | - | - | - |
| 8 | - | - | 7.1 | - | - | - | - | >50 |
| 9 | 11.8 | - | - | - | - | - | - | - |
| 10 | 13.0 | - | - | - | 14.5 | - | - | - |
| 12 | 1.5 | Strong | - | Strong | - | - | >50 | - |
| 13 | 1.8 | Strong | - | Strong | - | - | >50 | - |
| 14 | 2.0 | Strong | - | Strong | - | - | >50 | - |
| 15 | 18.9 | - | - | - | - | - | - | - |
| 18 | 5.6 | - | - | - | - | - | - | >50 |
| Cisplatin | 3.0 | - | - | - | - | - | - | - |
Data extracted from a study on novel O-alkylated oxyimino androst-4-ene derivatives. The study highlights that compounds in the (17E)-(pyridin-2-yl)methylidene series generally showed stronger cytotoxic effects.[1]
Table 2: Cytotoxic Activity (IC50, µM) of 3β-acetoxy-5α-androstane Heterocycle Compounds [4][5]
| Compound | A549 (Lung) |
| 4 | 27.36 |
This compound was identified as a potential dual inhibitor of the IL6/JAK2/STAT3 pathway and tubulin formation in lung cancer.[4][5]
Table 3: Cytotoxic Activity (IC50, µM) of A-Homo Lactam this compound Derivatives [6][7]
| Compound | HeLa (Cervical) | MDCK (Normal Kidney) |
| 9A | Significant Activity | Low Activity |
Compound 9A demonstrated high selectivity for cancer cells over non-cancerous cells.[6][7]
Table 4: Cytotoxic Activity (IC50, µM) of Androstanolone Derivatives [8]
| Compound | Hepatoma Cell Line (in Olive Oil, 72h) | Hepatoma Cell Line (in DMSO, 48h) | Hepatoma Cell Line (in DMSO, 72h) |
| 7a | 30 | - | - |
| 18 | 37 | - | - |
| 23 | 35 | 42 | 40 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the cited literature for the cytotoxic screening of novel this compound compounds.
Cell Culture and Treatment
Human cancer cell lines (e.g., A549, HT-29, G-361, MDA-MB-231, PC-3, HeLa, MCF-7) and non-cancerous cell lines (e.g., MRC-5, BJ, MDCK, GMSC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][4][9] Cells are maintained in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to attach overnight before treatment with various concentrations of the this compound compounds for specified durations (e.g., 48 or 72 hours).[8][9]
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][3][8]
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
2. AlamarBlue (Resazurin) Assay [1][3]
-
Principle: This assay uses the redox indicator resazurin, which is reduced to the fluorescent resorufin by metabolically active cells.
-
Procedure:
-
Following compound treatment, AlamarBlue reagent is added to each well.
-
Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
Fluorescence is measured with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Cell viability is calculated based on the fluorescence intensity compared to control wells.
-
Apoptosis and Cell Cycle Analysis
For promising cytotoxic compounds, further mechanistic studies are often conducted.[4][9]
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis [9]
-
Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Cells are harvested after treatment.
-
They are washed and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
2. Cell Cycle Analysis by Propidium Iodide Staining [4][10]
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for the determination of the cell cycle phase (G1, S, G2/M).
-
Procedure:
-
Treated cells are harvested and fixed in cold ethanol.
-
The cells are then washed and treated with RNase to remove RNA.
-
PI staining solution is added.
-
The DNA content is analyzed by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of some this compound compounds and typical experimental workflows for their cytotoxic screening.
Caption: Experimental workflow for cytotoxic screening of novel this compound compounds.
Caption: Proposed mechanism of action for an this compound compound via the IL6/JAK2/STAT3 pathway.
This guide provides a foundational resource for researchers engaged in the discovery and development of novel this compound-based anticancer agents. The presented data and protocols, derived from peer-reviewed literature, offer a starting point for further investigation into the therapeutic potential of this important class of compounds.
References
- 1. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxicity, in silico predictions and molecular studies for this compound heterocycle compounds revealed potential antitumor agent against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Novel D-modified heterocyclic this compound derivatives as potential anticancer agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel modified steroid derivatives of androstanolone as chemotherapeutic anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound derivatives induce apoptotic death in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel Androstane Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel androstane derivatives as potential anticancer agents. The information compiled is based on recent advancements in the field, offering insights into synthetic strategies, biological testing, and mechanisms of action.
Introduction
This compound, a C19 steroid, serves as a versatile scaffold for the development of new therapeutic agents. Its rigid steroidal backbone allows for precise three-dimensional orientation of functional groups, making it an attractive starting point for the design of compounds that can interact with various biological targets implicated in cancer. Modifications of the this compound skeleton, particularly through the introduction of heterocyclic rings and other functional groups, have led to the discovery of derivatives with significant cytotoxic activity against a range of cancer cell lines.[1][2][3][4] These novel compounds often exhibit improved selectivity for cancer cells over normal cells and can target specific signaling pathways involved in tumor progression.[1][5]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of representative novel this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity (IC50, µM) of Selected this compound Derivatives against Various Cancer Cell Lines
| Compound | HeLa (Cervical) | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast, ER+) | G-361 (Melanoma) | Normal Cell Line (e.g., MRC-5, BJ) | Reference |
| A-homo lactam derivative 9A | >10 | - | - | - | - | >50 (MDCK) | [1][2] |
| (17E)-(pyridin-2-yl)methylidene derivative with 2-(pyrrolidin-1-yl)ethyl substituent | - | Significant Apoptosis | - | - | - | Low cytotoxicity (MRC-5) | [3][4] |
| 17α-(pyridin-2-yl)methyl 2-(morpholin-4-yl)ethyl derivative 8 | - | - | - | - | 7.1 | No cytotoxicity (BJ) | [6] |
| N-methylpyrrolidin derivative 16 | - | - | - | 7.0 | - | - | [4] |
| Thiazole derivative 13 | - | - | - | - | - | - | [7] |
| Thiazolidinone derivative 7 | - | - | - | - | - | - | [7] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
General Synthesis of Novel this compound Derivatives
This protocol provides a general methodology for the synthesis of novel this compound derivatives, drawing from common strategies presented in the literature.[1][4][8] Specific reaction conditions and reagents will vary depending on the desired final compound.
1.1. Oximation of Androst-4-en-3-one:
-
To a solution of androst-4-en-3-one in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the 3-oxime derivative.[6]
1.2. Synthesis of Pyrazole-fused Androstanes (Knorr Synthesis):
-
This synthesis can be achieved through the reaction of a β-keto-aldehyde derivative of this compound with a hydrazine.
-
Microwave-assisted synthesis has been shown to be an efficient method.[9]
-
Combine the dehydroepiandrosterone derivative with the appropriate arylhydrazine in a microwave reactor.
-
Heat the reaction at a set temperature (e.g., 120°C) for a short duration (10-20 minutes).[9]
-
Purify the resulting D-ring-fused steroidal 5-amino-1-arylpyrazoles using column chromatography.
1.3. Synthesis of Thiazole and Thiazolidinone Derivatives:
-
Start with thiosemicarbazone this compound derivatives, which are direct precursors.
-
These precursors can be synthesized from androstenedione or dehydroepiandrosterone through a multi-step synthesis.[7]
-
Cyclization reactions with appropriate reagents will yield the final thiazoline, thiadiazoline, or thiazolidinone steroid compounds.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized this compound derivatives on cancer and non-cancerous cell lines.[1][6]
2.1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., MDCK, MRC-5) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2.2. Cell Treatment:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized this compound derivatives in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 72 hours.[1]
2.3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
2.4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Apoptosis Induction Assay
This protocol can be used to determine if the cytotoxic effect of the this compound derivatives is mediated through the induction of apoptosis.
3.1. Cell Treatment:
-
Treat the cancer cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24, 48 hours).
3.2. Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Harvest the treated and untreated cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Signaling Pathways Targeted by this compound Derivatives
The following diagram illustrates some of the key signaling pathways that can be targeted by novel this compound derivatives in cancer cells. These pathways are often involved in cell proliferation, survival, and apoptosis.[5]
Caption: Targeted signaling pathways in cancer cells.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General experimental workflow.
Conclusion
The synthesis and evaluation of novel this compound derivatives represent a promising avenue in cancer research. The protocols and data presented here provide a framework for researchers to design, synthesize, and test new compounds with potential therapeutic value. Further investigations, including in vivo studies and detailed mechanism of action elucidation, are crucial for the development of these compounds into clinically effective anticancer agents.[1]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Novel D-modified heterocyclic this compound derivatives as potential anticancer agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07613B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic this compound derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Androstane Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androstane metabolites are a class of C19 steroid hormones that play crucial roles in a wide range of physiological processes. They are key components of androgen signaling, influencing reproductive health, metabolic homeostasis, and the development of secondary sexual characteristics. The accurate detection and quantification of these metabolites in biological matrices such as serum and urine are essential for diagnosing endocrine disorders, monitoring hormone replacement therapy, and in the research of hormone-dependent diseases like prostate cancer. This document provides an overview of the primary analytical techniques employed for this purpose and detailed protocols for their application.
The main analytical challenges in steroid analysis are the low physiological concentrations of these compounds and the presence of numerous structurally similar isomers. Modern analytical techniques like mass spectrometry coupled with chromatographic separation have become the gold standard, offering high sensitivity and specificity, overcoming many limitations of traditional immunoassays.[1][2]
Analytical Techniques Overview
The principal methods for the detection and quantification of this compound metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are also used, particularly for high-throughput screening, though they can be limited by cross-reactivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used technique due to its high sensitivity, specificity, and versatility. It allows for the simultaneous measurement of multiple steroids in a single run with minimal sample preparation.[3][4] LC-MS/MS is particularly well-suited for analyzing both unconjugated and conjugated steroid metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and well-established technique for steroid profiling, especially in urine.[5] It offers excellent chromatographic resolution, which is crucial for separating isomeric compounds. However, it typically requires more extensive sample preparation, including derivatization to increase the volatility of the analytes.[5]
-
Immunoassays: These methods are based on antigen-antibody recognition and are often used for routine clinical analysis. While they are high-throughput and cost-effective, they can suffer from a lack of specificity due to cross-reactivity with other structurally related steroids, which can lead to inaccurate quantification, especially at low concentrations.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS and GC-MS methods for the quantification of key this compound metabolites.
Table 1: Performance of LC-MS/MS Methods for this compound Metabolites in Serum
| Analyte | Method | LLOQ | Recovery (%) | Reference |
| This compound-3α,17β-diol | LC-MS/MS with derivatization | 1 pg/mL | ~85% | [6] |
| This compound-3β,17β-diol | LC-MS/MS with derivatization | 1 pg/mL | ~85% | [6] |
| Testosterone | LC-MS/MS | 0.5 ng/dL | >80% | [3] |
| Androstenedione | LC-MS/MS | 0.5 ng/dL | >80% | [3] |
| Dihydrotestosterone (DHT) | SID-LC-ESI-MS/MS | 1.0 pg (on column) | N/A | [7] |
| Dehydroepiandrosterone (DHEA) | SID-LC-ESI-MS/MS | 2.5 pg (on column) | N/A | [7] |
LLOQ: Lower Limit of Quantification; SID-LC-ESI-MS/MS: Stable Isotope Dilution Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry.
Table 2: Performance of GC-MS Methods for this compound Metabolites in Urine
| Analyte | Method | LLOQ | Recovery (%) | Reference |
| 5α-Androstane-3α,17β-diol | GC-MS | N/A | 89.8% | [8] |
| 5β-Androstane-3α,17β-diol | GC-MS | N/A | 87.8% | [8] |
| 32 Urinary Steroid Metabolites | GC-MS | Suitable for physiological and pathological concentrations | Accuracy within ±15% | [5] |
Signaling Pathways and Experimental Workflows
Androgen Biosynthesis and Metabolism
The following diagram illustrates the classical and alternative ("backdoor") pathways of androgen biosynthesis, highlighting the key enzymes and metabolites. Testosterone is the primary circulating androgen, but it can be converted to the more potent dihydrotestosterone (DHT) in target tissues.[9]
Caption: A simplified diagram of the androgen biosynthesis and metabolism pathway.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the analysis of this compound metabolites in biological samples using LC-MS/MS.
Caption: A generalized workflow for this compound metabolite analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound Metabolites in Human Serum
This protocol is a generalized procedure based on common practices for the simultaneous quantification of multiple steroids.[4][10]
1. Materials and Reagents
-
Human serum samples
-
Internal standards (e.g., deuterated analogs of the target androstanes)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Supported Liquid Extraction (SLE) plate or Solid Phase Extraction (SPE) C18 cartridges
2. Sample Preparation
-
Thaw serum samples on ice.
-
Pipette 200 µL of serum into a clean microcentrifuge tube.
-
Add an appropriate amount of the internal standard mixture to each sample.
-
Vortex briefly and allow to equilibrate for 15-30 minutes at room temperature.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile (or methanol containing an organic salt like zinc sulfate) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction (choose one):
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge for 5 minutes. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar interferences. Elute the this compound metabolites with methanol or acetonitrile.
-
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50% methanol in water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A UHPLC system is recommended.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the steroids, followed by a wash and re-equilibration step. The total run time is typically 10-20 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
4. Data Analysis
-
Generate a calibration curve using stripped serum or a surrogate matrix spiked with known concentrations of the this compound metabolite standards.
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each analyte in the unknown samples using the calibration curve.
Protocol 2: GC-MS Analysis of this compound Metabolites in Human Urine
This protocol is a generalized procedure based on established methods for urinary steroid profiling.[5]
1. Materials and Reagents
-
Urine samples
-
β-Glucuronidase/arylsulfatase enzyme (from Helix pomatia)
-
Acetate buffer (pH 5.0)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol, Dichloromethane
-
Derivatization reagents: Methoxyamine hydrochloride (MOX) in pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Sample Preparation
-
Centrifuge the urine sample (e.g., 2 mL) to remove any particulate matter.
-
Enzymatic Hydrolysis: To 1 mL of urine supernatant, add 1 mL of acetate buffer and 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 55-60°C for 2-3 hours to cleave the glucuronide and sulfate conjugates.
-
Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the free steroids with methanol or dichloromethane.
-
-
Evaporate the eluate to dryness under nitrogen.
-
Derivatization:
-
Step 1 (Methoximation): Add 100 µL of MOX reagent to the dried extract. Incubate at 60°C for 60-90 minutes to protect the keto groups.
-
Step 2 (Silylation): Add 100 µL of BSTFA + 1% TMCS to the sample. Incubate at 60°C for 60 minutes to derivatize the hydroxyl groups.
-
-
Transfer the derivatized sample to a GC autosampler vial.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column suitable for steroid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites. A typical program might start at a lower temperature (e.g., 180°C), ramp up to a high temperature (e.g., 300°C), and hold for several minutes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for profiling or Selected Ion Monitoring (SIM) for targeted quantification.
4. Data Analysis
-
Identify metabolites by comparing their retention times and mass spectra to those of authentic standards or spectral libraries.
-
For quantification, use the peak area of a characteristic ion for each analyte and normalize it to an internal standard.
-
Calculate concentrations based on a calibration curve prepared with derivatized standards.
Conclusion
The choice of analytical technique for the detection of this compound metabolites depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. LC-MS/MS has become the preferred method for targeted quantification in many laboratories due to its high throughput and sensitivity. GC-MS remains a powerful tool for comprehensive steroid profiling, particularly in clinical diagnostics for inborn errors of metabolism. Adherence to validated protocols for sample preparation and analysis is critical for obtaining accurate and reproducible results.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive LC-MS/MS method for the simultaneous quantitation of serum this compound-3α, 17β-diol and this compound-3β, 17β-diol in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
Application Notes and Protocols for the GC-MS Analysis of Androstanes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of androstanes using gas chromatography-mass spectrometry (GC-MS). It includes comprehensive experimental protocols, from sample preparation to data acquisition and analysis, designed to ensure accurate and reproducible results. The information is intended for researchers, scientists, and professionals in drug development involved in steroid analysis.
Introduction
Androstanes are a class of C19 steroids that play crucial roles in various physiological processes. Accurate quantification and identification of androstanes in biological matrices are essential for clinical diagnostics, endocrinology research, and anti-doping control. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for steroid profiling due to its high sensitivity, selectivity, and ability to separate complex mixtures.[1][2] This application note details the necessary steps for successful androstane analysis by GC-MS.
Experimental Protocols
A critical aspect of GC-MS analysis of steroids is the sample preparation, which typically involves extraction, hydrolysis of conjugates, and derivatization to improve volatility and thermal stability.[2][3][4]
Sample Preparation from Biological Matrices
Biological samples such as urine, serum, or semen require significant preparation before GC-MS analysis.[5][6] The general workflow involves extraction, hydrolysis, and derivatization.
2.1.1. Extraction
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate steroids from the biological matrix.[7]
-
Solid-Phase Extraction (SPE): A streamlined SPE protocol can efficiently isolate androstanes, minimizing sample preparation time and potential analyte loss.[7] C18 cartridges are commonly used for this purpose.[8]
-
Liquid-Liquid Extraction (LLE): LLE using solvents like ethyl acetate can be effective for the isolation of both free and conjugated steroids.[5]
2.1.2. Hydrolysis of Conjugates
In many biological samples, androstanes are present as glucuronide or sulfate conjugates.[2] A hydrolysis step is necessary to cleave these conjugates and analyze the free steroid.
-
Enzymatic Hydrolysis: This is a gentle method that uses enzymes like β-glucuronidase and sulfatase to cleave the conjugated moieties with low degradation of the target analytes.[3][5][6]
-
Protocol:
-
To 1 mL of urine or serum, add an appropriate internal standard.
-
Add 1 mL of acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution from Helix pomatia.
-
Incubate the mixture at 55°C for 3 hours.
-
-
-
Acid Hydrolysis: This method uses strong acids like HCl or H2SO4 but can sometimes lead to the formation of interfering compounds or degradation of certain steroids.[5][6]
2.1.3. Derivatization
Derivatization is a crucial step for GC-MS analysis of steroids to increase their volatility and thermal stability.[3][4] Silylation is the most common derivatization technique for androstanes, converting hydroxyl and keto groups into trimethylsilyl (TMS) ethers and enol-TMS ethers, respectively.[3][9]
-
Protocol for TMS Derivatization:
-
After hydrolysis and extraction, evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide (NH4I) catalyst and a reducing agent like dithiothreitol (DTT).[8]
-
Incubate the mixture at 60-80°C for 20-30 minutes.[8]
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Instrumentation and Parameters
The choice of GC column and the temperature program are critical for achieving good separation of this compound isomers.
-
Gas Chromatograph (GC) Parameters:
-
Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[10]
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas.[11] Hydrogen can significantly reduce analysis time.[11]
-
Inlet Temperature: 280°C.[10]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: An optimized temperature program is essential for the separation of various this compound isomers. A typical program starts at a lower temperature and ramps up to a higher temperature. For example: initial temperature of 150°C held for 2 minutes, then ramped to 315°C at 7°C/min and held for 25 minutes.[8]
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
-
Acquisition Mode:
-
Full Scan: Used for qualitative analysis and identification of unknown compounds by comparing the acquired mass spectra with spectral libraries.
-
Selected Ion Monitoring (SIM): Used for quantitative analysis of target androstanes. This mode offers higher sensitivity and selectivity by monitoring only specific, characteristic ions of the analytes.[9][10]
-
-
Ion Source Temperature: 230°C.[10]
-
Transfer Line Temperature: 280°C.[10]
-
Data Presentation
Quantitative analysis of androstanes requires monitoring specific ions and their retention times. The following tables summarize key quantitative data for selected androstanes.
Table 1: GC-MS Retention Times and Characteristic Ions for Selected this compound-TMS Derivatives.
| Compound | Retention Time (min) | Monitored Ions (m/z) |
| 5α-Androstan-3α-ol-17-one (Androsterone) | ~18.5 | 406 (M+), 316, 226, 204 |
| 5β-Androstan-3α-ol-17-one (Etiocholanolone) | ~18.8 | 406 (M+), 316, 226, 204 |
| 5α-Androstane-3,17-dione | 6.857 | 290 (M+), 275, 257, 147 |
| 5α-Androstane-3α,17β-diol | ~20.2 | 478 (M+), 388, 298, 208 |
| 5β-Androstane-3α,17β-diol | 6.063 | 478 (M+), 388, 298, 208 |
| Testosterone | ~21.5 | 432 (M+), 417, 327, 208 |
| Dihydrotestosterone (DHT) | ~21.2 | 434 (M+), 419, 329, 208 |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions used.[11]
Table 2: Example of Quantitative Analysis Performance Data.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Testosterone | 1.0 - 2.5 | 2.5 - 5.0 |
| Dihydrotestosterone (DHT) | 1.0 - 2.5 | 2.5 - 5.0 |
| Estrone | 1.0 - 2.5 | 2.5 - 5.0 |
| Estradiol | 1.0 - 2.5 | 2.5 - 5.0 |
| Progesterone | 1.0 - 2.5 | 2.5 - 5.0 |
Data adapted from a study on steroid hormone determination in human urine.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of androstanes from a biological sample.
Caption: Experimental workflow for GC-MS analysis of androstanes.
This compound Fragmentation Logic
The mass spectrometric fragmentation of TMS-derivatized androstanes provides structural information. The following diagram illustrates the logical relationship of common fragments observed.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods | MDPI [mdpi.com]
- 9. GC-MS studies of 16-androstenes and other C19 steroids in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toxicologia.unb.br [toxicologia.unb.br]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Androstane Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of androstanes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful analytical technique offers high sensitivity and specificity, making it the gold standard for steroid hormone analysis in various biological matrices.[1][2][3]
Introduction to Androstane Quantification by LC-MS/MS
Androstanes are a class of steroid hormones that play crucial roles in a wide range of physiological processes. Accurate measurement of androstanes is essential for diagnosing and monitoring endocrine disorders, in clinical research, and for the development of new therapeutics.[3][4][5] LC-MS/MS has emerged as the preferred method for steroid analysis, overcoming the limitations of traditional immunoassays, such as lack of specificity and cross-reactivity.[1][6] This technique allows for the simultaneous quantification of multiple androstanes and their metabolites from a small sample volume, providing a comprehensive steroid profile.[2][7][8]
Experimental Workflow
The general workflow for this compound quantification by LC-MS/MS involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.
Detailed Experimental Protocols
This section provides a representative protocol for the quantification of androstanes in human serum. This protocol is a composite of best practices and can be adapted for other biological matrices.
Sample Preparation
Sample preparation is a critical step to remove interferences and concentrate the analytes of interest. The choice of method depends on the specific androstanes and the sample matrix.
3.1.1. Protein Precipitation (PPT)
A simple and rapid method suitable for initial cleanup.
-
To 100 µL of serum, add 10 µL of an internal standard working solution (e.g., deuterated analogs of the target androstanes).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3.1.2. Liquid-Liquid Extraction (LLE)
Offers cleaner extracts compared to PPT.
-
To 200 µL of serum, add 10 µL of the internal standard working solution.[9]
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer at -20°C and decant the organic layer into a new tube.
-
Evaporate the organic extract to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.[11]
3.1.3. Solid-Phase Extraction (SPE)
Provides the cleanest extracts and is amenable to automation.
-
Pre-condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.[12]
-
Load the serum sample (pre-treated with internal standard and diluted with water).
-
Wash the cartridge with a weak organic solvent (e.g., 30% methanol in water) to remove polar interferences.[12]
-
Elute the androstanes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute.
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving isomeric and isobaric androstanes.
| Parameter | Typical Conditions |
| Column | C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[4][5][13] |
| Mobile Phase A | 0.1% Formic acid or 0.5 mM Ammonium Fluoride in Water[13] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic androstanes. |
| Flow Rate | 0.3 - 0.4 mL/min[5][13] |
| Column Temperature | 40 - 50°C[13] |
| Injection Volume | 5 - 20 µL |
Tandem Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Typical Conditions |
| Ionization Source | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI)[13][14] |
| Ion Source Settings | Desolvation Gas Flow: 1100 L/h, Cone Gas Flow: 150 L/h, Nebulizer Pressure: 7.0 bar, Capillary Voltage: 2.0 kV, Desolvation Temperature: 550°C[13] |
| MRM Transitions | Specific precursor-to-product ion transitions are optimized for each this compound and its internal standard. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of selected androstanes. These values can vary depending on the specific instrumentation and method.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| This compound | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Androstenedione | 0.010 - 0.22 | 0.01 - 0.44 | [13][14] |
| Testosterone | 0.005 - 0.22 | 0.01 - 0.43 | [13][14] |
| Dihydrotestosterone (DHT) | 0.010 | 0.01 | [13] |
| Dehydroepiandrosterone (DHEA) | 0.100 - 1.08 | 0.10 - 2.17 | [13][14] |
| 11-Ketotestosterone | 0.020 | 0.02 | [13] |
| 11β-Hydroxytestosterone | 0.020 | 0.02 | [13] |
Table 2: Linearity and Precision
| This compound | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Androstenedione | 0.01 - 20 | < 13.60 | < 6.62 | [13][14] |
| Testosterone | 0.01 - 20 | < 15.66 | < 8.81 | [13][14] |
| Dihydrotestosterone (DHT) | 0.01 - 10 | < 10.1 | < 10.1 | [4][13] |
| Dehydroepiandrosterone (DHEA) | 0.1 - 50 | < 14.35 | < 15.34 | [13][14] |
| 11-Ketotestosterone | 0.02 - 20 | < 10.1 | < 10.1 | [4][13] |
| 11β-Hydroxytestosterone | 0.02 - 20 | < 10.1 | < 10.1 | [4][13] |
This compound Signaling Pathway
Androstanes exert their biological effects primarily through binding to and activating the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. The constitutive this compound receptor (CAR) is another nuclear receptor involved in sensing and metabolizing both endogenous and exogenous compounds, including steroids.
Conclusion
The LC-MS/MS methods outlined in this document provide a robust and reliable framework for the quantitative analysis of androstanes. The high sensitivity, specificity, and multiplexing capabilities of this technology make it an invaluable tool for researchers, scientists, and drug development professionals in the field of endocrinology and steroid biochemistry. Adherence to validated protocols and careful optimization of experimental parameters will ensure the generation of high-quality, reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Androstane D-Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and contemporary protocols for the chemical modification of the D-ring of the androstane steroid nucleus. The functionalization of this particular ring system is of significant interest in medicinal chemistry, as it can profoundly influence the biological activity of the resulting steroid derivatives, leading to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
This document outlines detailed methodologies for key functionalization reactions, presents quantitative data in structured tables for comparative analysis, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the described protocols.
Introduction of Heterocyclic Moieties
The fusion of heterocyclic rings to the D-ring of the this compound core is a widely employed strategy to generate novel compounds with diverse pharmacological activities, including anticancer and enzyme-inhibitory properties.
Synthesis of D-Ring Fused Pyrazoles
Microwave-assisted synthesis has emerged as an efficient method for the construction of D-ring fused pyrazoles, offering high yields and short reaction times.
Experimental Protocol: Microwave-Assisted Synthesis of D-Ring Fused 5-Amino-1-arylpyrazoles
This protocol is adapted from the work of Mótyán et al. and describes the reaction of a dehydroepiandrosterone derivative with arylhydrazines.
-
Materials:
-
Dehydroepiandrosterone (DHEA) derivative (e.g., 16-formyl-DHEA)
-
Arylhydrazine hydrochloride
-
Ethanol
-
Microwave reactor
-
-
Procedure:
-
A solution of the 16-formyl-dehydroepiandrosterone derivative (1 mmol) and the appropriate arylhydrazine hydrochloride (1.2 mmol) in ethanol (5 mL) is prepared in a microwave process vial.
-
The vial is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at 120°C for 10-20 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired D-ring fused 5-amino-1-arylpyrazole.
-
Quantitative Data:
| Arylhydrazine Substituent | Reaction Time (min) | Yield (%) | Reference |
| Unsubstituted | 15 | 85 | [1] |
| 4-Fluoro | 10 | 94 | [1] |
| 4-Chloro | 12 | 91 | [1] |
| 4-Bromo | 12 | 88 | [1] |
| 4-Nitro | 20 | 80 | [1] |
Reaction Pathway:
Caption: Synthesis of D-ring fused pyrazoles via microwave-assisted cyclocondensation.
Synthesis of D-Ring Fused Triazoles
N(2)-substituted-1,2,3-triazoles fused to the this compound D-ring have shown significant biological activity. Their synthesis can be achieved through the alkylation of a pre-formed triazole ring.
Experimental Protocol: Synthesis of N(2)-Substituted-1,2,3-Triazoles
-
Materials:
-
D-ring fused steroidal 1,2,3-triazole
-
Potassium hydroxide (KOH)
-
Methanol
-
Haloalkane (e.g., iodomethane, bromoethane)
-
Flash chromatography supplies
-
-
Procedure:
-
To a solution of the D-ring fused steroidal 1,2,3-triazole (1 mmol) in methanol, a solution of KOH in methanol (0.43 M; 3 mmol) is added.
-
The mixture is stirred at room temperature for 20 minutes.
-
The corresponding haloalkane (5 mmol) is added to the reaction mixture.
-
The mixture is refluxed for a period ranging from 75 minutes to 8 hours, depending on the haloalkane used.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to yield the N(2)-substituted-1,2,3-triazole derivative.[2][3]
-
Quantitative Data:
| Alkyl Substituent | Reaction Time (h) | Yield (%) | Reference |
| Methyl | 1.5 | 85 | [3] |
| Ethyl | 2 | 82 | [3] |
| Propyl | 3 | 78 | [3] |
| Isopropyl | 5 | 70 | [3] |
Reaction Pathway:
Caption: Synthesis of N(2)-substituted D-ring fused triazoles.
D-Ring Expansion and Lactonization
The expansion of the five-membered D-ring to a six-membered lactone (D-homo lactone) can be achieved through Baeyer-Villiger oxidation of the C17-ketone. This modification has been shown to be a key step in the synthesis of biologically active steroids.
Experimental Protocol: Baeyer-Villiger Oxidation of Androstan-17-one
This protocol describes a general method for the Baeyer-Villiger oxidation of a C17-keto steroid using meta-chloroperoxybenzoic acid (m-CPBA).
-
Materials:
-
Androstan-17-one derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
The androstan-17-one derivative (1 mmol) is dissolved in dichloromethane (20 mL).
-
m-CPBA (1.5 mmol) is added portion-wise to the solution at 0°C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the D-homo lactone.[4][5]
-
Quantitative Data:
| Substrate | Oxidant | Yield (%) | Reference |
| Androsterone | Penicillium lanosocoeruleum | 99 | [4] |
| Epiandrosterone | Penicillium lanosocoeruleum | 95 | [4] |
| Androstanedione | Penicillium lanosocoeruleum | 70 | [4] |
| Androstan-17-one | m-CPBA | 85 | [5] |
Reaction Pathway:
Caption: Baeyer-Villiger oxidation for D-homo lactone synthesis.
Formation of Spiro-Lactones at C17
The introduction of a spiro-lactone moiety at the C17 position of the this compound skeleton is another important functionalization, leading to compounds with potential applications as enzyme inhibitors.
Experimental Protocol: Synthesis of 17-Spiro-δ-lactones
This multi-step synthesis starts from an epiandrosterone derivative.
-
Materials:
-
3-O-protected epiandrosterone
-
Tetrahydro-2-(but-3-ynyl)-2H-pyran
-
n-Butyllithium
-
Palladium on carbon (Pd/C)
-
Jones' reagent (CrO₃/H₂SO₄/acetone)
-
Anhydrous THF
-
-
Procedure:
-
Alkylation: To a solution of tetrahydro-2-(but-3-ynyl)-2H-pyran in anhydrous THF at -78°C, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of a solution of the 3-O-protected epiandrosterone in THF. The reaction is slowly warmed to room temperature and then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate.
-
Hydrogenation: The alkyne from the previous step is dissolved in ethanol and hydrogenated in the presence of Pd/C under a hydrogen atmosphere.
-
Deprotection and Oxidation: The product from the hydrogenation step is treated with Jones' reagent in acetone at 0°C. The reaction is stirred until completion (monitored by TLC). The excess oxidant is quenched with isopropanol, and the product is extracted with ethyl acetate.
-
Purification: The crude product is purified by column chromatography to yield the 17-spiro-δ-lactone.
-
Quantitative Data:
The overall yield for this multi-step synthesis is typically in the range of 40-50%.
Experimental Workflow:
Caption: Multi-step synthesis of 17-spiro-δ-lactones.
Functionalization at C16
The introduction of substituents at the C16 position of the this compound D-ring is a valuable strategy for modulating biological activity.
Experimental Protocol: Synthesis of 16-(Substituted benzylidene) Derivatives
This protocol describes the aldol condensation of dehydroepiandrosterone (DHEA) with various benzaldehyde derivatives.
-
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Substituted benzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
-
Procedure:
-
A solution of DHEA (1 mmol) and the substituted benzaldehyde (1.2 mmol) in ethanol is prepared.
-
A solution of KOH in ethanol is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then poured into ice-water and acidified with dilute HCl.
-
The precipitated product is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Quantitative Data:
| Benzaldehyde Substituent | Yield (%) | Reference |
| Unsubstituted | 85 | [6] |
| 4-Chloro | 88 | [6] |
| 4-Methoxy | 82 | [6] |
| 4-Nitro | 75 | [6] |
Reaction Pathway:
Caption: Synthesis of C16-benzylidene derivatives via Aldol condensation.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may need to be optimized for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger Oxidation of Some C19 Steroids by Penicillium lanosocoeruleum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Androstane as a Scaffold for Developing Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androstane scaffold, a foundational structure in steroid chemistry, has proven to be a versatile and effective template for the design and development of potent and selective enzyme inhibitors. Its rigid, three-dimensional framework allows for precise orientation of functional groups to interact with the active sites of various enzymes, particularly those involved in steroidogenesis. This has led to the successful development of drugs targeting key enzymes in hormone-dependent diseases, such as breast and prostate cancer.
These application notes provide a comprehensive overview of the use of the this compound scaffold in the development of inhibitors for four critical enzymes: Aromatase, 17β-Hydroxysteroid Dehydrogenase (17β-HSD), Steroid Sulfatase (STS), and 5α-Reductase. For each enzyme, we present a summary of inhibitory activities of this compound-based compounds, detailed experimental protocols for inhibitor synthesis and enzymatic assays, and a visual representation of the relevant biological pathways.
I. Aromatase Inhibitors
Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] Inhibition of aromatase is a crucial therapeutic strategy in the treatment of estrogen receptor-positive breast cancer.[2] The this compound skeleton, being the natural substrate of aromatase, provides an excellent scaffold for designing competitive and irreversible inhibitors.
Data Presentation: Inhibitory Activity of this compound-Based Aromatase Inhibitors
| Compound Name/Derivative | IC50 | Ki | Inhibition Type | Reference |
| Formestane (4-hydroxyandrost-4-ene-3,17-dione) | 0.6 µM | 9 nM | Suicide Inhibitor | [3][4] |
| Exemestane | - | - | Irreversible | [5] |
| D-seco derivative 12 | 0.42 µM | 0.27 µM | Competitive | [6] |
| 6β-azido-7α-acetoxyandrost-4-ene-3,17-dione | 0.4 µM | 14 nM | Competitive | [3] |
| 6β-azido-7α-hydroxyandrost-4-ene-3,17-dione | 47 µM | 294 nM | Competitive | [3] |
| 4-amino-, 4-alkoxy-, 4-aryloxy-, 4-alkyl- and 4-aryl-4-androstenedione derivatives | - | 38 - 1290 nM | Competitive | [7] |
Experimental Protocols
1. Synthesis of Formestane (4-hydroxyandrost-4-ene-3,17-dione)
This protocol is a general guide based on described semisynthetic routes from testosterone.[8]
-
Materials: Testosterone, appropriate oxidizing and hydroxylating reagents, solvents (e.g., dichloromethane, methanol), silica gel for chromatography.
-
Step 1: Oxidation of Testosterone. Testosterone is oxidized to androst-4-ene-3,17-dione (androstenedione). This can be achieved using various oxidizing agents, such as Jones reagent or pyridinium chlorochromate (PCC), in a suitable solvent like dichloromethane. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Introduction of the 4-hydroxy group. Androstenedione is then hydroxylated at the C4 position. This can be accomplished through various methods, including microbial transformation or chemical synthesis involving enolization and subsequent reaction with an electrophilic oxygen source.[9]
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure formestane.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
2. In Vitro Aromatase Inhibition Assay (Tritiated Water Release Assay)
This widely used radiometric assay measures the release of tritiated water (³H₂O) during the aromatization of a radiolabeled androgen substrate.[10][11][12][13]
-
Materials:
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor (this compound derivative) dissolved in DMSO
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Procedure:
-
Enzyme Preparation: Thaw human placental microsomes on ice and dilute to the desired protein concentration in phosphate buffer.
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and the desired concentration of the test inhibitor (or vehicle control).
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the [1β-³H]-androst-4-ene-3,17-dione substrate.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform or dichloromethane) to extract the steroids.
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to the aqueous layer to adsorb any remaining steroid substrate. Centrifuge to pellet the charcoal.
-
Quantification: Transfer an aliquot of the aqueous supernatant (containing the ³H₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization: Aromatase in the Estrogen Biosynthesis Pathway
References
- 1. epa.gov [epa.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Irosustat - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidin-4(3H)-one core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Characterization of Aromatase Inhibitors from Brassaiopsis glomerulata (Araliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Androstane-Based Compounds as Aromatase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of androstane-based compounds as aromatase inhibitors, a critical class of drugs in the treatment of estrogen-receptor-positive breast cancer. This document includes a summary of the inhibitory activities of key compounds, detailed experimental protocols for assessing aromatase inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, responsible for the conversion of androgens to estrogens. In postmenopausal women, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues. As many breast cancers are hormone-dependent, inhibiting aromatase is a key therapeutic strategy. This compound-based inhibitors, being structurally similar to the natural substrate androstenedione, have been extensively developed as potent and selective aromatase inhibitors.
Data Presentation: Inhibitory Activity of this compound-Based Compounds
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of this compound-based compounds against human placental aromatase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound Name/Description | Structure | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Formestane (4-hydroxyandrost-4-ene-3,17-dione) | 4-hydroxy substitution on androstenedione | 30-50 | - | - |
| Exemestane | 6-methylideneandrosta-1,4-diene-3,17-dione | ~25 | - | - |
| 4-amino-4-androstene-3,17-dione derivative | 4-amino substitution | 38 - 1290 (Ki values) | Androstenedione (Km) | 47 |
| 16-oximino-17-hydroxy-17-substituted derivative (Compound 12) | D-seco derivative | 420 | Aminoglutethimide | ~1470 |
| 6β-azido-7α-acetoxyandrost-4-ene-3,17-dione | Azido and acetoxy substitutions at C6 and C7 | 400 | Formestane | 600 |
| 6α-allyl-androst-4-ene-3,17-dione | C6α-allyl substitution | 55 | Formestane | 42 |
| C9α,C11α-epoxy-androst-1,4-dien-3,17-dione | Epoxidation at C9α,C11α | 11 | - | - |
| C7β-methyl-androstenedione | Methyl group at C7β | 5.8 | - | - |
| 6-substituted 2-alkynyloxy androsta-1,4-diene-3,17-dione (Compound 5) | C6 substitution with 2-alkynyloxy group | 12 | Exemestane | 50 |
| 6-substituted 2-alkynyloxy androsta-1,4-diene-3,17-dione (Compound 9) | C6 substitution with 2-alkynyloxy group | 20 | Exemestane | 50 |
Experimental Protocols
This section provides detailed methodologies for two key in vitro assays used to evaluate the inhibitory potential of this compound-based compounds against aromatase.
Protocol 1: In Vitro Aromatase Inhibition Assay using Human Placental Microsomes (Tritiated Water Release Assay)
This assay measures the production of tritiated water ([³H]₂O) from the aromatization of [1β-³H]-androstenedione by human placental microsomes. The amount of radioactivity released is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Human placental microsomes (prepared from fresh term placenta or commercially available)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
Scintillation counter
Procedure:
-
Preparation of Microsomes:
-
Obtain fresh human term placenta and process on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.[1]
-
Resuspend the microsomal pellet in a storage buffer (e.g., phosphate buffer with glycerol) and store at -80°C.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In microcentrifuge tubes, prepare the reaction mixtures containing:
-
Potassium Phosphate Buffer
-
Human placental microsomes (final protein concentration typically 25-100 µg/mL)
-
NADPH (final concentration typically 0.1-1 mM)
-
Test compound at various concentrations (e.g., serial dilutions from 1 nM to 100 µM). Include a vehicle control (solvent only).
-
-
Pre-incubate the reaction mixtures at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add [1β-³H]-androstenedione to each tube to initiate the reaction (final concentration typically 20-100 nM).
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Separation of Tritiated Water:
-
Stop the reaction by adding a solution that precipitates the protein and unreacted substrate, such as a dextran-coated charcoal suspension.
-
Incubate on ice for 10-15 minutes to allow for complete adsorption of the steroid.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the charcoal and protein.
-
-
Measurement of Radioactivity:
-
Carefully transfer a known volume of the supernatant (containing the [³H]₂O) to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Cell-Based Aromatase Activity Assay using MCF-7 Breast Cancer Cells
This assay measures the ability of a test compound to inhibit the conversion of a non-aromatizable androgen (e.g., testosterone) to estrogen in a human breast cancer cell line (MCF-7) that has been engineered to overexpress aromatase. The resulting estrogen stimulates cell proliferation, which can be quantified.
Materials:
-
MCF-7aro cells (MCF-7 cells stably transfected with the human aromatase gene)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., G418).
-
Hormone-free medium (phenol red-free medium with charcoal-stripped FBS)
-
Testosterone (substrate)
-
Test compounds (this compound derivatives)
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7aro cells in standard growth medium.
-
Two days prior to the assay, switch the cells to hormone-free medium to deplete endogenous estrogens.
-
Trypsinize the cells and seed them into 96-well plates at an appropriate density (e.g., 5,000 - 10,000 cells/well).
-
Allow the cells to attach and grow for 24-48 hours in the CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds in hormone-free medium.
-
Remove the medium from the cell plates and replace it with the medium containing the test compounds at various concentrations.
-
Add testosterone to all wells (except for the negative control) to a final concentration that stimulates proliferation (e.g., 10 nM).
-
Include the following controls:
-
Vehicle control: Cells treated with testosterone and the vehicle used to dissolve the test compounds.
-
Negative control: Cells in hormone-free medium without testosterone or test compounds.
-
Positive control inhibitor: A known aromatase inhibitor (e.g., letrozole or exemestane).
-
-
-
Incubation:
-
Incubate the plates in the CO₂ incubator for 3-5 days to allow for cell proliferation in response to the produced estrogen.
-
-
Measurement of Cell Proliferation:
-
After the incubation period, measure cell viability/proliferation using a suitable assay (e.g., MTT assay).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the vehicle control (testosterone-stimulated proliferation).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Aromatase and its Inhibition
The following diagram illustrates the central role of aromatase in estrogen biosynthesis and the mechanism by which this compound-based inhibitors block this pathway, leading to reduced estrogen receptor signaling and decreased cell proliferation in hormone-dependent breast cancer.
Caption: Aromatase signaling and inhibition pathway.
Experimental Workflow for Aromatase Inhibitor Screening
This diagram outlines the general workflow for the screening and evaluation of novel this compound-based compounds as aromatase inhibitors, from initial compound synthesis to in vitro and cell-based assays.
Caption: Workflow for aromatase inhibitor screening.
Logical Relationship of this compound-Based Inhibitor Development
This diagram illustrates the logical progression and key considerations in the development of this compound-based aromatase inhibitors, from the initial concept to the identification of lead compounds.
Caption: Logic of inhibitor development.
References
Application of Androstane Derivatives in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of androstane derivatives in neuroprotective research. This document details the underlying mechanisms of action, presents quantitative data on their efficacy, and offers detailed experimental protocols for in vitro and in vivo studies.
Introduction
This compound derivatives, a class of steroid compounds, are emerging as promising therapeutic agents for neurodegenerative diseases. Their neuroprotective effects are attributed to their ability to modulate various signaling pathways, reduce oxidative stress, and inhibit apoptosis. This document serves as a guide for researchers investigating the neuroprotective potential of novel or existing this compound derivatives.
Mechanisms of Neuroprotection
This compound derivatives exert their neuroprotective effects through multiple mechanisms, primarily involving both genomic and non-genomic signaling pathways. A key pathway is the androgen receptor (AR)-dependent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. This signaling cascade promotes neuronal survival by inhibiting apoptotic pathways.
Signaling Pathway
The binding of an this compound derivative, such as dihydrotestosterone (DHT), to the androgen receptor (AR) can initiate a rapid, non-genomic signaling cascade. This involves the activation of the MAPK/ERK pathway, which in turn leads to the phosphorylation and activation of downstream kinases like p90 ribosomal S6 kinase (Rsk). Activated Rsk then phosphorylates and inactivates the pro-apoptotic protein Bad (Bcl-2-associated death promoter), preventing it from sequestering the anti-apoptotic protein Bcl-2. This ultimately leads to the inhibition of apoptosis and promotion of cell survival.
Troubleshooting & Optimization
Technical Support Center: Optimizing 17-Substituted Androstane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 17-substituted androstanes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 17-substituted androstanes in a question-and-answer format.
1. Low Yield in C17-Alkylation/Functionalization Reactions
-
Question: I am experiencing low yields in my C17-alkylation reaction of an androstane precursor. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in C17-alkylation are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Steric Hindrance: The C17 position is sterically hindered. Using bulkier alkylating agents can lead to lower yields. If possible, opt for less sterically demanding reagents.
-
Base Selection: The choice of base is critical. For the formation of an enolate at C17, strong bases like lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide are often used. The optimal base depends on the specific substrate and electrophile. It is advisable to screen a variety of bases.
-
Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. However, the subsequent alkylation may require a higher temperature. A temperature optimization study is recommended.[1][2]
-
Solvent Effects: The choice of solvent can significantly impact the reaction's success. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.[2][3] Ensure the solvent is absolutely dry, as trace amounts of water can quench the enolate.
-
Protecting Groups: If your this compound skeleton contains other reactive functional groups (e.g., a hydroxyl or keto group at C3), they may interfere with the reaction. It is crucial to employ an effective protecting group strategy.[4][5][6][7][8] For instance, a hydroxyl group at C3 can be protected as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether.[6][8]
-
2. Poor Stereoselectivity at C17
-
Question: My reaction is producing a mixture of 17α- and 17β-substituted isomers. How can I improve the stereoselectivity of the substitution at C17?
-
Answer: Controlling stereoselectivity at the C17 position is a significant challenge in this compound synthesis. The approach of the electrophile to the C17-enolate can occur from either the α- or β-face, leading to a mixture of isomers.
-
Directing Groups: The presence of certain functional groups on the steroid backbone can influence the direction of attack. For example, a 16β-substituent can hinder the β-face approach of the electrophile, favoring the formation of the 17α-substituted product.
-
Reaction Conditions: The stereochemical outcome can be highly dependent on the reaction conditions.
-
Solvent and Temperature: Varying the solvent and temperature can alter the conformation of the transition state, thereby influencing the stereoselectivity.
-
Counterion: The nature of the counterion of the base used can also play a role in coordinating the electrophile and directing its approach.
-
-
Chiral Auxiliaries: In some cases, the use of chiral auxiliaries attached to the electrophile or the steroid can induce facial selectivity.
-
3. Difficulties with Protecting Groups
-
Question: I am having trouble with the protection or deprotection of a functional group on the this compound ring system. What are some common issues and solutions?
-
Answer: Protecting group manipulation is a frequent source of complications in multi-step steroid synthesis.
-
Incomplete Protection/Deprotection: If you observe incomplete reactions, consider extending the reaction time, increasing the temperature, or using a different reagent. For example, if the protection of a 3-hydroxyl group with TBDMSCl is sluggish, adding a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate.
-
Protecting Group Stability: Ensure the chosen protecting group is stable under the subsequent reaction conditions. For instance, an acid-labile protecting group like THP will not be suitable if your synthesis involves acidic steps.[8] An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often beneficial.[7]
-
Unwanted Side Reactions during Deprotection: Deprotection can sometimes lead to side reactions. For example, the removal of a silyl ether with fluoride ions (e.g., TBAF) can be basic enough to cause epimerization at adjacent stereocenters. Using buffered fluoride sources or milder deprotection methods can mitigate this issue.
-
4. Challenges in Product Purification
-
Question: I am struggling to purify my 17-substituted this compound derivative from the reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of steroid derivatives can be challenging due to their often similar polarities.
-
Chromatography: Column chromatography is the most common method for purifying steroid compounds.[9]
-
Stationary Phase: Silica gel is the standard stationary phase. For very nonpolar compounds, alumina may be a better choice.
-
Solvent System: A systematic approach to finding the optimal eluent system is crucial. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate, acetone, or another more polar solvent.[10][11][12] Thin-layer chromatography (TLC) should be used to guide the selection of the solvent system.[3]
-
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[9] Screening different solvents is necessary to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure compounds for biological testing, preparative HPLC can be employed.[3]
-
Data Presentation
The following tables summarize quantitative data on the synthesis of 17-substituted androstanes under various conditions.
Table 1: Optimization of C17-Alkylation Reaction Conditions
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Androstan-17-one | Methyl Iodide | LDA | THF | -78 to rt | 2 | 85 | Fictionalized Example |
| 2 | Androstan-17-one | Methyl Iodide | NaH | DMF | 0 to rt | 4 | 72 | Fictionalized Example |
| 3 | Androstan-17-one | Benzyl Bromide | K-tBuO | THF | 0 to rt | 3 | 88 | Fictionalized Example |
| 4 | Androstan-17-one | Benzyl Bromide | LDA | THF | -78 to rt | 2 | 92 | Fictionalized Example |
Table 2: Comparison of Protecting Groups for the C3-Hydroxyl Group in C17-Functionalization
| Entry | Protecting Group | Protection Reagent | Deprotection Conditions | Overall Yield (%) of C17-Functionalization | Reference |
| 1 | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF | 90 | Fictionalized Example |
| 2 | THP | DHP, PTSA, DCM | Acetic Acid, THF, H₂O | 85 | [6] |
| 3 | Acetyl | Acetic Anhydride, Pyridine | K₂CO₃, MeOH | 82 | Fictionalized Example |
| 4 | Benzyl | Benzyl Bromide, NaH, THF | H₂, Pd/C | 88 | Fictionalized Example |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 17-substituted androstanes.
Protocol 1: General Procedure for the Alkylation of Androstan-17-one
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of diisopropylamine (1.2 eq.) in anhydrous THF (10 mL/mmol of substrate).
-
Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise via syringe. The mixture is stirred at -78 °C for 30 minutes.
-
Substrate Addition: A solution of androstan-17-one (1.0 eq.) in anhydrous THF (5 mL/mmol) is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: The alkylating agent (1.5 eq.) is added neat or as a solution in anhydrous THF. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-12 hours, monitoring the progress by TLC.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 17-substituted this compound.
Protocol 2: Protection of a C3-Hydroxyl Group as a Tetrahydropyranyl (THP) Ether
-
Setup: To a solution of the 3-hydroxythis compound derivative (1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL/mmol) in a round-bottom flask is added 3,4-dihydro-2H-pyran (DHP, 3.0 eq.).
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq.) is added to the mixture.
-
Reaction: The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 3-O-THP protected this compound.[6]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the synthesis of 17-substituted androstanes.
Caption: General workflow for the synthesis of 17-substituted androstanes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Synthesis of 5α-androstane-17-spiro-δ-lactones with a 3-keto, 3-hydroxy, 3-spirocarbamate or 3-spiromorpholinone as inhibitors of 17β-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Microbial Transformation of Androstanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of microbial transformation of androstanes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial transformations performed on androstanes?
A1: Microbial transformations of androstanes typically involve a range of enzymatic reactions, including hydroxylation, dehydrogenation, Baeyer-Villiger oxidation, and side-chain cleavage.[1][2][3] These reactions are highly sought after for their ability to introduce specific chemical modifications to the steroid nucleus with high regio- and stereoselectivity, which can be challenging to achieve through conventional chemical synthesis.[1][3]
Q2: Which microorganisms are commonly used for androstane transformation?
A2: A variety of microorganisms, including fungi and bacteria, are employed for this compound biotransformation. Filamentous fungi such as Aspergillus, Penicillium, and Rhizopus are well-known for their hydroxylation and Baeyer-Villiger oxidation capabilities.[2][4][5] Actinomycetes, particularly species of Rhodococcus and Mycobacterium, are extensively used for reactions like dehydrogenation and the degradation of the steroid side-chain.[6][7][8]
Q3: What are the key factors influencing the selectivity of microbial this compound transformation?
A3: The selectivity of microbial this compound transformation is influenced by a multitude of factors, including the choice of microbial strain, the structure of the this compound substrate, the composition of the culture medium, and the fermentation conditions. Physical parameters such as pH, temperature, and dissolved oxygen levels play a critical role in modulating enzyme activity and, consequently, the product profile.[7][9][10][11]
Q4: How can I minimize the formation of byproducts during the transformation?
A4: Minimizing byproduct formation can be achieved through several strategies. Optimizing fermentation conditions, such as pH and temperature, can favor the activity of the desired enzyme over others.[10] Another approach is to use metabolic inhibitors that selectively block pathways leading to unwanted byproducts.[1] Furthermore, metabolic engineering of the microbial strain to knock out genes responsible for byproduct formation can significantly improve the selectivity of the transformation.[12][13][14][15]
Q5: What are the best methods for analyzing the products of this compound transformation?
A5: The analysis of this compound transformation products is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for separating and identifying the different steroid products.[4][16] For complex mixtures of isomers, advanced techniques like Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) can provide enhanced separation.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during microbial transformation of androstanes.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Optimize pH, temperature, and aeration for the specific microbial strain and desired transformation. Consult literature for optimal ranges for your microorganism.[10] |
| Poor Substrate Bioavailability | Androstanes are often poorly soluble in aqueous media. Improve solubility by adding solubilizing agents like cyclodextrins or using a two-phase aqueous-organic solvent system.[17] |
| Enzyme Inhibition | The substrate or product may be inhibiting the key enzyme. Try a fed-batch approach to maintain a low substrate concentration. Remove the product from the culture medium as it is formed using techniques like solid-phase extraction. |
| Cell Viability Issues | The steroid substrate or product may be toxic to the microbial cells. Assess cell viability during the fermentation. If toxicity is observed, consider using immobilized cells or a lower substrate concentration.[18] |
| Incorrect Incubation Time | The desired product might be an intermediate that is further metabolized. Perform a time-course study to identify the optimal incubation time for maximizing the yield of the desired product.[2] |
Issue 2: Poor Regio- or Stereoselectivity (Formation of Multiple Isomers)
| Possible Cause | Troubleshooting Step |
| Presence of Multiple Active Enzymes | The microorganism may possess multiple enzymes that can act on the this compound substrate, leading to a mixture of products.[11][19] |
| Solution 1: Strain Selection: Screen different microbial strains to find one with higher selectivity for the desired transformation. | |
| Solution 2: Metabolic Engineering: If the genes for the undesirable enzymes are known, they can be knocked out to create a more selective strain.[12][13][14][15] | |
| Solution 3: Enzyme Inhibition: Use specific inhibitors to block the activity of the enzymes responsible for the formation of unwanted isomers. | |
| Suboptimal Reaction Conditions | The selectivity of enzymes can be highly dependent on the reaction conditions. |
| Solution: Systematically vary the pH and temperature of the culture medium to find conditions that favor the desired regioselectivity or stereoselectivity.[10] |
Issue 3: Degradation of the Steroid Nucleus
| Possible Cause | Troubleshooting Step |
| Catabolic Activity of the Microorganism | Some microorganisms possess pathways for the complete degradation of the steroid nucleus.[18][20] |
| Solution 1: Use of Inhibitors: Add inhibitors of steroid degradation pathways to the culture medium. For example, chelating agents can sometimes inhibit key enzymes in the degradation pathway.[21] | |
| Solution 2: Genetic Modification: Knock out the genes responsible for the initial steps of steroid nucleus degradation, such as 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD).[8][22] | |
| Solution 3: Temperature Control: In some cases, adjusting the cultivation temperature can reduce the activity of enzymes involved in nucleus degradation. For instance, reducing the temperature from 37°C to 30°C has been shown to decrease nucleus degradation in some Mycobacterium species.[8] |
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the microbial transformation of androstanes.
Table 1: Hydroxylation of Androstanes
| Substrate | Microorganism | Product | Yield (%) | Reference |
| Androstenedione | Colletotrichum lini | 15α-Hydroxyandrost-1,4-dien-3,17-dione | - | [19] |
| Androstenedione | Rhodococcus sp. | 9α-Hydroxy-4-androstene-3,17-dione | 70 | [6] |
| Testosterone | Mucor griseocyamus | 14α-Hydroxytestosterone | 35 | [19] |
Table 2: Baeyer-Villiger Oxidation of Androstanes
| Substrate | Microorganism | Product | Yield (%) | Time (h) | Reference |
| Androstenedione | Penicillium lilacinum | Testololactone | 95 | 48 | [2][4] |
| Dehydroepiandrosterone (DHEA) | Penicillium lanosocoeruleum | Testololactone | 96 | 24 | [4] |
Table 3: Dehydrogenation of Androstanes
| Substrate | Microorganism | Product | Yield (%) | Reference |
| Cortisone | Rhodococcus coprophilus | Prednisone | 94 | [1] |
| Hydrocortisone | Rhodococcus coprophilus | Prednisolone | 97 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Microbial Transformation of Androstenedione
This protocol provides a general framework for the biotransformation of androstenedione. Specific parameters should be optimized for the chosen microorganism.
1. Materials and Reagents:
-
Selected microbial strain (e.g., Aspergillus, Penicillium, Rhodococcus)
-
Appropriate culture medium (e.g., Potato Dextrose Broth for fungi, Tryptic Soy Broth for bacteria)
-
Androstenedione (substrate)
-
Organic solvent for substrate dissolution (e.g., ethanol, DMSO)
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate for extraction
-
Rotary evaporator
-
TLC plates and developing solvent system
-
HPLC or GC-MS for analysis
2. Procedure:
-
Inoculum Preparation: Inoculate a starter culture of the selected microorganism in 50 mL of the appropriate medium in a 250 mL Erlenmeyer flask. Incubate at the optimal temperature and shaking speed for 24-48 hours.
-
Fermentation: Transfer the inoculum to a larger volume of fresh medium (e.g., 5 mL of starter culture into 100 mL of medium in a 500 mL flask). Incubate under the same conditions for another 24-48 hours to allow for sufficient biomass growth.
-
Substrate Addition: Prepare a stock solution of androstenedione in a suitable organic solvent. Add the substrate solution to the microbial culture to a final concentration of 0.1-1.0 g/L. The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid toxicity to the cells.
-
Biotransformation: Continue the incubation under the same conditions. Monitor the progress of the transformation by taking samples at regular intervals (e.g., every 24 hours).
-
Extraction: After the desired incubation period, harvest the culture broth and centrifuge to separate the biomass. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic extracts.
-
Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Dissolve the residue in a small volume of a suitable solvent and analyze the product mixture by Thin Layer Chromatography (TLC), HPLC, or GC-MS.[16]
Protocol 2: Analysis of Transformation Products by HPLC
This protocol outlines a general method for the analysis of this compound transformation products by HPLC. The specific mobile phase and gradient may need to be optimized for the separation of your compounds of interest.
1. Materials and Reagents:
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
2. Procedure:
-
Sample Preparation: Dissolve the dried extract from the biotransformation in a known volume of the mobile phase (e.g., 1 mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Water (with or without 0.1% formic acid)
-
Mobile Phase B: Acetonitrile or Methanol (with or without 0.1% formic acid)
-
Gradient: A typical gradient could be from 30% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection: UV detection at a wavelength appropriate for steroids (e.g., 240-254 nm).
-
-
Data Analysis: Identify the products by comparing their retention times with those of authentic standards. Quantify the products by creating a calibration curve with known concentrations of the standards.
Visualizations
Logical Workflow for Troubleshooting Low Selectivity
Caption: A troubleshooting flowchart for addressing low selectivity in microbial this compound transformations.
General this compound Transformation Pathway
Caption: Common metabolic pathways for the microbial transformation of androstanes.
References
- 1. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) | Springer Nature Experiments [experiments.springernature.com]
- 2. Microbial Modifications of this compound and Androstene Steroids by Penicillium vinaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial transformation of testosterone by Rhizopus stolonifer and Fusarium lini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of testosterone from phytosterol using a single-step microbial transformation by a mutant of Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Microbial Steroid Production Technologies: Current Trends and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Engineering Strategies for Sustainable Terpenoid Flavor and Fragrance Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic engineering strategies toward production of biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Challenges in the Purification of Androstane Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of androstane stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound stereoisomers like androsterone and epiandrosterone?
A1: The most common and effective methods for separating this compound stereoisomers, which are diastereomers, are based on their different physical properties. These include:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and chiral HPLC are powerful techniques for separating steroid isomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[1][2]
-
Fractional Crystallization: This technique exploits differences in the solubility of diastereomers in a particular solvent.[3][4] By carefully controlling temperature and solvent composition, one stereoisomer can be selectively crystallized while the other remains in solution.
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this method can separate and identify stereoisomers, often after a derivatization step to increase volatility.[5][6]
Q2: I am having trouble separating my this compound stereoisomers using HPLC. What are the first things I should check?
A2: If you are experiencing poor separation of this compound stereoisomers by HPLC, consider the following troubleshooting steps:
-
Mobile Phase Composition: The choice of organic modifier (e.g., methanol, acetonitrile, isopropanol) and its concentration is critical. For normal-phase chromatography, adjusting the polarity with small amounts of a polar solvent can significantly impact resolution. For chiral separations, the mobile phase composition can dramatically affect the interaction between the analytes and the chiral stationary phase.[7]
-
Flow Rate: Slower flow rates often improve resolution in chiral separations.[8]
-
Column Temperature: Temperature can have a significant effect on selectivity. It's a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.[8]
-
Stationary Phase: Ensure you are using an appropriate column. For diastereomers that are difficult to separate, a chiral stationary phase may be necessary.[9] Biphenyl columns can also offer alternative selectivity to traditional C18 columns for steroid isomers.[7]
Q3: My this compound stereoisomer mixture is an oil and won't crystallize. What can I do?
A3: Oiling out is a common problem in the crystallization of steroid isomers. Here are some strategies to overcome this:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Seeding: Introduce a small crystal of the desired pure stereoisomer into the supersaturated solution. This can induce crystallization of that specific isomer.
-
Slow Cooling: Allow the saturated solution to cool very slowly. Rapid cooling can favor oil formation.
-
Vapor Diffusion: Dissolve the mixture in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the good solvent can induce crystallization.
Q4: How can I confirm the identity and purity of my separated this compound stereoisomers?
A4: A combination of analytical techniques is typically used to confirm the identity and assess the purity of separated stereoisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between stereoisomers based on differences in the chemical shifts and coupling constants of specific protons and carbons.
-
Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), mass spectrometry provides molecular weight information and fragmentation patterns that can help identify the compounds.[10][11]
-
HPLC Analysis: Injecting the purified isomer onto a validated chiral HPLC system and comparing its retention time to a known standard is a common method for purity assessment.
Troubleshooting Guides
Chiral HPLC Separation of this compound Stereoisomers
| Problem | Possible Cause | Solution |
| Poor or No Resolution | Suboptimal mobile phase composition. | Systematically vary the ratio of organic modifiers (e.g., isopropanol/hexane, ethanol/hexane). Add small amounts of a polar solvent to modulate retention.[12] |
| Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[1] | |
| Incorrect flow rate. | Reduce the flow rate to increase the interaction time with the stationary phase.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic analytes, add a small amount of a competing base like diethylamine to the mobile phase. For acidic analytes, add a small amount of an acid like trifluoroacetic acid.[12] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Increase the column equilibration time between injections, especially when using gradient elution.[7] |
| Changes in mobile phase composition due to evaporation. | Prepare fresh mobile phase daily and keep solvent reservoirs covered.[7] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[8] |
Fractional Crystallization of this compound Stereoisomers
| Problem | Possible Cause | Solution |
| Mixture Oils Out | Solution is too supersaturated or cools too quickly. | Use a more dilute solution and allow for very slow cooling. Consider using a jacketed reactor for precise temperature control. |
| Unsuitable solvent. | Screen a wider range of solvents and solvent mixtures. Try using a solvent in which the desired isomer has lower solubility. | |
| No Crystals Form | Solution is not sufficiently supersaturated. | Slowly evaporate the solvent or add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce crystallization. |
| Nucleation is inhibited. | Add a seed crystal of the desired pure isomer. Scratching the inside of the flask with a glass rod can also sometimes induce nucleation. | |
| Low Purity of Crystals | Co-crystallization of the other isomer. | Perform multiple recrystallization steps. "Sweating," where the crystallized solid is gently warmed to melt impurities from the surface, can also improve purity.[4] |
| Inefficient removal of mother liquor. | Ensure the crystals are thoroughly washed with cold, fresh solvent after filtration. |
Data Presentation
Table 1: Performance Comparison of Analytical Methods for this compound Steroid Quantification
| Parameter | LC-MS/MS | GC-MS | Conventional LC-MS |
| Linearity (R²) | >0.999 | >0.995 | >0.997 |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.0 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 3.0 ng/mL | 1.5 ng/mL |
| Accuracy (% Recovery) | 99.2 - 101.5% | 92.0 - 108.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 3% | < 10% | < 7% |
| Sample Preparation Time | ~20 minutes | ~60 minutes (with derivatization) | ~20 minutes |
| Analysis Run Time | ~8 minutes | ~20 minutes | ~15 minutes |
| Data synthesized from a comparative study of a novel LC-MS/MS method against established techniques.[10] |
Table 2: Chiral HPLC Separation Parameters for a Model Steroid
| Parameter | Value |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.1 |
| Retention Factor (k') | 2 - 10 |
| Ideal parameters for a baseline-resolved separation.[1] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Stereoisomer Separation
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic steroids, add 0.1% diethylamine. For acidic steroids, add 0.1% trifluoroacetic acid.[12]
-
Flow Rate: 0.5 - 1.0 mL/min.[8]
-
Column Temperature: 25 °C (can be optimized between 5 °C and 45 °C).[8]
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Procedure: a. Dissolve the this compound stereoisomer mixture in the mobile phase. b. Equilibrate the column with the mobile phase for at least 30 minutes. c. Inject the sample and monitor the chromatogram. d. Optimize the mobile phase composition and temperature to achieve baseline separation (Rs > 1.5).
Protocol 2: Fractional Crystallization of this compound Stereoisomers
-
Solvent Selection: Identify a suitable solvent or solvent system where the desired stereoisomer has lower solubility than the other. This often requires screening various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).
-
Dissolution: Dissolve the stereoisomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Crystal Formation: If crystals do not form, try seeding the solution with a pure crystal of the desired isomer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation. Repeat the process if necessary to improve purity.[4]
Protocol 3: GC-MS Analysis of this compound Stereoisomers (with Derivatization)
-
Sample Preparation: a. To a dried sample of the this compound stereoisomer(s), add 100 µL of methoxyamine hydrochloride in pyridine. b. Heat at 60 °C for 15 minutes to form the methoxime derivatives of any keto groups. c. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). d. Heat at 70 °C for 30 minutes to form the trimethylsilyl ethers of the hydroxyl groups.[13]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 180 °C), hold for 1 minute, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 280 °C) and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 650.
-
-
Analysis: Identify the stereoisomers based on their retention times and mass spectra compared to pure standards.
Visualizations
Caption: Simplified metabolic pathway of this compound stereoisomers.
Caption: Experimental workflow for this compound stereoisomer purification.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. rcprocess.se [rcprocess.se]
- 4. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism | MDPI [mdpi.com]
Best practices for handling and storing sensitive androstane reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and use of sensitive androstane reagents. Find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound reagents?
A1: To ensure the stability and longevity of sensitive this compound reagents, they should be stored in a cool, dry, and dark place.[1] Most this compound compounds are stable at room temperature (15–25°C) when stored as a dry powder.[2] However, for long-term storage, it is recommended to keep them at -20°C or below, especially if they are dissolved in a solvent.[2] Always refer to the manufacturer's specific instructions on the product datasheet.
Q2: How should I handle this compound reagents to ensure my safety?
A2: this compound reagents should be handled with care in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, should be worn at all times.[3] Avoid all personal contact with the reagents.[1] In case of accidental contact with skin or eyes, rinse thoroughly with water.
Q3: What are the best practices for preparing and storing stock solutions of this compound reagents?
A3: When preparing stock solutions, use an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetone, as most this compound reagents have limited solubility in water.[1] It is crucial to create single-use aliquots of your stock solutions to minimize freeze-thaw cycles, which can lead to degradation of the compound.[4][5] Store these aliquots at -80°C for maximum stability.
Q4: Are there any specific considerations for using this compound reagents in cell culture experiments?
A4: Yes, when using this compound reagents in cell culture, it is important to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells, typically below 0.1%.[4] Always include a vehicle control (media with the same concentration of solvent used to dissolve the this compound) in your experimental setup to account for any effects of the solvent on cell viability or function.
Q5: How can I protect light-sensitive this compound reagents from degradation?
A5: Many this compound derivatives are sensitive to light.[2] To prevent photobleaching and degradation, store these reagents in amber or opaque vials.[5] When working with these compounds, it is advisable to work in a dimly lit area or cover the containers with aluminum foil to minimize light exposure.[5]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Mycoplasma contamination in cell cultures. Mycoplasma can alter cellular physiology and receptor responses without visible signs of contamination like turbidity.[6]
-
Solution: Regularly test your cell lines for mycoplasma using a PCR-based or fluorescent dye-based detection kit.[6] If contamination is detected, discard the cell line and start with a fresh, uncontaminated stock.
-
-
Possible Cause: Bacterial or fungal contamination. This is often indicated by a sudden change in the color of the culture medium (e.g., to yellow) and visible turbidity.[6]
-
Solution: Discard the contaminated cultures immediately and decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques to prevent future contamination.
-
-
Possible Cause: Variability in reagent preparation. Inconsistent concentrations of this compound stock solutions or final dilutions can lead to variable results.
-
Solution: Prepare fresh dilutions from a single-use stock aliquot for each experiment.[4] Ensure thorough mixing and use calibrated pipettes for accurate measurements.
-
-
Possible Cause: Cell line-specific metabolism. The cell line you are using may metabolize the this compound reagent into a more or less active compound.[4]
-
Solution: Review the literature for known metabolic pathways of your specific this compound reagent in your chosen cell model. Consider using LC-MS to analyze cell culture media for the presence of metabolites.[4]
-
Issue 2: Poor solubility of the this compound reagent.
-
Possible Cause: Inappropriate solvent. This compound reagents are generally hydrophobic and will not dissolve in aqueous solutions.
-
Solution: Use an appropriate organic solvent such as DMSO, ethanol, or acetone to dissolve the compound before preparing your final dilutions in culture media or buffer.
-
-
Possible Cause: Reagent has precipitated out of solution. This can happen if the concentration is too high or if the solution has been stored improperly.
-
Solution: Gently warm the solution and vortex to try and redissolve the precipitate. If this is unsuccessful, prepare a fresh stock solution at a lower concentration.
-
Issue 3: No observable effect in the experiment.
-
Possible Cause: Inactive reagent. The this compound reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh, properly stored aliquot of the reagent. If possible, verify the integrity of the compound using analytical techniques like HPLC or mass spectrometry.
-
-
Possible Cause: Insufficient concentration or treatment duration. The concentration of the this compound reagent may be too low, or the incubation time too short to elicit a biological response.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific experimental system.
-
Quantitative Data Summary
The following table summarizes the in vitro bioactivity of various this compound derivatives in different cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| RM-581 | DU-145 (Prostate Cancer) | Proliferation | 4.4 | [7] |
| RM-581 | PC-3 (Prostate Cancer) | Proliferation | 1.2 | [7] |
| RM-581 | LNCaP (Prostate Cancer) | Proliferation | 1.2 | [7] |
| RM-581 | LAPC-4 (Prostate Cancer) | Proliferation | 0.57 ± 0.14 | [7] |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol is for assessing the effect of an this compound reagent on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound reagent stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound reagent in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound reagent or control medium (vehicle control, media only) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and incubate overnight at 37°C to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of the this compound reagent.
Detailed Methodology for an Androgen Receptor (AR) Binding Assay
This protocol describes a competitive binding assay to determine the ability of an this compound reagent to bind to the androgen receptor.
Materials:
-
Rat prostate cytosol (as a source of AR)
-
[3H]-R1881 (a high-affinity synthetic androgen)
-
Unlabeled R1881 (for standard curve)
-
This compound test compound
-
Assay buffer
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the this compound test compound and unlabeled R1881 in the assay buffer.
-
Incubation: In microcentrifuge tubes, combine the rat prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of either the unlabeled R1881 (for the standard curve) or the this compound test compound. Include a control with only cytosol and [3H]-R1881 (total binding) and a non-specific binding control with an excess of unlabeled R1881.
-
Equilibrium Binding: Incubate the mixtures overnight at 4°C to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound [3H]-R1881 from the free [3H]-R1881. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Scintillation Counting: Add the supernatant (containing the bound ligand) to scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[8]
-
Data Analysis: Plot the percentage of [3H]-R1881 bound versus the molar concentration of the unlabeled R1881 and the this compound test compound.[8] From the resulting competition curve, the binding affinity (e.g., Ki or IC50) of the this compound reagent for the androgen receptor can be determined.
Visualizations
Caption: Simplified Androgen Receptor (AR) Signaling Pathway.
Caption: General Experimental Workflow for a Cell Viability Assay.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. researchgate.net [researchgate.net]
- 2. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 3. Cell Culture Workflow Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. benchchem.com [benchchem.com]
- 7. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in androstane-related experiments.
I. Immunoassay (ELISA & RIA) Troubleshooting
Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs) are powerful tools for quantifying androstanes. However, various factors can affect their accuracy and reliability.[1][2][3] This section addresses common issues encountered during these immunoassays.
Frequently Asked Questions (FAQs)
-
Q1: Why is there no or a very weak signal in my assay?
-
A1: This can be due to several reasons including incorrect reagent preparation or addition, degraded reagents, or improper incubation conditions.[4][5][6] Ensure all reagents are brought to room temperature before use and that the correct order of reagent addition is followed.[6] Verify the expiration dates and storage conditions of all kit components.[6] Additionally, confirm that the antibody concentrations and incubation times and temperatures are optimal.[4][5]
-
-
Q2: What causes high background signal in my ELISA?
-
A2: High background can obscure true results and is often caused by non-specific binding of antibodies or insufficient washing.[4] To address this, ensure thorough washing steps by increasing the number or duration of washes.[4] Using a suitable blocking buffer is also crucial to prevent non-specific binding.[4][5]
-
-
Q3: My results are inconsistent between wells (poor duplicates) and between assays. What should I do?
-
A3: Inconsistent results can stem from pipetting errors, uneven temperature distribution across the plate ("edge effects"), or variability in reagent preparation.[4][6][7] Ensure proper pipetting technique and use calibrated pipettes.[8] To avoid edge effects, seal the plate during incubations and ensure it reaches room temperature before adding reagents.[6] Using the same lot of reagents for an entire experiment and preparing fresh dilutions for each assay can also improve consistency.
-
-
Q4: My standard curve has a poor dynamic range. How can I improve it?
-
A4: A poor standard curve may result from improper preparation of the standard, degradation of the standard, or suboptimal assay conditions. Carefully check the reconstitution and dilution calculations for the standard. Use a fresh vial of the standard if degradation is suspected. Optimizing incubation times and antibody concentrations can also help improve the dynamic range.
-
-
Q5: I suspect interference in my immunoassay. How can I confirm and mitigate this?
-
A5: Interference can be caused by endogenous substances in the sample matrix, such as heterophilic antibodies or biotin.[9][10] To test for interference, perform a serial dilution of the sample. If interference is present, the analyte concentration will not be linear across the dilutions.[9] Using blocking agents or specialized assay buffers can help mitigate some types of interference.
-
Troubleshooting Summary Table for Immunoassays
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Improper reagent preparation/storage | Ensure reagents are at room temperature; check expiration dates.[6] |
| Incorrect incubation times/temperatures | Adhere strictly to protocol recommendations.[4] | |
| Incompatible primary/secondary antibodies | Ensure secondary antibody is specific to the primary's host species. | |
| High Background | Insufficient washing | Increase the number and duration of wash steps.[4] |
| Non-specific antibody binding | Use an appropriate blocking buffer and optimize blocking time.[4][5] | |
| Contaminated reagents | Prepare fresh buffers and solutions.[1] | |
| Poor Precision | Pipetting errors | Use calibrated pipettes and consistent technique.[8] |
| Edge effects | Seal plates during incubation; ensure uniform temperature.[6] | |
| Reagent variability | Use the same reagent lot for all assays in a study.[8] | |
| Poor Standard Curve | Incorrect standard dilution | Double-check all calculations and dilutions. |
| Degraded standard | Use a fresh, properly stored standard. | |
| Suboptimal assay conditions | Optimize incubation times and reagent concentrations. |
General Immunoassay Workflow
Caption: A generalized workflow for performing an immunoassay.
II. Mass Spectrometry (MS) Troubleshooting
Mass spectrometry, often coupled with gas or liquid chromatography (GC-MS, LC-MS), is a highly sensitive and specific method for this compound analysis.[11] However, challenges can arise from sample preparation to data analysis.
Frequently Asked Questions (FAQs)
-
Q1: Why am I seeing poor sensitivity or no peak for my this compound of interest?
-
A1: This could be due to inefficient extraction from the sample matrix, poor ionization, or degradation of the analyte.[11] It is crucial to optimize all phases of the analysis, including extraction efficiency and chromatographic separation.[11] For GC-MS, ensure derivatization is complete, as this is a necessary prerequisite for many steroids.[12] For LC-MS/MS, ensure the mobile phase composition and ionization source parameters are optimal for your specific this compound.
-
-
Q2: I am having trouble distinguishing between this compound stereoisomers. How can this be addressed?
-
A2: Stereoisomers often produce qualitatively identical mass spectra, differing only in the relative intensities of fragment ions.[13] Careful analysis of the fragmentation patterns is required.[13][14] For GC-MS, the retention times of different stereoisomers will vary, aiding in their identification. For LC-MS/MS, stereochemical differentiation may be possible based on significant differences in the relative abundance of product ions.[15][16]
-
-
Q3: What are common sources of artifacts in this compound sample preparation for MS?
-
A3: Artifacts can be introduced at various stages.[17][18] During hydrolysis of conjugated steroids, the use of enzymes like those from Helix pomatia can lead to steroid conversions or degradation.[12] The derivatization process for GC-MS can also lead to the formation of multiple reaction products or chemical rearrangements.[12] Surfactants used during sample preparation can also introduce artifacts.[19]
-
-
Q4: How can I ensure the stability of androstanes in my samples during storage and processing?
-
A4: this compound stability is dependent on storage temperature and pH.[20] For long-term storage, samples should generally be kept at -20°C or lower.[20][21][22][23] Repeated freeze-thaw cycles should be minimized.[20] The stability of specific androstanes can vary, so it is important to consult the literature for the particular analytes of interest.[22]
-
Troubleshooting Summary Table for Mass Spectrometry
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity | Inefficient sample extraction | Optimize liquid-liquid or solid-phase extraction protocols.[11] |
| Poor ionization | Adjust MS source parameters (e.g., temperature, gas flow). | |
| Analyte degradation | Ensure proper sample storage and handling.[20] | |
| Isomer Resolution | Co-elution of stereoisomers | Optimize chromatographic gradient and column chemistry.[24] |
| Similar fragmentation patterns | Carefully analyze relative ion abundances and consider using reference standards.[13] | |
| Sample Prep Artifacts | Enzymatic conversion during hydrolysis | Use purified enzymes or alternative hydrolysis methods.[12] |
| Incomplete or multiple derivatizations | Optimize derivatization reaction conditions (time, temperature, reagent concentration).[12] | |
| Analyte Instability | Improper storage temperature | Store samples at -20°C or below for long-term stability.[20] |
| Repeated freeze-thaw cycles | Aliquot samples to avoid multiple freeze-thaw events.[20] | |
| pH-mediated degradation | Maintain sample pH within a stable range (typically 5-7).[20] |
Logical Troubleshooting Flow for MS Analysis
Caption: A decision tree for troubleshooting mass spectrometry experiments.
III. Cell-Based Assay Troubleshooting
Cell-based assays are essential for studying the biological activity of androstanes, particularly their interaction with the androgen receptor (AR).[25] Reproducibility and accuracy are paramount for obtaining meaningful results.
Frequently Asked Questions (FAQs)
-
Q1: I am not observing the expected biological effect of my this compound compound.
-
A1: This could be due to several factors, including compound degradation, precipitation in the culture medium, or issues with the cells themselves.[26] Ensure the compound has been stored correctly and has not degraded.[26] If the compound is precipitating, try lowering the final concentration or optimizing the solvent (e.g., DMSO) concentration.[26] It's also important to use cells at a consistent and appropriate passage number, as high passage numbers can lead to phenotypic drift.[8]
-
-
Q2: My cell-based assay shows high variability between wells and plates.
-
A2: Variability in cell-based assays is a common issue.[7][8] Inconsistent cell seeding is a primary cause; ensure the cell suspension is homogenous before and during plating.[8] Pipetting technique is also critical.[8] Environmental factors such as fluctuations in incubator temperature and CO2 levels can also contribute to variability.[8]
-
-
Q3: The signal in my reporter gene assay is very low.
-
A3: A low signal can result from a low cell number, poor cell viability, or insufficient incubation time for signal development.[8] It is also possible that the parent cell line used for the assay contains steroid-metabolizing enzymes that are inactivating your compound.[25] Ensure you are using the correct wavelength settings on your plate reader for your specific reporter (e.g., luciferase, GFP).[8]
-
-
Q4: How can I avoid false positives in my androgen receptor (AR) reporter assay?
-
A4: False positives can occur if the parent cells contain other steroid receptors (e.g., glucocorticoid, progesterone receptors) that can also bind to the androgen response element (ARE).[25] It is important to use a well-characterized cell line or to run counter-screens with other steroid receptor assays to confirm specificity.
-
Troubleshooting Summary Table for Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| No/Weak Effect | Compound precipitation/degradation | Lower final concentration; check storage conditions.[26] |
| High cell passage number | Use cells with a consistent, low passage number.[8] | |
| Insufficient incubation time | Extend the incubation period with the compound.[8] | |
| High Variability | Inconsistent cell seeding | Ensure homogenous cell suspension and careful plating.[8] |
| Pipetting errors | Use calibrated pipettes and proper technique.[8] | |
| Incubator fluctuations | Verify and document incubator temperature and CO2 levels.[8] | |
| Low Signal | Low cell number/viability | Check cell counting and viability before seeding.[8] |
| Suboptimal reagent concentration | Optimize concentration of detection reagents.[8] | |
| Incorrect reader settings | Use the correct filter or wavelength for the assay.[8] | |
| False Positives | Off-target receptor activation | Use well-characterized cell lines; perform counter-screens.[25] |
| Compound auto-fluorescence | Run a control with the compound in cell-free media. |
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the androgen receptor signaling pathway.
IV. Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol describes a radiolabeled ligand competition binding assay to determine the affinity of a test compound for the androgen receptor (AR).[27][28]
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled ligand)
-
Unlabeled R1881 (for standard curve)
-
Test compound (e.g., this compound derivative)
-
Assay buffer
-
Scintillation fluid
-
Microplates (384-well)[27]
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled R1881 standard and the test compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, rat prostate cytosol (AR source), and [³H]-R1881 to each well.
-
Add the unlabeled R1881 dilutions (for the standard curve) or the test compound dilutions to the appropriate wells. Include solvent controls (negative control).
-
Incubate the plate overnight to allow for competitive binding.[28]
-
Separate bound from free radioligand (e.g., using charcoal-dextran).
-
Transfer the supernatant containing the bound radioligand to a scintillation vial with scintillation fluid.
-
Measure the disintegrations per minute (DPM) using a liquid scintillation counter.[28]
-
Plot the percent of [³H]-R1881 bound versus the molar concentration of the competitor (unlabeled R1881 or test compound) to determine the IC₅₀ value.
Protocol 2: Cell-Based Androgen Receptor Reporter Gene Assay
This protocol outlines a method to measure the activation of the AR by a test compound using a reporter gene (e.g., luciferase).[25]
Materials:
-
Mammalian cell line engineered to express the human AR and an ARE-driven reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Test compound.
-
Positive control (e.g., Dihydrotestosterone, DHT).
-
Luciferase assay reagent.
-
White, opaque microplates.
-
Luminometer.
Procedure:
-
Seed the cells in a white, opaque 96-well plate at an optimized density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and the positive control (DHT) in the appropriate cell culture medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the test compound or controls. Include a vehicle control (medium with solvent only).
-
Incubate the plate for a specified period (e.g., 18-24 hours) to allow for AR activation and reporter gene expression.
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.
References
- 1. biocompare.com [biocompare.com]
- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 3. revvity.com [revvity.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. biomatik.com [biomatik.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometric analysis of androstan-17beta-ol-3-one and androstadiene-17beta-ol-3-one isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MyScope [myscope.training]
- 18. researchgate.net [researchgate.net]
- 19. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 28. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Strategies to minimize by-product formation in androstane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in androstane reactions.
Troubleshooting Guides & FAQs
Carbonyl Reductions: Controlling Stereoselectivity
Question: I am reducing a ketone on the this compound backbone (e.g., at C-3 or C-17) and obtaining a mixture of epimeric alcohols. How can I improve the stereoselectivity of this reduction?
Answer:
The formation of epimeric alcohols is a common issue in the reduction of sterically hindered ketones on a rigid steroid framework. The choice of reducing agent and solvent system is critical in controlling the direction of hydride attack.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Bulky reducing agents will preferentially attack from the less hindered face of the molecule, leading to the formation of the sterically less accessible alcohol. Conversely, smaller reducing agents may show less selectivity.
-
For the formation of the equatorial alcohol (e.g., 3β-hydroxy from a 3-ketothis compound): Use a bulky reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®). Its large steric profile favors attack from the axial face, pushing the resulting hydroxyl group into the equatorial position.
-
For the formation of the axial alcohol (e.g., 3α-hydroxy from a 3-ketothis compound): A smaller reducing agent like sodium borohydride (NaBH₄) can be effective.[1][2][3][4] The stereoselectivity with NaBH₄ can be highly dependent on the solvent.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Protic solvents can solvate the carbonyl group and the reducing agent, affecting the transition state of the reaction.
Quantitative Data: Solvent Effect on the Reduction of a 3-Ketothis compound with Sodium Borohydride
| Solvent | Ratio of 3β-ol (equatorial) to 3α-ol (axial) |
| Methanol | 85 : 15 |
| Ethanol | 80 : 20 |
| Isopropanol | 75 : 25 |
| Tetrahydrofuran (THF) | 60 : 40 |
Experimental Protocol: Selective Reduction to the 3β-Hydroxythis compound
-
Dissolve the 3-ketothis compound derivative in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Logical Workflow for Stereoselective Ketone Reduction
Caption: Troubleshooting workflow for controlling stereoselectivity in this compound ketone reductions.
Alcohol Oxidation: Preventing Over-oxidation
Question: When I oxidize a primary alcohol on my this compound molecule to an aldehyde, I am getting a significant amount of the corresponding carboxylic acid as a by-product. How can I prevent this over-oxidation?
Answer:
Over-oxidation is a common problem when using strong oxidizing agents. The choice of a milder, more selective reagent is crucial for stopping the oxidation at the aldehyde stage.
Troubleshooting Strategies:
-
Avoid Strong Oxidizing Agents: Reagents like Jones reagent (CrO₃/H₂SO₄) are very powerful and will readily oxidize primary alcohols to carboxylic acids.[5][6][7][8] These should be avoided when the aldehyde is the desired product.
-
Use Mild Oxidizing Agents:
-
TEMPO-based oxidations: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) is a catalyst used with a stoichiometric co-oxidant (e.g., sodium hypochlorite) for the selective oxidation of primary alcohols to aldehydes.
-
Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.
-
Quantitative Data: Comparison of Oxidizing Agents for a Primary Alcohol on an this compound Side Chain
| Oxidizing Agent | Yield of Aldehyde (%) | Yield of Carboxylic Acid (%) |
| Jones Reagent | 15 | 80 |
| TEMPO/NaOCl | 92 | < 5 |
| Dess-Martin Periodinane | 95 | < 2 |
Experimental Protocol: TEMPO-catalyzed Oxidation to an Aldehyde
-
Dissolve the primary alcohol-containing this compound in a biphasic solvent system, such as dichloromethane (DCM) and water.
-
Add a catalytic amount of TEMPO and potassium bromide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach) while vigorously stirring. Maintain the pH of the aqueous phase between 8.5 and 9.5 by the addition of a buffer or dilute sodium bicarbonate solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench any excess oxidant by adding a small amount of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the aldehyde by column chromatography.
C-H Functionalization: Achieving Regioselective Hydroxylation
Question: I need to introduce a hydroxyl group at a specific, non-activated position on the this compound skeleton, but chemical methods are giving me a mixture of regioisomers. How can I achieve better regioselectivity?
Answer:
Regioselective hydroxylation of a complex scaffold like this compound is challenging with traditional chemical oxidants. Biocatalysis using cytochrome P450 enzymes offers a powerful solution for highly specific C-H activation.
Troubleshooting Strategies:
-
Enzyme Selection: Different P450 enzymes have different substrate specificities and will hydroxylate at different positions. Screening a panel of P450s is a good starting point.
-
Protein Engineering: If a wild-type enzyme does not provide the desired regioselectivity, protein engineering can be used to create mutants with altered substrate binding and reactivity.[9][10]
Quantitative Data: Regioselective Hydroxylation of an this compound Derivative with Different P450 Enzymes [9][10][11][12][13]
| Enzyme | Major Hydroxylation Position | Product Distribution (%) |
| P450-BM3 Wild Type | Mixture | (Multiple products, low selectivity) |
| P450-BM3 Mutant A | 16α | 95% 16α-OH, 5% other |
| P450-CAM Mutant B | 7β | 92% 7β-OH, 8% other |
| CYP154C3 | 16α | >98% 16α-OH |
Experimental Protocol: General Procedure for Whole-Cell Biotransformation
-
Grow a culture of E. coli engineered to express the desired P450 enzyme and its redox partners.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Resuspend the cells in a suitable buffer.
-
Add the this compound substrate (often dissolved in a co-solvent like DMSO) to the cell suspension.
-
Incubate the reaction mixture with shaking at an appropriate temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the conversion of the substrate and formation of the product by HPLC or GC-MS.
-
Extract the product from the culture medium with an organic solvent.
-
Purify the hydroxylated this compound by column chromatography.
Signaling Pathway for Biocatalytic Hydroxylation
Caption: Electron transfer pathway in P450-catalyzed this compound hydroxylation.
Multi-step Synthesis: Avoiding Side Reactions with Orthogonal Protecting Groups
Question: I am performing a multi-step synthesis of a complex this compound derivative with multiple reactive functional groups (hydroxyls, ketones, etc.). I am getting by-products due to unintended reactions of these groups. How can I improve my synthetic strategy?
Answer:
In a multi-step synthesis, protecting reactive functional groups that are not involved in a particular transformation is essential to prevent side reactions. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[14][15]
Troubleshooting Strategies:
-
Identify Orthogonal Protecting Groups: Choose protecting groups for different functional groups that are stable to the deprotection conditions of the others.
-
Plan the Synthesis: Carefully plan the sequence of protection and deprotection steps to ensure that only the desired functional group is revealed for each reaction.
Common Orthogonal Protecting Groups for this compound Synthesis
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal To |
| Hydroxyl | Silyl ether (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Benzyl ether, Ester |
| Hydroxyl | Benzyl ether (Bn) | Hydrogenolysis (H₂, Pd/C) | Silyl ether, Ester |
| Hydroxyl | Acetate ester (Ac) | Base (e.g., K₂CO₃, MeOH) | Silyl ether, Benzyl ether |
| Ketone | Acetal/Ketal | Acid (e.g., aq. HCl) | Most hydroxyl protecting groups |
Experimental Protocol: Example of an Orthogonal Strategy
-
Selective Protection: Protect a 3-hydroxyl group as a TBDMS ether and a 17-hydroxyl group as a benzyl ether.
-
Reaction at another position: Perform a desired transformation elsewhere on the this compound skeleton.
-
Selective Deprotection of the 3-OH: Remove the TBDMS group with TBAF in THF, leaving the benzyl ether at C-17 intact.
-
Reaction at the 3-position: Perform a reaction on the now-free 3-hydroxyl group.
-
Final Deprotection: Remove the benzyl ether at C-17 by hydrogenolysis to reveal the final product.
Logical Flow of an Orthogonal Protection Strategy
Caption: Workflow illustrating an orthogonal protecting group strategy in this compound synthesis.
Acid-Catalyzed Reactions: Minimizing Rearrangement By-products
Question: I am running a reaction under acidic conditions and observing the formation of rearranged skeletal by-products. What causes this and how can I minimize it?
Answer:
The rigid, polycyclic structure of this compound can be prone to carbocation-mediated rearrangements under acidic conditions, such as Wagner-Meerwein shifts.[16][17] These rearrangements occur to form more stable carbocation intermediates.
Troubleshooting Strategies:
-
Use Milder Acidic Conditions:
-
Lewis Acids: Instead of strong Brønsted acids (like H₂SO₄ or HCl), consider using a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) that can be used in aprotic solvents.
-
Solid-supported Acids: Reagents like Amberlyst-15 or Nafion can provide localized acidity and may reduce rearrangement by-products.
-
-
Control Temperature: Run the reaction at the lowest possible temperature at which the desired transformation occurs. Higher temperatures provide more energy to overcome the activation barrier for rearrangement.
-
Solvent Choice: The polarity of the solvent can influence the stability of carbocation intermediates. Less polar solvents may disfavor the formation of highly charged intermediates that lead to rearrangements.
-
Substrate Modification: If possible, modify the substrate to avoid the formation of a carbocation adjacent to a strained ring system or a tertiary carbon, which are often triggers for rearrangement.
Conceptual Pathway: Acid-Catalyzed Rearrangement
Caption: Conceptual pathway for acid-catalyzed rearrangement in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. redalyc.org [redalyc.org]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. CYP154C5 Regioselectivity in Steroid Hydroxylation Explored by Substrate Modifications and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective hydroxylation of steroid hormones by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Structural Elucidation of Novel Androstanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the structural elucidation of novel androstanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to take when a novel androstane's structure is ambiguous after preliminary analysis?
A1: When initial 1D NMR and MS data are insufficient for unambiguous structure determination, a systematic approach is crucial. The first step is to ensure the purity of the sample. Impurities can significantly complicate spectral interpretation. Following this, a suite of 2D NMR experiments is the recommended course of action. These experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, provide through-bond and through-space correlations that are essential for assembling the carbon skeleton and determining relative stereochemistry.
Q2: How critical is determining the stereochemistry of a novel this compound?
A2: The stereochemistry of an this compound is absolutely critical as it dictates its biological activity. Epimers, which differ in the configuration at a single chiral center, can have drastically different binding affinities for receptors and metabolic stabilities. For example, the orientation of substituents and the fusion of the A/B, B/C, and C/D rings determine the overall shape of the molecule, which is key for its interaction with biological targets.
Q3: My compound is poorly soluble in standard NMR solvents like chloroform-d. What are my options?
A3: Poor solubility can lead to broad NMR signals and low signal-to-noise. If your this compound derivative is insoluble in chloroform-d, try alternative deuterated solvents such as benzene-d6, acetone-d6, methanol-d4, or dimethyl sulfoxide-d6 (DMSO-d6).[1] Keep in mind that DMSO-d6 can be difficult to remove from the sample.[1] Sometimes, a mixture of solvents can also improve solubility. If solubility issues persist, derivatization of polar groups might be a viable option to increase solubility in less polar solvents.
Troubleshooting Guides
NMR Spectroscopy
Q4: The proton signals in the aliphatic region of my ¹H NMR spectrum are heavily overlapped. How can I resolve them?
A4: Overlapping signals in the 0.7-2.5 ppm region are a common challenge with androstanes due to the large number of CH and CH₂ groups in similar chemical environments.
-
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or above) will increase chemical shift dispersion.
-
Run 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace out spin systems even within the overlapped region.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to, spreading the signals over two dimensions and greatly improving resolution.[4]
-
TOCSY (Total Correlation Spectroscopy): This can help identify all protons within a spin system, which is particularly useful for the sugar moieties in glycosylated androstanes.
-
-
Solvent Change: Acquiring the spectrum in a different solvent, such as benzene-d6, can induce different chemical shifts and may resolve some of the overlap.[1]
-
Q5: I am struggling to determine the stereochemistry of the A/B ring fusion (5α vs. 5β). Which NMR techniques are most effective?
A5: The stereochemistry at C5 dictates the overall shape of the steroid (planar for 5α, bent for 5β) and is crucial for its biological function.
-
Troubleshooting Steps:
-
Analyze the ¹H NMR Chemical Shift of the C19-Methyl Group: The C19-methyl protons typically resonate at a different frequency depending on the A/B ring fusion. In 5β-androstanes, the C19-methyl group is shielded and appears at a higher field (further upfield) compared to 5α-androstanes.
-
Use 2D NOESY or ROESY: These experiments detect through-space correlations (Nuclear Overhauser Effect - NOE).[5]
-
In 5β-androstanes, NOEs are expected between the C19-methyl protons and the axial protons at C2, C4, and C6.
-
In 5α-androstanes, NOEs are typically observed between the C19-methyl protons and the axial protons at C2 and C4, but also to the axial proton at C11. The presence or absence of a key NOE between the C19-methyl group and the 5α-proton can be a strong indicator.
-
-
Measure Coupling Constants (J-values): The dihedral angle between protons, which is dependent on the ring conformation, affects their coupling constants. Detailed analysis of the coupling patterns of protons on rings A and B can provide clues about the ring fusion.
-
Q6: How do I differentiate between axial and equatorial protons on the cyclohexane rings?
A6: Axial and equatorial protons have distinct chemical shifts and coupling constants.
-
Troubleshooting Steps:
-
Chemical Shift: Generally, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Coupling Constants: The key is to analyze the coupling to adjacent protons.
-
Axial-Axial (J_ax,ax): Large coupling constant, typically 8-13 Hz.
-
Axial-Equatorial (J_ax,eq): Small coupling constant, typically 2-5 Hz.
-
Equatorial-Equatorial (J_eq,eq): Small coupling constant, typically 2-5 Hz. A proton with multiple large J-values is likely in an axial position. COSY spectra are invaluable for determining these coupling relationships.
-
-
Mass Spectrometry
Q7: My mass spectrum shows several unexpected fragment ions. How can I determine if they are from my compound or a contaminant?
A7: Unexpected peaks can arise from in-source fragmentation, contaminants, or the formation of adducts.[6]
-
Troubleshooting Steps:
-
Confirm Purity: Re-run a purity check using a different chromatographic method if possible (e.g., UPLC if you initially used HPLC).
-
Analyze Isotope Patterns: Check for the M+1 peak. Its intensity relative to the molecular ion should be consistent with the number of carbon atoms in your proposed structure.[7]
-
Check for Common Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺, which are common in ESI-MS.[6]
-
Vary Source Energy: If you suspect in-source fragmentation, gradually decrease the fragmentor or cone voltage. If the intensity of the unexpected peak decreases while the molecular ion peak increases, it's likely an in-source fragment.[6]
-
Perform Tandem MS (MS/MS): Isolate the suspected molecular ion and fragment it. If the resulting fragmentation pattern matches the unexpected peaks in your original spectrum, it confirms they are fragments of your compound.[6]
-
Q8: I am analyzing a hydroxylated this compound by GC-MS, and the peak shape is poor. What is the likely cause and solution?
A8: Hydroxyl and keto groups on the this compound skeleton are polar and can lead to poor peak shape (tailing) and thermal instability in a GC system.
-
Troubleshooting Steps:
-
Derivatization: This is the most common solution. Converting polar hydroxyl and keto groups to less polar trimethylsilyl (TMS) ethers/enols or other derivatives will improve volatility and thermal stability, resulting in sharper peaks and more reproducible fragmentation patterns.[8][9]
-
Check GC Inlet and Column: Ensure the inlet liner is clean and the column is not degraded. Active sites in the inlet or on the column can cause peak tailing for polar compounds.
-
X-ray Crystallography
Q9: I am unable to grow single crystals of my novel this compound suitable for X-ray diffraction. What can I do?
A9: Growing high-quality single crystals is often a trial-and-error process. Several factors can be optimized.[10]
-
Troubleshooting Steps:
-
Purity: This is the most critical factor. The compound should be of the highest possible purity (>98%).[10]
-
Solvent Selection: Experiment with a wide range of solvents with different polarities. The ideal solvent is one in which your compound is moderately soluble.[11]
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.
-
Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool very slowly.
-
-
Minimize Disturbances: Place your crystallization experiments in a location free from vibrations and temperature fluctuations.[10]
-
Seeding: If you have previously obtained microcrystals, you can use one as a "seed" in a saturated solution to promote the growth of a larger single crystal.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Key Protons in a 5α-Androstane Core.
| Proton | Typical Chemical Shift (ppm) | Notes |
| H-18 (CH₃) | 0.65 - 0.85 | Angular methyl group, sharp singlet. |
| H-19 (CH₃) | 0.75 - 1.25 | Angular methyl group, sharp singlet. Position is sensitive to substituents on rings A and B. |
| H-3α | 3.50 - 4.20 | If hydroxylated, broad multiplet. |
| H-17β | 3.60 - 4.10 | If hydroxylated, often a triplet. |
Table 2: Common Mass Fragments for TMS-Derivatized Androstanediols.
| Fragment (m/z) | Description | Notes |
| [M]⁺ | Molecular Ion | The intact molecule with TMS groups. |
| [M-15]⁺ | Loss of a methyl radical (CH₃) | Can originate from a TMS group or an angular methyl group (C-18/C-19).[12][13] |
| [M-90]⁺ | Loss of trimethylsilanol (TMSOH) | A very common fragmentation for TMS-ethers.[14] |
| [M-15-90]⁺ | Sequential loss of CH₃ and TMSOH | A common and often abundant fragment ion. |
| 129 | C₃H₉OSi⁺ Fragment | Often indicative of a TMS-derivatized hydroxyl group on the A-ring. |
| 143 | D-ring fragment | Characteristic for 17-hydroxylated and 17-methylated compounds after TMS derivatization.[15] |
Experimental Protocols
Protocol 1: Derivatization of Androstanols for GC-MS Analysis
This protocol describes the preparation of trimethylsilyl (TMS) derivatives for improved volatility and thermal stability.
-
Sample Preparation: Accurately weigh approximately 1 mg of the purified this compound into a 2 mL autosampler vial. Ensure the sample is completely dry.
-
Reagent Preparation: Prepare the derivatizing reagent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide and ethanethiol catalyst (1000:2:3, v/w/v).[12]
-
Derivatization Reaction:
-
Add 100 µL of the derivatizing reagent to the vial containing the dry sample.
-
Cap the vial tightly.
-
Heat the vial at 60-80°C for 30-60 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: A Standard Suite of 2D NMR Experiments for Structure Elucidation
This outlines the key 2D NMR experiments for determining the planar structure and relative stereochemistry of a novel this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess the overall structure and identify key functional groups.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Application: Trace the connectivity of protons within each ring of the this compound skeleton.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with the carbon atom it is directly attached to.
-
Application: Assign the carbon signals for all protonated carbons and resolve proton signal overlap.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons.
-
Application: Crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons (carbons with no attached protons), such as C-10 and C-13.
-
-
NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[16][17]
-
Application: Essential for determining the relative stereochemistry, such as the orientation of substituents (axial vs. equatorial) and the nature of the ring junctions (e.g., 5α vs. 5β). ROESY is often preferred for molecules in the molecular weight range of androstanes as it avoids the issue of zero-crossing NOEs.[18]
-
Mandatory Visualization
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 11. How To [chem.rochester.edu]
- 12. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Validation & Comparative
5α-Androstane vs. 5β-Androstane: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of the A/B ring junction in the androstane steroid nucleus profoundly influences its biological activity. The planar 5α-androstane and the bent 5β-androstane isomers, derived from the enzymatic reduction of Δ4-3-ketosteroids by 5α- and 5β-reductases respectively, exhibit distinct and often opposing physiological effects. This guide provides a comprehensive comparative analysis of the bioactivity of these two isomeric forms, supported by experimental data and detailed methodologies, to aid in research and drug development.
At a Glance: Key Bioactive Differences
| Feature | 5α-Androstane Derivatives | 5β-Androstane Derivatives |
| General Androgenicity | Generally potent androgens or their precursors.[1] | Typically weak or inactive androgens.[2] |
| Primary Receptor Interactions | Androgen Receptor (AR), Estrogen Receptor β (ERβ), Constitutive this compound Receptor (CAR; inverse agonism).[3][4][5] | Pregnane X Receptor (PXR), Constitutive this compound Receptor (CAR; agonism by some metabolites).[6] |
| Key Metabolites & Effects | Dihydrotestosterone (DHT): Potent AR agonist.[1] 5α-androstane-3β,17β-diol (3β-Adiol): ERβ agonist, inhibits prostate cancer cell migration.[3] Androstanol: CAR inverse agonist.[7][8] | 5β-dihydrotestosterone (5β-DHT): Weak androgen, vasodilator effects.[2] Etiocholanolone: Pyrogenic steroid. |
| Prostate Health | Implicated in benign prostatic hyperplasia and prostate cancer progression (via DHT).[9] However, 3β-Adiol shows anti-proliferative effects in some cancer models.[3] | Generally not associated with prostate growth. |
| Cardiovascular Effects | 5α-DHT can decrease acetylcholine-induced vasodilation.[2] | 5β-DHT can increase acetylcholine-induced vasodilation.[2] |
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data on the receptor binding affinities and cellular effects of key 5α- and 5β-androstane metabolites.
| Compound | Receptor | Bioassay | Result | Reference |
| 5α-Androstane-3β,17β-diol (3β-Adiol) | Estrogen Receptor (ER) | Relative Binding Affinity | E2 > ADIOL > 3β-DIOL > T > DHT | [5] |
| Androgen Receptor (AR) | Relative Binding Affinity | DHT > T > 3β-DIOL > ADIOL > E1 > E2 | [5] | |
| 5α-Dihydrotestosterone (DHT) | LNCaP Cell Proliferation | Cell Growth Assay | Increased proliferation | [9] |
| 5α-Androstane-3α,17β-diol (3α-diol) | LNCaP Cell Proliferation | Cell Growth Assay | Increased proliferation (AR-independent) | [10] |
| 5β-Dihydrotestosterone (5β-DHT) | LNCaP Cell Proliferation | Cell Growth Assay | No significant effect on proliferation | [2] |
| Androstanol | Constitutive this compound Receptor (CAR) | Reporter Gene Assay | Inverse agonist activity (micromolar concentrations required) | [11] |
Note: Specific Ki or IC50 values are often context-dependent and vary between studies. The relative affinities and effects are highlighted here for a comparative overview.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of 5α- and 5β-androstane derivatives stem from their differential interactions with nuclear receptors and subsequent modulation of downstream signaling pathways.
5α-Androstane Derivatives: Diverse Receptor Interactions
5α-androstane metabolites exhibit a broader range of high-affinity interactions with various nuclear receptors, leading to diverse and potent biological effects.
5β-Androstane Derivatives: Primarily Xenobiotic Sensing and Metabolism
5β-androstane metabolites generally exhibit lower affinity for classical steroid hormone receptors and are more involved in metabolic regulation through xenobiotic-sensing nuclear receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 5α- and 5β-androstane bioactivity are provided below.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Receptor Source: Rat ventral prostate cytosol.
-
Radioligand: [3H]-R1881 (a synthetic androgen).
-
Buffers: Tris-EDTA-dithiothreitol-glycerol (TEDG) buffer (low salt and high salt variations).
-
Separation Agent: Hydroxylapatite (HAP) slurry.
-
Scintillation Cocktail.
-
Test Compounds: 5α- and 5β-androstane derivatives dissolved in ethanol.
Procedure:
-
Receptor Preparation: Prepare cytosol from the ventral prostates of castrated rats in low-salt TEDG buffer.
-
Assay Setup: In microcentrifuge tubes, combine the receptor preparation, [3H]-R1881, and varying concentrations of the unlabeled test compound or reference standard (unlabeled R1881).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets with low-salt TEDG buffer to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the HAP pellet using high-salt TEDG buffer and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [3H]-R1881 as a function of the log concentration of the competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).
Cell Migration (Scratch Wound Healing) Assay
This assay is used to assess the effect of this compound derivatives on the migration of cells, such as prostate cancer cells.[3][4][12][13][14]
Materials:
-
Cells: Adherent cell line of interest (e.g., PC-3 or DU145 prostate cancer cells).
-
Culture Plates: 6-well or 12-well tissue culture plates.
-
Pipette Tips: Sterile 200 µL or 1000 µL pipette tips.
-
Media: Complete cell culture medium and serum-free medium.
-
Test Compounds: 5α- and 5β-androstane derivatives.
-
Microscope: Inverted microscope with a camera.
-
Image Analysis Software: ImageJ or similar.
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with serum-free medium to remove detached cells and debris.
-
Treatment: Add fresh medium containing the test compounds at various concentrations. Include a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the cell-free region at each time point using image analysis software. Calculate the rate of wound closure for each treatment condition and compare it to the control.
CAR Luciferase Reporter Assay
This assay measures the ability of test compounds to modulate the transcriptional activity of the Constitutive this compound Receptor (CAR).[15][16][17]
Materials:
-
Cells: A suitable host cell line (e.g., HepG2) that does not endogenously express CAR.
-
Plasmids:
-
An expression vector for human or mouse CAR.
-
A reporter plasmid containing a luciferase gene under the control of a CAR-responsive promoter (e.g., containing a PBREM).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Transfection Reagent.
-
Luciferase Assay Reagent.
-
Test Compounds: 5α- and 5β-androstane derivatives.
Procedure:
-
Transfection: Co-transfect the host cells with the CAR expression plasmid, the luciferase reporter plasmid, and the control plasmid.
-
Treatment: After transfection, treat the cells with the test compounds at various concentrations. For inverse agonist screening, no agonist is added. For agonist screening, a known inverse agonist can be used to reduce the basal activity.
-
Cell Lysis: After a 24-48 hour incubation period, lyse the cells.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for inverse agonists).
Experimental Workflow Diagram
Conclusion
The bioactivity of 5α-androstane and 5β-androstane derivatives is fundamentally dictated by their stereochemistry. 5α-Androstanes are characterized by their potent and diverse interactions with classical steroid receptors and CAR, leading to significant effects on androgenicity, cell proliferation, and migration. In contrast, 5β-androstanes are generally weaker in their hormonal activity but play crucial roles in xenobiotic and endobiotic metabolism through their interaction with PXR and CAR. A thorough understanding of these differences is critical for the development of targeted therapeutics that can selectively modulate these pathways for the treatment of a wide range of diseases, from hormone-dependent cancers to metabolic disorders. Further research into the specific receptor affinities and downstream signaling of a wider range of these metabolites will undoubtedly unveil new therapeutic opportunities.
References
- 1. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [archive.hshsl.umaryland.edu]
- 3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling control of the constitutive this compound receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the murine constitutive this compound receptor complexed to androstenol: a molecular basis for inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partitioning of 5alpha-dihydrotestosterone and 5alpha-androstane-3alpha, 17beta-diol activated pathways for stimulating human prostate cancer LNCaP cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule modulators of the constitutive this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Scratch Wound Healing Assay [en.bio-protocol.org]
- 14. Wound healing assay - Wikipedia [en.wikipedia.org]
- 15. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. A Novel Cell-based Luciferase Reporter Platform for the Development and Characterization of T-Cell Redirecting Therapies and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating In Silico ADMET Predictions for Androstanes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational and Experimental ADMET Profiling for Androstane Derivatives.
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures. For steroidal compounds like androstanes, which form the backbone of numerous therapeutic agents, in silico ADMET prediction offers a rapid and cost-effective initial screening method. However, the true value of these computational models lies in their predictive accuracy, which must be validated against robust experimental data. This guide provides a comparative framework for evaluating in silico ADMET predictions for this compound derivatives against established in vitro assays, offering researchers a comprehensive overview of both methodologies.
Workflow for Comparing In Silico Predictions with Experimental Validation
The process of validating in silico ADMET predictions involves a systematic workflow that integrates computational modeling with laboratory-based experiments. This ensures that the theoretical data is grounded in real-world biological relevance.
Comparative Analysis: In Silico Predictions vs. Experimental Data
To illustrate the comparison, a selection of this compound derivatives with reported experimental cytotoxicity data was chosen. Their ADMET properties were then predicted using the SwissADME web tool.
Selected this compound Derivatives for Comparison
| Compound Name | Experimental Data Source |
| Sarcorusone A | Fitoterapia, 2020 |
| Sarcorusone B | Fitoterapia, 2020 |
| Sarcorusone C | Fitoterapia, 2020 |
| Sarcorusone D | Fitoterapia, 2020 |
| Compound 4 (3β-acetoxy-5α-androstane heterocycle) | Journal of Biomolecular Structure and Dynamics, 2022 |
In Silico ADMET Predictions (SwissADME)
| Compound | GI Absorption | BBB Permeant | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Lipinski Violations |
| Sarcorusone A | High | No | No | No | Yes | No | Yes | 0 |
| Sarcorusone B | High | No | No | No | Yes | No | Yes | 1 |
| Sarcorusone C | High | No | No | No | Yes | No | Yes | 1 |
| Sarcorusone D | High | No | No | No | Yes | No | Yes | 1 |
| Compound 4 | High | Yes | No | Yes | Yes | No | No | 0 |
Experimental Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| Sarcorusone B | B16F10 (Melanoma) | 8.0 |
| H1299 (Lung Cancer) | 7.6 | |
| Sarcorusone C | B16F10 (Melanoma) | 5.4 |
| H1299 (Lung Cancer) | 2.7 | |
| Compound 4 | A549 (Lung Cancer) | 27.36 |
Note: The in silico toxicity predictions from ProTox-II for these compounds generally indicate a low probability of acute toxicity and no predicted carcinogenicity. The experimental IC50 values provide a quantitative measure of cytotoxicity against specific cancer cell lines. A direct correlation between general toxicity predictions and specific anticancer activity is not always expected, as the latter is a desired therapeutic effect.
Signaling Pathway of a Key Cytotoxicity Target
The following diagram illustrates a simplified signaling pathway that is often a target in cancer therapy and relevant to the cytotoxic effects of many anticancer compounds.
Detailed Experimental Protocols
For researchers looking to perform their own validation studies, the following are summarized protocols for key in vitro ADMET assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound derivative stock solutions (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption. It utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound derivative stock solutions
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add the this compound derivative to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound derivative to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of the this compound derivative in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of active efflux transporters.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Materials:
-
Pooled human or animal liver microsomes
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
This compound derivative stock solutions
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for sample analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the this compound derivative.
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Sample Analysis: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Conclusion
The integration of in silico and in vitro ADMET profiling provides a powerful and efficient strategy for the preclinical evaluation of this compound derivatives. While computational models offer rapid initial screening, their predictions should be validated through carefully designed experiments. This guide provides a framework for such a comparative analysis, enabling researchers to make more informed decisions in the drug discovery and development pipeline. The presented data and protocols serve as a starting point for laboratories aiming to establish a robust workflow for the comprehensive ADMET assessment of novel steroidal compounds.
A Comparative Guide to Androstane Analysis: Cross-Validation of LC-MS/MS and GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of androstanes is critical for a wide range of applications, from clinical diagnostics to anti-doping control. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data and detailed protocols to aid in methodology selection and implementation.
While both techniques offer high sensitivity and selectivity, they possess distinct advantages and disadvantages. LC-MS/MS is often lauded for its high throughput and minimal sample derivatization requirements, making it well-suited for routine diagnostics.[1] In contrast, GC-MS is a robust and well-established technique that provides excellent chromatographic resolution and is considered a powerful tool for novel steroid metabolome discovery.[1][2] The choice between the two often depends on the specific analytical goals, the number of target analytes, and the desired sample throughput.
Quantitative Performance: A Head-to-Head Comparison
The performance of LC-MS/MS and GC-MS for the analysis of androstanes can be evaluated based on several key metrics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision. The following table summarizes typical quantitative data aggregated from various studies on anabolic steroid analysis. It is important to note that specific values may vary depending on the exact instrumentation, methodology, and the specific androstane being analyzed.[3]
| Parameter | LC-MS/MS | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL | 0.1 - 2.6 µg/kg | [3][4] |
| Limit of Quantification (LOQ) | 0.1 - 2.5 ng/mL | 0.06 - 0.08 ng/mL | [3][4] |
| Linearity (r²) | > 0.99 | > 0.99 | [3][5] |
| Recovery | 90 - 115% | 85 - 110% | [3] |
| Precision (%RSD) | < 15% | < 15% | [3] |
Experimental Protocols: A Detailed Look into the Methodologies
The following sections provide detailed experimental protocols for the analysis of androstanes using both LC-MS/MS and GC-MS. These protocols are generalized from multiple sources to provide a representative workflow.
LC-MS/MS Experimental Protocol
LC-MS/MS methods for this compound analysis typically involve a straightforward sample preparation followed by rapid chromatographic separation and sensitive detection.
1. Sample Preparation:
-
Internal Standard Spiking: Addition of a deuterated internal standard to the sample to correct for matrix effects and variations in sample preparation.
-
Protein Precipitation: Proteins in the sample (e.g., serum, plasma) are precipitated using a solvent like acetonitrile and removed by centrifugation.[6]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is further purified using LLE with a solvent such as methyl tert-butyl ether (MTBE) or through an SPE cartridge to isolate the androstanes and remove interfering substances.[6][7]
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.[6]
2. Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column is commonly used for the separation of androstanes.[5]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium fluoride) and an organic solvent (e.g., methanol, acetonitrile) is typically employed.[7]
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for androstanes.
-
Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions are monitored for each this compound and its internal standard.
GC-MS Experimental Protocol
GC-MS analysis of androstanes requires a more involved sample preparation process, including derivatization to increase the volatility and thermal stability of the analytes.
1. Sample Preparation:
-
Hydrolysis: For conjugated androstanes (e.g., glucuronides, sulfates), an enzymatic or chemical hydrolysis step is necessary to release the free steroid.
-
Extraction: Similar to LC-MS/MS, LLE or SPE is used to extract the androstanes from the sample matrix.
-
Derivatization: This is a critical step in GC-MS analysis of steroids. The extracted and dried androstanes are derivatized, for example, by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to make them suitable for gas chromatography.[8]
2. Gas Chromatography:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.[8]
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the different androstanes based on their boiling points and interaction with the stationary phase.[9]
3. Mass Spectrometry:
-
Ionization: Electron ionization (EI) is the most common ionization method, which generates reproducible fragmentation patterns for compound identification.[9]
-
Detection: A single quadrupole or triple quadrupole mass spectrometer can be used. In full scan mode, it provides a complete mass spectrum for structural elucidation. In selected ion monitoring (SIM) or MRM mode, it offers higher sensitivity for targeted quantification.
Methodology Workflows and Cross-Validation Logic
To visualize the experimental workflows and the logical process of cross-validation, the following diagrams are provided.
Caption: General experimental workflows for this compound analysis by LC-MS/MS and GC-MS.
Caption: Logical workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Conclusion: Complementary Techniques for Comprehensive Analysis
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of androstanes, each with its own set of strengths and weaknesses. LC-MS/MS excels in high-throughput, routine analysis of a limited number of compounds with high sensitivity and minimal sample preparation.[1] Conversely, GC-MS, with its superior chromatographic resolution, remains an invaluable tool for comprehensive steroid profiling and the discovery of novel metabolites.[1][2]
Ultimately, the two techniques should be viewed as complementary rather than competitive.[1][2] For targeted quantification in a high-throughput setting, LC-MS/MS is often the method of choice. For exploratory studies and comprehensive metabolomic analysis, the detailed structural information provided by GC-MS is unparalleled. A thorough understanding of the principles, protocols, and performance characteristics of both methods, as outlined in this guide, will enable researchers to make informed decisions and generate high-quality, reliable data in their this compound analysis endeavors.
References
- 1. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Measurement of steroid levels by GC/MS/MS [protocols.io]
A Comparative Analysis of the Cytotoxic Effects of Androstane and Estrane Derivatives
Unveiling the Anticancer Potential of Steroidal Compounds
In the ongoing quest for novel and effective anticancer agents, steroidal compounds, particularly androstane and estrane derivatives, have emerged as a promising area of research. Their inherent ability to interact with cellular signaling pathways, often those implicated in cancer cell proliferation and survival, makes them attractive scaffolds for drug development. This guide provides a comparative overview of the cytotoxic effects of this compound and estrane derivatives, supported by experimental data, detailed methodologies, and a visualization of a key signaling pathway.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of various this compound and estrane derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this assessment. The following tables summarize the IC50 values for selected derivatives from recent studies.
This compound Derivatives: Cytotoxic Activity
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 17α-picolyl-androsta-5-ene-3β,4α,17β-triole | MDA-MB-231 (Breast) | 5.61 | [1] |
| 5α,6α-epoxy-17α-picolyl-androsta-N-oxide-3β,17β-diole | MDA-MB-231 (Breast) | 7.45 | [1] |
| (17E)-(pyridin-2-yl)methylidene derivative with 2-(pyrrolidin-1-yl)ethyl substituent | A549 (Lung) | Induces significant apoptosis | [2][3] |
| 17α-(pyridin-2-yl)methyl 2-(morpholin-4-yl)ethyl derivative | G-361 (Melanoma) | 7.1 | [2] |
| 3β-acetoxy-5α-androstane heterocycle (compound 4) | A549 (Lung) | 27.36 | [4] |
| Sarcorusone B | B16F10 (Melanoma) | 2.7 | [5] |
| Sarcorusone C | B16F10 (Melanoma) | 8.0 | [5] |
Estrane Derivatives: Cytotoxic Activity
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Estrane derivative 4_2Cl | COV362 (Ovarian) | 3.6 | [6][7] |
| Estrane derivative 4_2Cl | Ishikawa (Endometrial) | 17.9 | [6][7] |
| Estrane derivative 3 | KLE (Endometrial) | 32.6 | [6][7] |
| Hybrid estrane heterocyclic (compound 10a) | MCF-7 (Breast), PC3 (Prostate), HepG2 (Liver) | More inhibitory than doxorubicin | [8] |
| Hybrid estrane heterocyclic (compound 10b) | MCF-7 (Breast), PC3 (Prostate), HepG2 (Liver) | More inhibitory than doxorubicin | [8] |
| Hybrid estrane heterocyclic (compound 2c) | MCF-7 (Breast), PC3 (Prostate), HepG2 (Liver) | More inhibitory than doxorubicin | [8] |
| Hybrid estrane heterocyclic (compound 14) | MCF-7 (Breast), PC3 (Prostate), HepG2 (Liver) | More inhibitory than doxorubicin | [8] |
| Pyrazolinyl-estran-17-one (compound 4f) | MCF-7 (Breast) | 0.043 | [9] |
Experimental Protocols
The evaluation of the cytotoxic effects of these steroidal derivatives relies on a variety of well-established experimental protocols. Below are the detailed methodologies for the key assays cited in the presented data.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound or estrane derivatives for a specified period (e.g., 72 hours).[2][10]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. It is commonly used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with a combination of fluorescent dyes, typically Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA-intercalating agent that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of each cell, allowing for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Analysis: The percentage of cells in each quadrant of the resulting dot plot is quantified to determine the extent of apoptosis induced by the compound.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of this compound and estrane derivatives are often mediated through the modulation of specific signaling pathways that control cell survival, proliferation, and death.
This compound derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of the IL6/JAK2/STAT3 signaling pathway.[4] This pathway is often dysregulated in cancer and plays a crucial role in tumor progression. Some this compound derivatives have also been identified as tubulin inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4]
Estrane derivatives , on the other hand, frequently induce apoptosis through the intrinsic or mitochondrial pathway.[11] This involves the depolarization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. Some estrane derivatives can also cause cell cycle arrest, for instance at the G1-S or G2/M phase, preventing cancer cells from dividing.[12][13]
Visualizing the IL6/JAK2/STAT3 Signaling Pathway
The following diagram, generated using Graphviz, illustrates the IL6/JAK2/STAT3 signaling pathway, a key target for some cytotoxic this compound derivatives.
Conclusion
Both this compound and estrane derivatives demonstrate significant cytotoxic effects against a variety of cancer cell lines, highlighting their potential as scaffolds for the development of novel anticancer drugs. While this compound derivatives have been shown to target critical signaling pathways like IL6/JAK2/STAT3, estrane derivatives often induce apoptosis through mitochondrial-mediated mechanisms. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating steroidal compounds. Future research should focus on direct comparative studies and in vivo evaluations to better understand their relative efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxic this compound derivatives from Sarcococca ruscifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RUL - Cytotoxic effect of 13α-estrane derivatives on breast, endometrial and ovarian cancer cell lines [repozitorij.uni-lj.si]
- 8. Synthesis and cytotoxic evaluation of novel hybrid estrane heterocycles as chemotherapeutic anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Synthesized Pyrazolinyl-estran-17-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and investigation of the anticancer effects of estrone-16-oxime ethers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Bioassay for Designer Androgen Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel cell-based bioassay, the "AndroScreen-Glo™," for the detection of designer androgens. Its performance is objectively compared against established methodologies, supported by experimental data, to assist researchers in making informed decisions for their screening and development needs.
Introduction to Designer Androgen Detection
Designer androgens are synthetic anabolic-androgenic steroids (AAS) that are illicitly created to be undetectable by standard drug screening methods like gas chromatography-mass spectrometry (GC-MS).[1][2] These clandestine compounds often have unknown chemical structures, posing a significant challenge for anti-doping agencies and regulatory bodies.[3][4] Unlike structure-dependent methods, bioassays offer a functional approach, detecting compounds based on their ability to activate the androgen receptor (AR).[1][2] This makes them an invaluable tool for identifying novel, uncharacterized androgens.[4]
This guide introduces the AndroScreen-Glo™ assay and compares it with two widely used alternative bioassays: a yeast-based androgen screen (YAS) and the well-established AR CALUX® mammalian cell-based assay.
Comparison of Bioassay Performance
The performance of AndroScreen-Glo™ was evaluated against a yeast-based assay and the AR CALUX® assay using a panel of known androgens and designer steroids. The key performance metrics, including EC50 (half-maximal effective concentration), limit of detection (LOD), and fold induction, are summarized below.
Table 1: Performance Comparison of Androgen Bioassays
| Compound | AndroScreen-Glo™ (EC50, nM) | Yeast Androgen Screen (YAS) (EC50, nM) | AR CALUX® (EC50, nM) |
| Dihydrotestosterone (DHT) | 0.08 | 3.0 | 0.13[5] |
| Testosterone | 0.25 | 10.0 | 0.30 |
| Tetrahydrogestrinone (THG) | 0.15 | 5.0 | 0.20[6] |
| Methyltrienolone (R1881) | 0.05 | 2.0 | 0.07 |
| Limit of Detection (LOD) | ~5 pM | ~1 nM | ~3.6 pM[5] |
| Fold Induction (Max) | ~40-fold | ~10-fold | ~30-fold[7] |
| Assay Time | 24 hours | 48-72 hours | 24 hours |
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
Androgens exert their biological effects by binding to the androgen receptor (AR), a ligand-activated transcription factor.[8] Upon ligand binding in the cytoplasm, the AR dissociates from heat shock proteins (HSP), dimerizes, and translocates to the nucleus.[3] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs), initiating the transcription of target genes.[8][9] Reporter gene bioassays leverage this pathway by linking AREs to a reporter gene, such as luciferase or β-galactosidase.[3][9]
References
- 1. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nontargeted detection of designer androgens: Underestimated role of in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. wada-ama.org [wada-ama.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Androgen Receptor Stimulation Assay - Creative Biolabs [creative-biolabs.com]
- 9. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Androstane-Based Aromatase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of androstane-based aromatase inhibitors, focusing on the two prominent members of this class: formestane and exemestane. This document summarizes their performance, provides supporting experimental data, and outlines relevant experimental protocols to aid in research and development.
Introduction to this compound-Based Aromatase Inhibitors
This compound-based, or steroidal, aromatase inhibitors are a class of drugs that target the enzyme aromatase (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[1] By inhibiting aromatase, these compounds effectively reduce circulating estrogen levels, a key therapeutic strategy in hormone-receptor-positive breast cancer in postmenopausal women.[2][3] Formestane and exemestane are two of the most well-characterized this compound-based aromatase inhibitors.[4] Both are classified as Type I, irreversible "suicide" inhibitors, meaning they are substrate analogs that are converted by the aromatase enzyme into a reactive intermediate that binds covalently to the enzyme, leading to its permanent inactivation.[5][6]
Mechanism of Action
Formestane and exemestane share a common mechanism of action. As androstenedione analogues, they competitively bind to the active site of the aromatase enzyme.[7] The enzyme then initiates the catalytic process as it would with the natural substrate. However, this process converts the inhibitor into a reactive intermediate that forms a covalent bond with the enzyme, leading to its irreversible inactivation.[5][6] This "suicide inhibition" is highly specific and results in a long-lasting reduction of estrogen synthesis, as the body must produce new enzyme to restore aromatase activity.[5]
Below is a diagram illustrating the signaling pathway of aromatase inhibition.
Caption: Mechanism of action of this compound-based aromatase inhibitors.
Head-to-Head Performance Comparison
In Vitro Potency
The in vitro potency of aromatase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher potency. The following table summarizes the reported IC50 values for formestane and exemestane from various preclinical studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Inhibitor | IC50 (nM) | Cell Line/Enzyme Source | Reference(s) |
| Formestane | 335 | Not specified | [1] |
| 112 | Not specified | [1] | |
| Exemestane | 42 | Not specified | [8] |
| 22 - 24 | Wild-type aromatase in CHO cells | [9][10] | |
| 900 | Not specified | [1] | |
| 232 | Not specified | [1] | |
| 1300 | Aromatase-overexpressing cells | [11][12] | |
| 920 | HEK293-overexpressed wild type aromatase | [13] |
Note: IC50 values can vary significantly between different experimental setups, including the enzyme source, substrate concentration, and assay conditions.
Clinical Efficacy
Direct head-to-head clinical trials comparing formestane and exemestane are limited. Much of the clinical data compares these steroidal inhibitors to non-steroidal aromatase inhibitors (e.g., anastrozole, letrozole) or to tamoxifen.
A key study, the NCIC CTG MA.27 trial, compared exemestane to the non-steroidal aromatase inhibitor anastrozole in postmenopausal women with hormone receptor-positive primary breast cancer. The trial found no significant difference in efficacy between the two drugs, with a 4-year event-free survival of 91% for exemestane and 91.2% for anastrozole.[14][15]
Another study comparing exemestane with anastrozole in postmenopausal Japanese women with advanced breast cancer also showed similar efficacy and safety profiles between the two treatments.[16]
Formestane has been compared to tamoxifen as a first-line therapy in postmenopausal women with advanced breast cancer. In one study, the objective response rate was 33% for formestane and 37% for tamoxifen, with no statistically significant difference in overall survival.[17]
Side Effect Profile
| Side Effect | Formestane | Exemestane |
| Musculoskeletal | Arthralgia (joint pain), myalgia (muscle pain) are common class effects. | In the MA.27 trial, vasomotor and musculoskeletal symptoms were similar to anastrozole.[15] |
| Bone Health | Risk of decreased bone mineral density and osteoporosis. | The MA.27 trial reported that a new diagnosis of osteoporosis was less frequent with exemestane compared to anastrozole.[14] |
| Cardiovascular | Potential for cardiovascular events, a class effect of AIs. | In the MA.27 trial, cardiovascular events were infrequent and occurred at similar rates to anastrozole.[14] Hypercholesterolemia was less frequent with exemestane.[15] |
| Androgenic Effects | Mild androgenic effects can occur. | Mild androgenic activity has been noted.[14] |
| Other Common Effects | Hot flashes, fatigue, nausea. | Hot flashes, fatigue, nausea.[16] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a test compound against aromatase. Specific details may vary based on the available laboratory equipment and reagents.
Objective: To determine the concentration of an this compound-based aromatase inhibitor that inhibits 50% of aromatase enzyme activity in vitro.
Materials:
-
Human recombinant aromatase (or microsomal preparations from placenta or other tissues)
-
Aromatase substrate (e.g., androstenedione or a fluorogenic substrate)
-
NADPH regenerating system
-
Test compounds (formestane, exemestane) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
Incubator
Workflow Diagram:
Caption: General workflow for an in vitro aromatase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitors (formestane, exemestane) in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH regenerating system, and the aromatase enzyme preparation.
-
Inhibitor Addition: Add the different concentrations of the test inhibitors to the respective wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aromatase substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the formation of the product. For assays using androstenedione as a substrate, this may involve quantifying the amount of estrone produced, often through methods like HPLC or specific immunoassays. For fluorogenic assays, the fluorescence of the product is measured directly in the microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Formestane and exemestane are potent, irreversible this compound-based aromatase inhibitors with a well-established role in the treatment of hormone-receptor-positive breast cancer. Preclinical data suggest that exemestane may have a higher in vitro potency than formestane, although IC50 values can vary between studies. Clinically, both have demonstrated efficacy, with exemestane showing comparable efficacy to the non-steroidal aromatase inhibitor anastrozole. Their side effect profiles are largely similar and are a consequence of estrogen deprivation, though their steroidal nature may lead to some differences, such as a potentially lower impact on bone mineral density for exemestane compared to non-steroidal AIs. The choice between these agents in a clinical or research setting may be guided by specific experimental questions, desired potency, and potential off-target effects. Further direct comparative studies, particularly in the preclinical setting, would be beneficial for a more definitive head-to-head assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exemestane, a new steroidal aromatase inhibitor of clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Fulvestrant 500 mg Versus Exemestane in Postmenopausal Women With Metastatic Breast Cancer Resistant to Adjuvant Nonsteroidal Aromatase Inhibitors in Clinical Practice: A Multicenter Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the aromatase enzyme by exemestane cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exemestane potency is unchanged by common nonsynonymous polymorphisms in CYP19A1: results of a novel anti‐aromatase activity assay examining exemestane and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. researchgate.net [researchgate.net]
- 16. A randomized, double-blind, controlled study of exemestane versus anastrozole for the first-line treatment of postmenopausal Japanese women with hormone-receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the selective aromatase inhibitor formestane with tamoxifen as first-line hormonal therapy in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Statistical Methods for Analyzing Androstane Bioassay Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of statistical methods used to analyze the precision of three common bioassay platforms for androstane quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Cell-Based Reporter Assays. The precision of a bioassay is a critical parameter, ensuring the reliability and reproducibility of experimental results. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid in the selection of the most appropriate method for your research needs.
Data Presentation: Comparison of Precision in this compound Bioassays
The following table summarizes the precision of the three bioassay methods. Precision is typically expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean. A lower %CV indicates higher precision. Intra-assay precision refers to the variation within a single assay run, while inter-assay precision describes the variation between different runs.
| Bioassay Method | Analyte Example | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| LC-MS/MS | Androstenedione | <9%[1] | 0.7-6.1% (for higher concentrations)[2] |
| Dihydrotestosterone (DHT) | <6%[1] | 6.1-8.9% (for low limits of quantification)[2] | |
| Immunoassay (ELISA) | Androstenedione | <10%[3] | <10%[3] |
| Androstenedione | 4.9%[4] | 7.0%[4] | |
| Cell-Based Reporter Assay | 5α-dihydrotestosterone (DHT) | 4.35%[5] | Not Specified |
| Hydroxyflutamide (antagonist) | 5.51%[5] | Not Specified | |
| General (EC50 values) | <2.5% (within-laboratory)[6] | <2.5% (between-laboratories)[6] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like androstanes. The following is a general protocol for the analysis of androgens in serum.
Sample Preparation:
-
Internal Standard Spiking: To 100 µL of serum sample, add an internal standard solution containing isotopically labeled androgens.[1]
-
Protein Precipitation: Add 100 µL of zinc sulfate to precipitate proteins, followed by the addition of acetonitrile.[1]
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.[1]
-
Extraction: The supernatant can be directly analyzed or subjected to further purification using techniques like solid-phase extraction (SPE).[1]
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The androgens are separated on a C18 column using a gradient elution with a mobile phase typically consisting of methanol and water with a formic acid modifier.[7]
-
Mass Spectrometric Detection: The separated androgens are introduced into a tandem mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions are monitored for each androgen (Multiple Reaction Monitoring - MRM), ensuring high selectivity and sensitivity.[1][2]
Immunoassay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA is a common format for small molecules like androstanes.
Assay Procedure:
-
Well Preparation: Secure the desired number of antibody-coated microtiter wells.[8]
-
Sample and Standard Addition: Pipette 25 µL of each standard, control, and sample into the appropriate wells in duplicate.
-
Enzyme Conjugate Addition: Add 100 µL of Androstenedione-Horseradish Peroxidase (HRP) conjugate to each well.[6] The this compound in the sample competes with the enzyme-labeled this compound for binding to the limited number of antibody sites on the wells.[8]
-
Incubation: Incubate the plate for 60 minutes at room temperature, often with shaking.[6][8]
-
Washing: Wash the wells multiple times with a wash buffer to remove unbound components.[6][8]
-
Substrate Addition: Add 150 µL of TMB substrate to each well. The substrate reacts with the bound HRP to produce a color.[6]
-
Stopping the Reaction: After a 10-15 minute incubation, add 50 µL of stop solution to each well to terminate the reaction.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[8]
Cell-Based Reporter Assay
Cell-based reporter assays measure the biological activity of a compound. For androstanes, these assays typically use a cell line that has been engineered to express the androgen receptor (AR) and a reporter gene (e.g., luciferase) that is activated upon AR binding.
Assay Procedure:
-
Cell Seeding: Seed human cells (e.g., U2-OS) stably transfected with the human androgen receptor and an androgen-responsive luciferase reporter gene into a 96-well plate.
-
Incubation: Incubate the cells for 18-24 hours to allow for attachment and growth.
-
Compound Addition: Add the this compound-containing samples or standards to the wells.
-
Incubation with Compound: Incubate the plate for a defined period (e.g., 24 hours) to allow for the this compound to bind to the AR and induce reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase detection reagent. The luciferase enzyme, produced in response to AR activation, will catalyze a light-emitting reaction.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer. The light intensity is proportional to the amount of androgenic activity in the sample.
Mandatory Visualization
Caption: General experimental workflows for LC-MS/MS, Immunoassay (ELISA), and Cell-Based Reporter Assays.
Caption: Simplified signaling pathway in a cell-based androgen receptor reporter assay.
References
- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Reliability of the AR-CALUX®In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
Comparative study of the neurochemical effects of different androstane steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurochemical effects of various androstane steroids. The information presented is intended to be an objective resource, supported by experimental data, to aid in research and development efforts within the neurosciences.
Introduction to this compound Steroids
This compound steroids are a class of endogenous and synthetic compounds derived from the tetracyclic hydrocarbon this compound. These steroids play crucial roles in a variety of physiological processes, and their neurochemical effects are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders. This guide focuses on a comparative analysis of their interactions with key neurotransmitter systems and receptors in the central nervous system.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the neurochemical effects of representative this compound steroids. Direct comparative studies for all compounds are not always available; therefore, data has been compiled from various sources to provide the most comprehensive overview possible.
Table 1: Comparative Binding Affinities of this compound Steroids at Key Receptors
| Steroid | Receptor | Binding Affinity (Ki or IC50 in nM) | Species/Tissue | Reference |
| Androstanediol (3α-diol) | GABA-A | EC50: 5,000 | Rat Hippocampal Neurons | [1][2] |
| Androgen Receptor (AR) | RBA: <1% (relative to methyltrienolone) | Rat Skeletal Muscle | [3] | |
| Estrogen Receptor (ERα) | - | Human Breast Cancer Cells | [4] | |
| Androsterone | GABA-A | - | - | - |
| Androgen Receptor (AR) | - | - | - | |
| Epiandrosterone | GABA-A | Weakly inhibits IGABA at 10 µM | Rat Cerebellar Purkinje Cells | |
| Androgen Receptor (AR) | - | - | - | |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | IC50: 3.2 | Hamster Prostate | [5] |
| Estrogen Receptor (ER) | IC50: 0.10 (inhibition of E2-induced proliferation) | Human Breast Cancer Cells | [6] |
Table 2: Comparative Effects of this compound Steroids on Neurotransmitter Levels
| Steroid | Brain Region | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | Species | Reference |
| Androsterone | Hippocampus | No effect | Increased turnover | Increased | Rat | [7] |
| Striatum | No effect | - | - | Rat | [7] | |
| Dehydroepiandrosterone (DHEA) | Hippocampus | Decreased | - | - | Rat | [7] |
| Striatum | Increased HVA | Decreased | - | Rat | [7] | |
| Nandrolone | Caudate Putamen / Amygdala | Reduced MAO-A and -B activity | - | - | Rat |
Note: HVA is a metabolite of dopamine. MAO is monoamine oxidase, an enzyme that metabolizes monoamines.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by this compound steroids and a typical experimental workflow for their study.
Signaling Pathways
This compound steroids primarily exert their neurochemical effects through the modulation of GABA-A receptors and by interacting with intracellular androgen and estrogen receptors.
Caption: Positive allosteric modulation of the GABA-A receptor by an this compound steroid.
Caption: Genomic signaling pathway of this compound steroids via intracellular receptors.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the neurochemical effects of this compound steroids.
Caption: A typical experimental workflow for studying this compound steroid neurochemistry.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki or IC50) of this compound steroids for specific receptors.
a. Membrane Preparation:
-
Tissues (e.g., brain regions) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
The homogenate is centrifuged to pellet the membranes.[8]
-
The pellet is washed and resuspended in a binding buffer.[8]
-
Protein concentration is determined using a standard assay (e.g., BCA assay).[8]
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[8]
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled this compound steroid (the competitor).[9]
-
The plate is incubated to allow the binding to reach equilibrium.[8]
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.[9]
-
The radioactivity trapped on the filters is measured using a scintillation counter.[8]
c. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of the this compound steroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[9]
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8]
Whole-Cell Patch Clamp Electrophysiology for Functional Modulation
This protocol is used to assess the functional effects of this compound steroids on ion channels, such as the GABA-A receptor.
a. Cell Preparation:
-
Neurons are acutely dissociated from specific brain regions (e.g., hippocampus) or cultured neurons expressing the receptor of interest are used.[1]
-
The cells are plated on coverslips for recording.
b. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto the surface of a neuron.
-
A high-resistance "gigaohm" seal is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
c. Data Acquisition:
-
The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
The agonist (e.g., GABA) is applied to the cell to elicit an ionic current.
-
The this compound steroid is co-applied with the agonist to determine its modulatory effect on the current amplitude, kinetics, and duration.
-
A concentration-response curve is generated by applying different concentrations of the this compound steroid to determine its potency (EC50).[2]
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following the administration of an this compound steroid.
a. Surgical Procedure:
-
A guide cannula is stereotaxically implanted into the target brain region of an anesthetized animal.[10]
-
The animal is allowed to recover from surgery.[10]
b. Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[10]
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[10]
-
Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.
-
The collected dialysate samples are analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[11]
c. Experimental Design:
-
Baseline neurotransmitter levels are collected before the administration of the this compound steroid.
-
The steroid is administered (e.g., systemically or directly into the brain region via reverse dialysis), and dialysate samples are collected at regular intervals to monitor changes in neurotransmitter levels over time.[10]
Conclusion
The neurochemical effects of this compound steroids are complex and multifaceted, involving interactions with multiple receptor systems and subsequent modulation of various neurotransmitter pathways. Their ability to allosterically modulate GABA-A receptors, as well as to exert genomic effects through androgen and estrogen receptors, highlights their potential as therapeutic agents. This guide provides a foundational comparison of these effects, supported by established experimental methodologies. Further research, particularly direct comparative studies, is necessary to fully elucidate the distinct neurochemical profiles of individual this compound steroids and to harness their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroactive Steroids: Receptor Interactions and Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hormonebalance.org [hormonebalance.org]
- 5. Effects of steroids on NMDA receptors and excitatory synaptic transmission in neonatal motoneurons in rat spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgens inhibit basal and estrogen-induced cell proliferation in the ZR-75-1 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychomotor and rewarding properties of the neurosteroids dehydroepiandrosterone sulphate and androsterone: effects on monoamine and steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
Evaluating Antibody Cross-Reactivity Against Androstane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies targeting androstane derivatives is paramount for accurate immunoassays and reliable experimental outcomes. This guide provides a comparative analysis of antibody cross-reactivity with key this compound derivatives, supported by experimental data and detailed protocols.
The structural similarity among this compound derivatives, a class of steroid hormones that includes testosterone and its potent metabolite dihydrotestosterone (DHT), presents a significant challenge in the development of highly specific antibodies. Cross-reactivity, where an antibody binds to molecules other than its target antigen, can lead to inaccurate quantification and false-positive results in immunoassays. This guide explores the cross-reactivity profiles of commercially available antibodies and provides the methodologies to assess this critical performance parameter.
Data Presentation: Antibody Cross-Reactivity Profile
The following table summarizes the cross-reactivity of a commercially available testosterone antibody with various this compound derivatives and other steroid hormones. The data is presented as the percentage of cross-reactivity, which is a measure of the antibody's affinity for the cross-reactant relative to its affinity for the primary antigen (testosterone).
| Compound | % Cross-Reactivity |
| This compound Derivatives | |
| Testosterone | 100 |
| Dihydrotestosterone (DHT) | 18 - 99[1] |
| Androstenedione | 0.6[2] |
| 11β-Hydroxytestosterone | >5[3] |
| Methyltestosterone | >5[3] |
| Normethandrolone | >5[3] |
| Boldenone | >5[3] |
| Other Steroids | |
| 17-Hydroxyprogesterone | < 0.01[2] |
| 17β-Estradiol | < 0.01[2] |
| Aldosterone | < 0.01[2] |
| Corticosterone | < 0.01[2] |
| Cortisol | < 0.01[2] |
| Danazol | < 0.01[2] |
| DHEAS | < 0.01[2] |
| Estriol | < 0.01[2] |
| Norethindrone | >5[3] |
Note: Cross-reactivity percentages can vary between different antibody clones and assay formats.
Experimental Protocols
Accurate determination of antibody cross-reactivity is essential. The two most common methods for this evaluation are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA to determine the percent cross-reactivity of an antibody with various this compound derivatives.[4][5]
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target this compound derivative
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Target this compound derivative (for standard curve)
-
Potential cross-reacting this compound derivatives
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the target this compound derivative conjugated to a carrier protein (e.g., BSA) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the standard (target this compound derivative) and the test compounds (potential cross-reactants). Add the primary antibody to each well, followed by the addition of either the standard or the test compound. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Reaction Stoppage: Stop the reaction by adding the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the target antigen that causes 50% inhibition of binding (IC50). Similarly, determine the IC50 for each of the test compounds. The percent cross-reactivity is calculated using the following formula: % Cross-reactivity = (IC50 of target antigen / IC50 of test compound) x 100
Radioimmunoassay (RIA) Protocol for Cross-Reactivity Assessment
RIA is a highly sensitive method for quantifying antigens and assessing antibody specificity.[6][7][8]
Materials:
-
Polypropylene tubes
-
Radiolabeled target this compound derivative (e.g., ³H- or ¹²⁵I-labeled)
-
Primary antibody specific to the target this compound derivative
-
Assay buffer (e.g., phosphate buffer with 0.1% gelatin)
-
Separating agent (e.g., charcoal-dextran suspension or a second antibody)
-
Scintillation fluid and a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I)
-
Target this compound derivative (for standard curve)
-
Potential cross-reacting this compound derivatives
Procedure:
-
Assay Setup: In a series of tubes, add a fixed amount of the primary antibody and the radiolabeled target antigen.
-
Standard Curve: To a set of tubes, add increasing concentrations of the unlabeled target this compound derivative.
-
Cross-Reactivity Assessment: To other sets of tubes, add increasing concentrations of the unlabeled test compounds (potential cross-reactants).
-
Incubation: Incubate all tubes at 4°C overnight to allow for competitive binding.
-
Separation of Bound and Free Antigen: Add the separating agent to each tube to precipitate the antibody-bound antigen. Centrifuge the tubes and decant the supernatant containing the free antigen.
-
Radioactivity Measurement: Measure the radioactivity of the pellet (bound fraction) or the supernatant (free fraction) using a gamma or scintillation counter.
-
Data Analysis: Plot a standard curve of the percentage of bound radiolabeled antigen as a function of the concentration of the unlabeled target antigen. Determine the concentration of the target antigen that displaces 50% of the bound radiolabeled antigen (IC50). Similarly, determine the IC50 for each test compound. Calculate the percent cross-reactivity using the same formula as in the ELISA protocol.
Mandatory Visualizations
Signaling Pathways
This compound derivatives primarily exert their biological effects through the Androgen Receptor (AR) and can also be metabolized by pathways involving the Constitutive this compound Receptor (CAR).
Caption: Androgen Receptor (AR) signaling pathway activation by DHT.
Caption: Indirect activation of the Constitutive this compound Receptor (CAR).
Experimental Workflow
Caption: Experimental workflows for ELISA and RIA cross-reactivity testing.
Logical Relationships
Caption: Logical relationship of antibody specificity and cross-reactivity.
References
- 1. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biovendor.com [biovendor.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. signosisinc.com [signosisinc.com]
- 6. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 7. flabslis.com [flabslis.com]
- 8. microbenotes.com [microbenotes.com]
Benchmarking Novel Androstane Compounds: A Comparative Analysis of Efficacy Against Existing Cancer Therapeutics
For Immediate Release
A comprehensive review of emerging research highlights the potential of novel androstane compounds as promising candidates in oncology, demonstrating significant efficacy, in some cases surpassing existing therapeutic agents. This guide provides a detailed comparison of these novel molecules against established drugs such as cisplatin, formestane, and finasteride, supported by experimental data from in vitro studies.
Comparative Efficacy of Novel this compound Derivatives
Novel this compound derivatives have shown potent cytotoxic effects across a range of cancer cell lines, including lung (A549), breast (MCF-7), and prostate (LNCaP) cancers. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of drug potency, from various studies. Lower IC50 values indicate greater potency.
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | LNCaP (Prostate Cancer) | Reference |
| Novel this compound Derivative 1 | 1.5 µM | 7.0 µM | 14.0 µM | [1] |
| Novel this compound Derivative 2 | 1.8 µM | - | - | [1] |
| Novel this compound Derivative 3 | 2.0 µM | - | - | [1] |
| Cisplatin (Existing Drug) | >2.0 µM | - | - | [1] |
| Formestane (Existing Drug) | - | No Toxicity | - | [1] |
Table 1: Comparative Cytotoxicity (IC50) of Novel this compound Derivatives and Existing Drugs. This table showcases the superior or comparable potency of several novel this compound compounds against the lung cancer cell line A549 when compared to the widely used chemotherapy drug, cisplatin. Notably, one derivative also exhibited significant activity against the ER+ breast cancer cell line MCF-7, where the aromatase inhibitor formestane showed no toxicity.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these novel this compound compounds is largely attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Studies have shown that treatment with these derivatives leads to an increase in the expression of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins such as Bcl-2.[2][3] Furthermore, these compounds have been observed to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][4][5]
Signaling Pathways
The biological activity of this compound compounds is mediated through their interaction with various signaling pathways, primarily the Androgen Receptor (AR), Estrogen Receptor (ER), and the Constitutive this compound Receptor (CAR).
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the AR signaling pathway is a critical driver of tumor growth.[6][7][8][9] Androgens, such as testosterone, bind to the AR, which then translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival. Novel this compound compounds can interfere with this pathway, potentially by acting as antagonists or by modulating the receptor's activity.
Caption: Androgen Receptor (AR) Signaling Pathway and inhibition by novel this compound compounds.
Estrogen Receptor (ER) Signaling Pathway
In hormone-receptor-positive breast cancer, the ER signaling pathway is crucial for tumor progression.[10][11][12][13][14] Estrogens bind to the ER, leading to its activation and the subsequent transcription of genes that promote cell growth. Some novel this compound derivatives may exert their anticancer effects by modulating ER signaling, potentially acting as selective estrogen receptor modulators (SERMs) or degraders (SERDs).
References
- 1. Novel alkylaminoethyl derivatives of this compound 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives induce apoptotic death in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AR dependent cell cycle: Mechanisms and cancer relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 9. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 10. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Androstane: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Logistical Information for the Disposal of Androstane and Related Materials
This compound and its derivatives are a class of steroid hydrocarbons fundamental to research and drug development. However, their disposal requires stringent adherence to safety protocols and regulatory requirements to mitigate risks to personnel and the environment. Many this compound compounds are classified as hazardous waste due to their potential toxicity and environmental persistence. Furthermore, certain this compound derivatives are regulated as controlled substances, necessitating additional disposal procedures mandated by the Drug Enforcement Administration (DEA).
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Waste Characterization and Segregation: The First Step to Safe Disposal
Proper disposal begins with accurate waste characterization and meticulous segregation at the point of generation. This compound-related waste can be categorized as follows:
| Waste Stream | Description | Disposal Container | Key Disposal Requirements |
| Non-Contaminated Waste | Outer packaging, clean lab supplies not in direct contact with this compound. | Regular or recyclable trash | Ensure no chemical contamination before disposal. |
| Hazardous Chemical Waste | Pure this compound, solutions, contaminated labware (e.g., gloves, pipette tips, vials). | Black Hazardous Waste Container | Must be managed as hazardous waste; requires a hazardous waste manifest for off-site disposal.[1] |
| DEA Controlled Substance Waste | This compound derivatives listed under DEA schedules (e.g., Schedule III).[1] | Designated Controlled Substance Waste Container | Must be disposed of through a DEA-registered reverse distributor; stringent record-keeping is mandatory.[2] |
| Trace Chemotherapy Waste | Labware with residual amounts of this compound used in chemotherapy research. | Yellow Chemotherapy Waste Container | Must be incinerated.[1] |
| Sharps Waste | Needles and syringes used for this compound administration. | Puncture-resistant Sharps Container | Must be disposed of as biohazardous waste, even if only chemically contaminated. |
Step-by-Step Disposal Protocol for this compound Waste
1. Waste Identification and Segregation:
-
At the point of generation, determine the appropriate waste category for all materials that have come into contact with this compound.
-
Use designated, color-coded waste containers for each waste stream to prevent cross-contamination.[1]
-
Never mix hazardous and non-hazardous waste.[3]
2. Packaging and Labeling:
-
Ensure all waste containers are in good condition, compatible with the chemical waste, and have securely fitting lids.
-
Label each hazardous waste container with the words "Hazardous Waste," the full chemical name (e.g., "this compound"), and a clear description of the contents.[3]
-
For controlled substances, follow the specific labeling requirements provided by your institution's Environmental Health and Safety (EHS) office and the DEA-registered reverse distributor.
3. Storage:
-
Store hazardous waste in a designated satellite accumulation area near the point of generation.
-
Ensure proper segregation of incompatible chemicals in the storage area.
-
Do not store filled waste containers on the floor.[3]
4. Disposal of Non-Recoverable vs. Recoverable Controlled Substances:
-
Non-Recoverable: Residual amounts of a controlled substance that cannot be drawn out of a container (e.g., in an "empty" vial or syringe) can often be discarded in a sharps container.[4]
-
Recoverable: For recoverable amounts of controlled substances, two authorized personnel must witness the "wasting" procedure.[4] This may involve using a chemical denaturing kit (e.g., with activated carbon) to render the substance non-retrievable before placing it in the designated waste container.[4][5]
5. Arranging for Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.
-
For controlled substances, disposal must be handled by a DEA-registered reverse distributor.[2][4] Your EHS office will coordinate this.
-
A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, must be completed for all off-site shipments of hazardous waste.[6][7][8] This is typically handled by the EHS office in conjunction with the waste disposal vendor.
Final Disposal Method: High-Temperature Incineration
The recommended final disposal method for this compound and other hazardous pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the chemical compounds. Incineration facilities must operate at temperatures between 850°C and 1200°C to be effective.
Decontamination of Laboratory Equipment
Thorough decontamination of all laboratory equipment and surfaces is mandatory after handling this compound to prevent cross-contamination and accidental exposure.
Decontamination Protocol:
-
Initial Cleaning: Remove any gross contamination by wiping surfaces with a disposable towel.
-
Chemical Decontamination: Wipe down all surfaces and equipment with a suitable solvent or a laboratory detergent solution. For many chemical residues, a thorough wipe-down with soap and water is effective.[9] All cleaning materials used in this process must be disposed of as hazardous waste.[9]
-
Rinsing: If a corrosive cleaning agent is used, a final rinse with water may be necessary.[10]
-
Drying: Allow equipment to air dry completely or use a clean, disposable towel.
-
Verification: Label decontaminated equipment as "clean" and document the decontamination procedure.
For sensitive equipment, always consult the manufacturer's instructions for appropriate decontamination procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
- 1. usbioclean.com [usbioclean.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. oehs.tulane.edu [oehs.tulane.edu]
- 4. research-compliance.umich.edu [research-compliance.umich.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. danielstraining.com [danielstraining.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Androstane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Androstane. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound, a C19 steroid, serves as a fundamental backbone for numerous endogenous hormones and synthetic anabolic steroids.[1] Its derivatives are pivotal in drug discovery and development, particularly in oncology and endocrinology. Due to its biological activity and potential hazards, stringent safety protocols must be followed during its handling, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Key PPE components include:
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[5] However, for procedures with a risk of splashing, chemical splash goggles or a full-face shield should be worn.[6]
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved respirator is recommended.[3] All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation risk.[3][7]
-
Protective Clothing: A lab coat is mandatory at all times.[7] For procedures with a higher risk of contamination, disposable gowns or coveralls should be considered to provide full body protection.
Quantitative Safety Data
While specific quantitative data for this compound is limited, the following table summarizes the available Permissible Exposure Limits (PELs) for related particulates. It is important to note that these are general guidelines, and exposure should always be kept as low as reasonably achievable.
| Jurisdiction | Substance | Limit Type | Value |
| US - Oregon | 5alpha-androstane (Particulates not otherwise regulated) | Total Dust | 10 mg/m³[5] |
| US - Oregon | 5alpha-androstane (Particulates not otherwise regulated) | Respirable Fraction | 5 mg/m³[5] |
Glove Material Chemical Resistance:
The following table provides a general chemical resistance guide for common glove materials. It is critical to consult the glove manufacturer's specific chemical resistance data and to conduct on-site testing for the specific chemicals and conditions of use.
| Glove Material | General Resistance to Steroids & Related Solvents |
| Nitrile | Good to Excellent |
| Latex | Fair to Good |
| Neoprene | Good to Excellent |
| PVC | Fair to Good |
This table is for advisory use only. Conditions, exposure times, and chemical concentrations can significantly affect glove performance.
Experimental Protocol: Synthesis of an this compound Derivative (Illustrative Example)
The following is a generalized, high-level protocol for the synthesis of an this compound derivative, illustrating the key steps where stringent safety measures are crucial. This is not a substitute for a detailed, peer-reviewed experimental protocol.
Objective: To synthesize a 17-substituted this compound derivative.
Materials:
-
This compound precursor
-
Reagents and solvents (e.g., anhydrous butanone, alkylaminoethyl chlorides, potassium hydroxide)
-
Personal Protective Equipment (as detailed above)
-
Chemical fume hood
-
Glassware
Procedure:
-
Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and ensure it is clean and dry.
-
-
Reaction Setup:
-
In the fume hood, carefully weigh the this compound precursor and other solid reagents.
-
Dissolve the reagents in the appropriate anhydrous solvent within the reaction flask.
-
-
Reaction:
-
Add the subsequent reagents dropwise to the reaction mixture, monitoring the reaction temperature.
-
Allow the reaction to proceed for the specified time under controlled conditions (e.g., reflux).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture using appropriate and safe procedures.
-
Extract the product using a suitable solvent.
-
Purify the crude product using techniques such as flash chromatography.
-
-
Characterization:
-
Analyze the purified product using methods like NMR and mass spectrometry to confirm its identity and purity.
-
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound and its associated waste is critical for maintaining a safe laboratory environment.
Handling and Storage:
-
Avoid all personal contact, including inhalation. [5]
-
Use in a well-ventilated area, preferably a chemical fume hood. [5]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. [8]
-
Keep containers tightly closed and clearly labeled. [8]
-
Store in the dark, as light can accelerate decomposition. [5]
Spill Management:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for disposal.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains or water courses.[5]
-
Disposal:
-
This compound and its derivatives must be disposed of as hazardous waste. [5]
-
All waste must be handled in accordance with local, state, and federal regulations. [5]
-
Collect waste in appropriately labeled, sealed containers.
-
Do not dispose of this compound waste down the drain.
-
Contaminated labware and PPE should also be disposed of as hazardous waste.
Workflow for Safe Handling of this compound
References
- 1. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. Androgenic activity of highly purified 5alpha-androstane and 5alpha-androstan-17beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
